Food black 1
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H17N5Na4O14S4 |
|---|---|
Molecular Weight |
867.7 g/mol |
IUPAC Name |
tetrasodium;N-[8-oxido-4,6-disulfo-7-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]ethanimidate |
InChI |
InChI=1S/C28H21N5O14S4.4Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;;;;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4 |
InChI Key |
GMMAPXRGRVJYJY-UHFFFAOYSA-J |
Canonical SMILES |
CC(=NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Brilliant Black BN: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Brilliant Black BN, also known as Food Black 1 or C.I. 28440, is a synthetic bis-azo dye. This technical guide provides an in-depth overview of its synthesis and purification methods, compiled from established chemical principles and analytical documentation.
Synthesis of Brilliant Black BN
The synthesis of Brilliant Black BN is a multi-step process involving sequential diazotization and azo coupling reactions. The overall process begins with the diazotization of sulfanilic acid, followed by coupling with 1,7-Cleve's acid. The resulting intermediate is then diazotized and coupled with N-acetyl-H-acid to yield the final product.
Synthesis Pathway
The synthesis proceeds through the following key steps:
-
Diazotization of Sulfanilic Acid: Sulfanilic acid is treated with sodium nitrite (B80452) in an acidic medium at low temperatures to form a diazonium salt.
-
First Coupling Reaction: The diazonium salt of sulfanilic acid is then coupled with 8-Aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid).
-
Second Diazotization: The amino group of the monoazo intermediate formed in the previous step is diazotized.
-
Second Coupling Reaction: The resulting diazonium salt is coupled with 4-Acetamido-5-hydroxynaphthalene-1,7-disulfonic acid (N-acetyl K acid) to form Brilliant Black BN.[1]
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of Brilliant Black BN, based on general procedures for azo dye synthesis.[2][3][4][5]
Materials and Reagents:
-
Sulfanilic acid
-
8-Aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid)
-
4-Acetamido-5-hydroxynaphthalene-1,7-disulfonic acid (N-acetyl K acid)
-
Sodium nitrite (NaNO₂)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
Procedure:
Part 1: Preparation of the Monoazo Intermediate
-
Dissolution of Sulfanilic Acid: In a beaker, dissolve sulfanilic acid and an equimolar amount of sodium carbonate in water with gentle heating to form a clear solution of sodium sulfanilate.
-
Diazotization of Sulfanilic Acid: Cool the sodium sulfanilate solution in an ice bath to 0-5 °C. In a separate beaker, dissolve sodium nitrite in water. Slowly add the sodium nitrite solution to a chilled solution of hydrochloric acid to generate nitrous acid in situ. Add this cold nitrous acid solution dropwise to the cold sodium sulfanilate solution with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive reaction on starch-iodide paper.
-
Coupling with 1,7-Cleve's Acid: In a separate reaction vessel, dissolve 1,7-Cleve's acid in a dilute sodium hydroxide solution, and cool it to 0-5 °C in an ice bath. Slowly add the cold diazonium salt suspension to the cold solution of 1,7-Cleve's acid with vigorous stirring. Maintain the temperature below 5 °C and keep the solution alkaline to facilitate the coupling reaction. Stir for several hours until the reaction is complete, which can be monitored by the disappearance of the diazonium salt.
Part 2: Synthesis of Brilliant Black BN
-
Diazotization of the Monoazo Intermediate: Cool the solution containing the monoazo intermediate in an ice bath to 0-5 °C. In a separate beaker, prepare a cold solution of nitrous acid as described in Part 1, Step 2. Slowly add the cold nitrous acid solution to the chilled monoazo intermediate solution with constant stirring, while maintaining a temperature below 5 °C.
-
Coupling with N-acetyl K Acid: In a separate vessel, dissolve N-acetyl K acid in a dilute sodium hydroxide solution and cool to 0-5 °C. Slowly add the cold diazonium salt solution of the intermediate to the chilled N-acetyl K acid solution with vigorous stirring. Maintain the temperature below 5 °C and ensure the reaction mixture remains alkaline.
-
Isolation of Brilliant Black BN: Once the coupling reaction is complete, the Brilliant Black BN is "salted out" from the solution.[2] Gradually add sodium chloride to the reaction mixture with stirring until the dye precipitates.[2] Continue stirring in the cold for a period to ensure maximum precipitation.
-
Filtration and Washing: Collect the precipitated dye by vacuum filtration. Wash the filter cake with a saturated sodium chloride solution to remove excess reactants and byproducts.[2]
Purification of Brilliant Black BN
The crude Brilliant Black BN synthesized contains various impurities, including unreacted starting materials, byproducts, and inorganic salts. Therefore, a thorough purification process is essential to achieve the desired purity for research and development applications.
Purification Workflow
A general workflow for the purification of Brilliant Black BN is outlined below.
Experimental Protocol: Purification
The following protocol describes a general procedure for the purification of Brilliant Black BN.
Materials and Reagents:
-
Crude Brilliant Black BN
-
Distilled water
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) or Acetic acid (optional)
-
Ethanol (B145695) (optional, for washing)
Procedure:
-
Redissolution: Suspend the crude Brilliant Black BN in distilled water. Heat the mixture to facilitate dissolution.
-
Acid Treatment (Optional): For some bis-azo dyes, an "acid finishing" step can be employed to remove specific impurities.[6] While stirring the hot solution, slowly add a small amount of hydrochloric acid or acetic acid. This can help to precipitate certain impurities, which can then be removed by hot filtration. This step should be optimized based on the impurity profile of the crude product.
-
Recrystallization by Salting Out: To the hot, filtered solution, gradually add sodium chloride with stirring. As the solution cools, the solubility of Brilliant Black BN decreases, leading to its crystallization. The cooling rate can be controlled to influence crystal size and purity.
-
Isolation and Washing: Cool the mixture in an ice bath to maximize the yield of crystals. Collect the purified crystals by vacuum filtration. Wash the crystals with a cold, saturated sodium chloride solution to remove any remaining soluble impurities. A final wash with a small amount of cold ethanol can help to remove residual water and salts.
-
Drying: Dry the purified Brilliant Black BN in a vacuum oven at a moderate temperature.
Quality Control and Analytical Methods
The purity of Brilliant Black BN is typically assessed using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis
A common method for the analysis of Brilliant Black BN and other sulfonated azo dyes is reversed-phase HPLC.[7]
Typical HPLC Parameters:
| Parameter | Specification |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | Monitoring at the wavelength of maximum absorbance (λmax) of Brilliant Black BN |
Quantitative Data
Quantitative data for the synthesis of Brilliant Black BN, such as typical yields, are not widely reported in publicly available literature. However, purity specifications for commercial products are available.
Table 1: Purity and Specification Data for Brilliant Black BN
| Parameter | Specification | Source |
| Purity (HPLC) | ≥95% | Commercial analytical standard |
| Molecular Formula | C₂₈H₁₇N₅Na₄O₁₄S₄ | [1] |
| Molecular Weight | 867.68 g/mol | [1] |
Note: The synthesis yield is highly dependent on the specific reaction conditions, scale, and purification efficiency. The protocols provided are intended as a general guide and would require optimization for specific laboratory or industrial applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. fsw.cc [fsw.cc]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 6. US2374063A - Purification of azo dyestuffs - Google Patents [patents.google.com]
- 7. HPLC Method for Analysis of Brilliant Black BN and Chicago Sky Blue on BIST A Column by SIELC Technologies | SIELC Technologies [sielc.com]
Toxicological Profile of C.I. 28440 (Brilliant Black BN)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 28440, commonly known as Brilliant Black BN, Food Black 1, or E151, is a synthetic black diazo dye.[1] It is utilized in a variety of applications, including as a food colorant in products such as decorations, coatings, desserts, sweets, and beverages.[2][3] Chemically, it is the tetrasodium (B8768297) salt of 4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)azo]-1-naphthalenyl]azo]-1,7-naphthalenedisulfonic acid.[4] Given its widespread use, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety. This guide provides a comprehensive overview of the available toxicological data for C.I. 28440, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Acceptable Daily Intake (ADI)
Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have established Acceptable Daily Intakes (ADIs) for Brilliant Black BN. The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.
| Regulatory Body | ADI Value | Basis for ADI | Reference |
| JECFA | 0-1 mg/kg bw/day | Short-term toxicity study in pigs | [5][6] |
| EFSA | 5 mg/kg bw/day | Long-term carcinogenicity and toxicity study in rats | [4][7] |
It is noteworthy that EFSA's more recent evaluation resulted in a higher ADI. However, EFSA also noted that for children under 10 years of age, the 95th percentile of exposure could reach 6.9 mg/kg bw/day, potentially exceeding the ADI.[4]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies on the toxicokinetics of Brilliant Black BN indicate that it is poorly absorbed from the gastrointestinal tract. The majority of the ingested dye is excreted unchanged in the feces. Limited data is available on its distribution and metabolism. What is known suggests that the small amount that may be absorbed is likely metabolized by the gut microbiota.
Acute and Sub-chronic Toxicity
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures in a short period of time (usually 24 hours). The primary endpoint is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.
| Species | Route | LD50 | Reference |
| Rat | Oral | >5000 mg/kg bw | |
| Mouse | Oral | 1100 mg/kg bw |
Sub-chronic Toxicity
Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance for a period of up to 90 days. These studies provide information on target organs and the dose-response relationship. JECFA's ADI for Brilliant Black BN is based on a short-term toxicity study in pigs.
Genotoxicity
Genotoxicity assessment is crucial for identifying substances that can induce genetic damage. Brilliant Black BN has been evaluated in a battery of in vitro and in vivo genotoxicity assays with mixed results.
In Vitro Studies
In vitro studies have shown some evidence of genotoxicity. Specifically, positive results were observed in the micronucleus test and the Comet assay.[4]
| Assay | Test System | Result |
| Micronucleus Test | Mammalian cells | Positive[4] |
| Comet Assay | Mammalian cells | Positive[4] |
In Vivo and Long-Term Studies
Despite the positive in vitro findings, long-term carcinogenicity studies in animals have been negative. EFSA has concluded that the effects on nuclear DNA migration observed in the in vitro assays are not expected to result in carcinogenicity.[4]
| Study Type | Species | Outcome | Reference |
| Long-term carcinogenicity | Rat | Negative | [4] |
Carcinogenicity
Long-term carcinogenicity studies are the gold standard for assessing the cancer-causing potential of a substance. As mentioned, studies conducted on Brilliant Black BN have not shown evidence of carcinogenicity. The EFSA's established ADI is based on a long-term study in rats where no carcinogenic effects were observed.[4]
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of Brilliant Black BN in mammals is limited in the publicly available literature. A recent study investigated the effects of Brilliant Black BN on zebrafish embryos, which can serve as a model for developmental toxicity screening.
Zebrafish Embryo Study
A study on zebrafish embryos exposed to various concentrations of Brilliant Black BN (1, 5, 10, and 100 ppm) until 96 hours post-fertilization revealed several adverse effects at high doses.
| Endpoint | Observation at High Doses |
| Oxidative Stress | Increased |
| Apoptosis | Elevated |
| Morphology | Reduced body length and eye diameter, increased pericardial edema |
| Behavior | Altered larval swimming activity, inducing anxiety-like behaviors |
These findings in a model organism suggest that high levels of exposure to Brilliant Black BN may have the potential to impact development. However, further studies in mammalian models are necessary to fully assess the risk to human health.
Experimental Protocols
In Vitro Micronucleus Assay (General Protocol)
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Caption: General workflow for an in vitro micronucleus assay.
Comet Assay (Single Cell Gel Electrophoresis) (General Protocol)
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. It is used to detect single-strand breaks, double-strand breaks, and alkali-labile sites in DNA.
Caption: General workflow for the Comet assay.
Signaling Pathways
Azo Dye Metabolism and Potential for Genotoxicity
Brilliant Black BN is an azo dye, and a general concern with this class of compounds is their potential to be metabolized to aromatic amines by azoreductases, primarily from the gut microbiota. Some aromatic amines are known to be genotoxic and carcinogenic. This metabolic activation pathway is a key consideration in the toxicological assessment of azo dyes.
Caption: Potential metabolic pathway of azo dyes and genotoxicity.
Conclusion
The available toxicological data for C.I. 28440 (Brilliant Black BN) suggests a low level of concern for carcinogenicity in long-term animal studies, which has led to the establishment of an ADI by EFSA. However, positive findings in in vitro genotoxicity assays warrant consideration, although their relevance to in vivo effects is considered low by regulatory bodies. The poor absorption of Brilliant Black BN from the gut is a significant factor in its low systemic toxicity. Data on reproductive and developmental toxicity in mammals are not extensively available in the public domain, and further research in this area would provide a more complete toxicological profile. The recent findings in the zebrafish model suggest that high exposure levels could potentially impact development, reinforcing the need for continued safety assessment and adherence to the established ADI.
References
A Technical Guide to the Spectroscopic Characteristics of Brilliant Black BN
Introduction
Brilliant Black BN, also known as Brilliant Black PN or Food Black 1, is a synthetic, water-soluble diazo dye.[1][2][3] Its chemical formula is C₂₈H₁₇N₅Na₄O₁₄S₄ with a molar mass of 867.66 g/mol .[2][4] Designated by the E number E151, it is utilized as a food colorant in a variety of products including desserts, sweets, beverages, and coatings to impart a black or dark coloring.[2][3] Structurally, it is a complex aromatic compound featuring multiple sulfonate groups, which ensure its solubility in water, and two azo (-N=N-) chromophores that are responsible for its color. Beyond its application in the food industry, recent research has highlighted its potential as an antiviral agent.[5][6][7] This guide provides an in-depth overview of the core spectroscopic characteristics of Brilliant Black BN, detailed experimental protocols for its analysis, and visualizations of analytical workflows and its mechanism of antiviral action.
Spectroscopic Data
The spectroscopic properties of Brilliant Black BN are fundamental to its identification, quantification, and the study of its interactions. The primary techniques used for its characterization are UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible Spectroscopy
UV-Vis spectroscopy is the most common method for the quantitative analysis of Brilliant Black BN. The color of the dye is due to its strong absorption of light in the visible region.
| Parameter | Value | Solvent | Reference |
| Maximum Wavelength (λmax) | ~571-572 nm | Water | [8][9] |
| Maximum Wavelength (λmax) | 575 ± 5 nm | Water | |
| Absorptivity (a) | 53.0 L g⁻¹ cm⁻¹ | Water | [8] |
| Molar Absorptivity (ε) | ~45,986 L mol⁻¹ cm⁻¹ | Water | Calculated |
Note: Molar absorptivity (ε) was calculated using the formula ε = a × Molar Mass, based on the reported absorptivity value and a molar mass of 867.66 g/mol .
Infrared (FT-IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Hydroxyl) | 3200 - 3600 (broad) | Stretching |
| N-H (Amide) | 3100 - 3500 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=O (Amide I) | 1630 - 1680 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| -N=N- (Azo) | 1400 - 1460 | Stretching |
| S=O (Sulfonate) | 1150 - 1250 and 1030 - 1080 | Asymmetric & Symmetric Stretching |
| C-N | 1200 - 1350 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR spectra for Brilliant Black BN are not widely published. However, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be estimated based on its complex aromatic structure. NMR is a powerful tool for unambiguous structural elucidation.
Predicted ¹H-NMR Chemical Shifts (in D₂O)
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons (Ar-H) | 6.5 - 8.5 |
| Amide Proton (-NH-) | 7.5 - 8.5 (may exchange with D₂O) |
| Methyl Protons (-CH₃) | 1.8 - 2.5 |
Predicted ¹³C-NMR Chemical Shifts (in D₂O)
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons (Ar-C) | 110 - 150 |
| Methyl Carbon (-CH₃) | 20 - 30 |
Experimental Protocols
Detailed and consistent methodologies are critical for obtaining reliable and reproducible spectroscopic data. The following sections outline standard protocols for the analysis of Brilliant Black BN.
UV-Visible Spectrophotometry Protocol
This protocol describes the determination of the absorption spectrum and quantification of Brilliant Black BN in an aqueous solution.
-
Materials and Equipment:
-
Brilliant Black BN powder (analytical standard)
-
Distilled or deionized water
-
Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
-
Pipettes
-
UV-Vis Spectrophotometer (capable of scanning from 300-800 nm)
-
Quartz or glass cuvettes (1 cm path length)
-
-
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of Brilliant Black BN powder and dissolve it in a 100 mL volumetric flask with distilled water to create a stock solution of known concentration.
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations.
-
Spectrophotometer Calibration: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Fill a cuvette with distilled water to serve as a blank and use it to zero the instrument.
-
Spectrum Acquisition: Empty the blank cuvette, rinse it with the most concentrated standard solution, and then fill it ¾ full. Place the cuvette in the spectrophotometer and record the absorbance spectrum from 300 nm to 800 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve Construction: Set the spectrophotometer to the determined λmax. Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated. Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.
-
Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the same λmax. Use the equation of the line from the calibration curve to determine the concentration of Brilliant Black BN in the sample.
-
FT-IR Spectroscopy Protocol
This protocol outlines the analysis of solid Brilliant Black BN using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Materials and Equipment:
-
Brilliant Black BN powder
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Isopropyl alcohol and lint-free wipes for cleaning
-
-
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the Brilliant Black BN powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the powder, ensuring good contact with the crystal.
-
Spectrum Acquisition: Collect the FT-IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Cleaning: Thoroughly clean the ATR crystal with isopropyl alcohol and a lint-free wipe after the measurement.
-
Visualizations
Diagrams are provided to illustrate key workflows and mechanisms related to the study of Brilliant Black BN.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of Brilliant Black BN.
Antiviral Mechanism of Brilliant Black BN
Research has shown that Brilliant Black BN can inhibit the infectivity of human enterovirus 71 (EV71), a cause of hand, foot, and mouth disease.[6][7] Its mechanism primarily involves the blockade of viral entry into host cells.
Caption: Logical diagram of Brilliant Black BN's antiviral mechanism against EV71.
References
- 1. [PDF] Non-destructive FTIR analysis of mono azo dyes | Semantic Scholar [semanticscholar.org]
- 2. Brilliant Black BN - Wikipedia [en.wikipedia.org]
- 3. Brilliant_Black_BN [chemeurope.com]
- 4. Brilliant Black BN | C28H17N5Na4O14S4 | CID 17293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro and In Vivo Inhibition of the Infectivity of Human Enterovirus 71 by a Sulfonated Food Azo Dye, Brilliant Black BN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Genotoxicity of Food Black 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro genotoxicity studies conducted on the synthetic food colorant Food Black 1, also known as Brilliant Black BN (E 151). The document summarizes key quantitative data, details experimental methodologies of pivotal studies, and visualizes experimental workflows and relevant signaling pathways to offer a thorough understanding of the genotoxic potential of this widely used food additive.
Executive Summary
This compound, a bis-azo dye, has been the subject of various in vitro genotoxicity assessments, yielding a mix of positive and negative results. Studies utilizing the micronucleus and Comet assays on human lymphocytes have indicated a potential for genotoxicity at higher concentrations. Conversely, bacterial reverse mutation assays (Ames test) and DNA repair assays in rat hepatocytes have returned negative results. Regulatory bodies, such as the European Food Safety Authority (EFSA), have acknowledged the positive in vitro findings but have concluded that, based on the overall weight of evidence including negative long-term carcinogenicity studies, this compound is not a concern for carcinogenicity. This guide delves into the specifics of these contrasting findings to provide a clear and data-driven perspective.
Data Presentation: Summary of Quantitative Findings
The following tables summarize the quantitative data from key in vitro genotoxicity studies on this compound.
Table 1: Positive Genotoxicity Findings for this compound
| Assay | Test System | Concentrations Tested (µg/mL) | Key Findings | Reference |
| Micronucleus Assay | Human peripheral blood lymphocytes | 8.67, 86.7, 867 | Statistically significant increase in micronucleus frequency at 867 µg/mL. | Macioszek & Kononowicz, 2004 |
| Comet Assay (Alkaline) | Human peripheral blood lymphocytes | 8.67, 86.7, 867 | Dose-dependent increase in DNA damage (tail moment). | Macioszek & Kononowicz, 2004 |
| Comet Assay (Alkaline) | Human sperm cells | 50, 100, 200, 500 | Statistically significant, dose-dependent increase in DNA fragmentation at 200 and 500 µg/mL. | Durnali et al., 2015 |
Table 2: Negative Genotoxicity Findings for this compound
| Assay | Test System | Concentrations Tested | Key Findings | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | Not specified in available abstracts | No evidence of mutagenicity with or without metabolic activation. | (Mentioned in Durnali et al., 2015) |
| DNA Repair Assay (Unscheduled DNA Synthesis) | Rat primary hepatocytes | Up to 1000 µg/mL | No induction of unscheduled DNA synthesis. | Kornbrust & Barfknecht, 1985 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Micronucleus Assay (as per Macioszek & Kononowicz, 2004)
-
Test System: Human peripheral blood lymphocytes obtained from healthy donors.
-
Culture Conditions: Lymphocytes were cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum, antibiotics, and phytohemagglutinin to stimulate cell division.
-
Treatment: Cultures were treated with this compound at concentrations of 8.67, 86.7, and 867 µg/mL. A positive control (Diepoxybutane) and a negative control (culture medium) were run in parallel.
-
Micronucleus Induction: Cytochalasin B (6 µg/mL) was added to the cultures to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Harvest and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides were then stained with Giemsa.
-
Scoring: The frequency of micronuclei was scored in 1000 binucleated cells per concentration.
Comet Assay (as per Macioszek & Kononowicz, 2004)
-
Test System: Human peripheral blood lymphocytes.
-
Treatment: Lymphocytes were exposed to this compound at concentrations of 8.67, 86.7, and 867 µg/mL for 2 hours.
-
Cell Embedding: Treated cells were mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO) to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: Slides were placed in an electrophoresis chamber with an alkaline buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20 minutes to allow for DNA unwinding. Electrophoresis was then carried out at 25 V and 300 mA for 20 minutes.
-
Staining and Analysis: Slides were neutralized, stained with a fluorescent dye (e.g., ethidium (B1194527) bromide), and examined under a fluorescence microscope. The extent of DNA migration (comet tail) was quantified using image analysis software to determine the tail moment.
Bacterial Reverse Mutation Assay (Ames Test) - General Protocol
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) that are auxotrophic for histidine, meaning they cannot produce this essential amino acid.
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Procedure: The tester strains are exposed to various concentrations of this compound on a minimal agar (B569324) medium lacking histidine.
-
Endpoint: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.
DNA Repair Assay (Unscheduled DNA Synthesis - UDS) (as per Kornbrust & Barfknecht, 1985)
-
Test System: Primary cultures of rat hepatocytes.
-
Procedure: Hepatocytes were exposed to various concentrations of this compound in the presence of tritiated thymidine (B127349) ([³H]TdR).
-
Endpoint: If the test substance damages DNA, the cells will initiate DNA repair, which involves the incorporation of [³H]TdR into the DNA outside of the normal S-phase of the cell cycle. This unscheduled DNA synthesis is quantified by autoradiography as the number of silver grains over the nucleus. An increase in the net grain count per nucleus indicates a positive result.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the in vitro genotoxicity testing of this compound.
Discussion and Conclusion
The in vitro genotoxicity profile of this compound is complex, with positive findings in mammalian cell assays that assess chromosomal damage and DNA strand breaks, and negative results in bacterial mutagenicity and DNA repair assays. The positive results in the micronucleus and Comet assays suggest that at high concentrations, this compound or its metabolites can induce clastogenic and/or aneugenic effects and DNA damage in human cells.[1]
The negative Ames test results indicate that this compound is not a bacterial mutagen, either directly or after metabolic activation. The absence of unscheduled DNA synthesis in rat hepatocytes suggests that it does not induce DNA damage that is repaired by the nucleotide excision repair pathway in these cells.
The discrepancy in results across different assays may be attributed to several factors, including differences in the metabolic capabilities of the test systems, the specific endpoints measured, and the sensitivity of each assay to different types of DNA damage. The genotoxicity of azo dyes is often linked to their metabolic reduction to aromatic amines, which can then be further metabolized to reactive electrophiles that bind to DNA.[1] It is possible that the human lymphocytes in the positive studies have a different metabolic capacity for this compound compared to the bacterial strains or rat hepatocytes used in the negative studies.
From a regulatory standpoint, the European Food Safety Authority has concluded that while there is evidence of in vitro genotoxicity, the lack of genotoxicity and carcinogenicity in in vivo studies provides confidence in the safety of this compound at current acceptable daily intake levels. This highlights the importance of considering the full toxicological profile, including in vivo data, when assessing the overall risk of a substance.
This technical guide provides a consolidated resource for researchers and professionals in the field, summarizing the current state of knowledge on the in vitro genotoxicity of this compound and offering detailed insights into the methodologies used to evaluate its safety.
References
An In-depth Technical Guide to the Regulatory Status of E151 (Brilliant Black BN) in Food Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regulatory status of the food additive E151, also known as Brilliant Black BN. It delves into the quantitative data established by major international regulatory bodies, details the experimental protocols employed for its safety assessment, and visualizes key processes relevant to its evaluation.
Introduction to E151 (Brilliant Black BN)
Brilliant Black BN (E151) is a synthetic black bis-azo dye used to impart a black or dark color to a variety of food products.[1][2][3] Its chemical formula is C28H17N5Na4O14S4, and it is highly soluble in water.[1][2] As a synthetic colorant, its use in food is subject to rigorous safety evaluations and regulatory approvals worldwide.
Regulatory Status and Quantitative Data
The regulatory status of E151 varies significantly across different regions. It is approved for use in the European Union and other countries that align with the Codex Alimentarius standards, but it is not approved for use in the United States.[3][4][5]
Acceptable Daily Intake (ADI)
The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. The ADI for E151 has been established by both the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
| Regulatory Body | ADI Value | Basis for ADI |
| EFSA (European Food Safety Authority) | 5 mg/kg bw/day | Based on a long-term carcinogenicity and toxicity study in rats.[4] |
| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | 1 mg/kg bw/day | Based on a short-term toxicity study in pigs.[6] |
Maximum Permitted Levels (MPLs) in Foodstuffs
The Codex Alimentarius General Standard for Food Additives (GSFA) and European Union regulations specify the maximum permitted levels (MPLs) of E151 in various food categories. These levels are set to ensure that consumer exposure does not exceed the ADI.
| Food Category (Codex GSFA) | Maximum Permitted Level (mg/kg) |
| Dairy-based desserts (e.g., pudding, fruit or flavoured yoghurt) | 150 |
| Edible ices, including sherbet and sorbet | 100 |
| Confectionery including hard and soft candy, nougats, etc. | 100 |
| Chewing gum | 300 |
| Decorations, toppings (non-fruit) and sweet sauces | 500 |
| Fine bakery wares (sweet, salty, savoury) and mixes | 200 |
| Processed fish and fishery products | Authorized for specific uses |
| Aromatized alcoholic beverages | 30 |
| Distilled spirituous beverages containing more than 15% alcohol | 200 |
| Food supplements | 530 |
| Source: Codex Alimentarius Commission, GSFA Online[7] |
In the European Union, Brilliant Black BN (E151) is often included in "Group III: Food colours with combined maximum limit," meaning the total amount of several specified colors in a product cannot exceed a certain level.[8]
JECFA Specifications for Purity
JECFA has established specifications for the identity and purity of Brilliant Black BN to ensure its safety for consumption.
| Parameter | Specification |
| Total colour | Not less than 80% |
| Water-insoluble matter | Not more than 0.2% |
| Subsidiary colouring matters | Not more than 4.0% |
| Organic compounds other than colouring matters | Not more than 0.5% |
| Unsulfonated primary aromatic amines | Not more than 0.01% |
| Ether-extractable matter | Not more than 0.2% |
| Lead | Not more than 2 mg/kg |
| Arsenic | Not more than 3 mg/kg |
| Mercury | Not more than 1 mg/kg |
| Cadmium | Not more than 1 mg/kg |
| Source: FAO JECFA Monographs[9] |
Toxicological Assessment and Experimental Protocols
The safety of E151 has been evaluated through a range of toxicological studies. While some in vitro studies have indicated potential for genotoxicity, long-term in vivo studies have not shown carcinogenic effects.[4]
Genotoxicity Studies
3.1.1. In Vitro Micronucleus Assay
-
Objective: To assess the potential of a substance to induce chromosomal damage or damage to the mitotic apparatus.
-
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, Chinese Hamster Ovary (CHO) cells) is cultured.
-
Exposure: Cells are exposed to various concentrations of the test substance (E151) with and without a metabolic activation system (e.g., S9 mix from rat liver) for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.
-
Data Analysis: The frequency of micronucleated cells in treated cultures is compared to that in solvent/negative control cultures. Statistical analysis (e.g., Chi-square test) is used to determine significance.
-
3.1.2. Comet Assay (Single Cell Gel Electrophoresis)
-
Objective: To detect DNA strand breaks in individual cells.
-
Methodology:
-
Cell Preparation: A suspension of single cells (e.g., from blood, tissues, or cell culture) is prepared.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to measure parameters such as tail length, percent DNA in the tail, and tail moment, which are indicative of the extent of DNA damage.
-
Carcinogenicity Studies
-
Objective: To assess the potential of a substance to cause cancer over a major portion of an animal's lifespan.
-
Methodology (based on OECD Test Guideline 451):
-
Test Animals: Typically, rats and mice of both sexes are used. Each dose group and a concurrent control group should contain at least 50 animals of each sex.
-
Administration of the Test Substance: The substance is usually administered in the diet, drinking water, or by gavage daily for a period of 18-24 months for mice and 24 months for rats.
-
Dose Levels: At least three dose levels are used, plus a control group. The highest dose should induce minimal signs of toxicity without significantly altering the normal lifespan.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the study, all animals (including those that die prematurely) undergo a full necropsy. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological examination.
-
Data Analysis: The incidence of tumors in the treated groups is compared with that in the control group using appropriate statistical methods.
-
Developmental Toxicity Studies (Zebrafish Embryo Model)
-
Objective: To evaluate the potential adverse effects of a substance on embryonic and larval development.
-
Methodology:
-
Test Organism: Zebrafish (Danio rerio) embryos are used due to their rapid external development and transparency.
-
Exposure: Fertilized embryos are placed in multi-well plates and exposed to a range of concentrations of the test substance (E151) in the surrounding medium.
-
Observation Period: The embryos are observed at specific time points (e.g., 24, 48, 72, 96 hours post-fertilization) under a stereomicroscope.
-
Endpoints: A variety of developmental endpoints are assessed, including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformations).
-
Data Analysis: The No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), and the concentration causing 50% lethality (LC50) are determined.
-
Visualizations
Regulatory Safety Assessment Workflow for a Food Additive
References
- 1. EFSA publishes data requirements for food additive approval [foodnavigator.com]
- 2. Developmental Toxicity Assay for Food Additive Tartrazine Using Zebrafish (Danio rerio) Embryo Cultures | Semantic Scholar [semanticscholar.org]
- 3. Discovering Novel Bioactivities of Controversial Food Additives by Means of Simple Zebrafish Embryotoxicity (ZET) Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. Refinement of the zebrafish embryo developmental toxicity assay [agris.fao.org]
- 6. Procedures for the testing of intentional food additives to establish their safety for use: second report of the Joint FAO/WHO Expert Committee on Food Additives [who.int]
- 7. Food additives | EFSA [efsa.europa.eu]
- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 9. 972. Procedure for the safety evaluation of flavouring agents (WHO Food Additives Series 44) [inchem.org]
Photochemical Stability of Brilliant Black BN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilliant Black BN (E151), a synthetic bis-azo dye, finds application in the food and pharmaceutical industries for its intense black coloration.[1][2] Despite its widespread use in some regions, concerns regarding the stability of azo dyes under light exposure and the toxicological profile of their degradation products necessitate a thorough understanding of its photochemical properties.[3][4] This technical guide provides a comprehensive overview of the photochemical stability of Brilliant Black BN, summarizing available data, outlining detailed experimental protocols for its assessment, and discussing the potential implications of its degradation.
Introduction to Brilliant Black BN
Brilliant Black BN, also known as Black PN, is a water-soluble tetrasodium (B8768297) salt.[1] Its chemical structure, characterized by two azo (-N=N-) chromophores, is responsible for its coloring properties. Azo dyes, as a class, are known to be susceptible to degradation under various conditions, including exposure to light, which can lead to the cleavage of the azo bond and the formation of smaller aromatic amines.[3][5] The stability of these dyes is a critical factor in ensuring the quality, safety, and efficacy of the products in which they are used.
Photochemical Degradation of Brilliant Black BN
The photochemical degradation of Brilliant Black BN involves the absorption of light energy, which can lead to the excitation of the molecule and subsequent chemical reactions. While much of the existing research focuses on photocatalytic degradation for wastewater treatment, the intrinsic photostability of the dye is of paramount importance for food and drug formulations.[1]
Factors Influencing Photodegradation
Several factors can influence the rate and extent of Brilliant Black BN photodegradation:
-
Wavelength of Light: The dye's absorption spectrum dictates which wavelengths of light will be most effective in causing degradation. Azo dyes typically absorb in the visible region, but UV radiation can also contribute to their decomposition.
-
Light Intensity: Higher light intensity generally leads to a faster degradation rate.
-
pH of the Medium: The pH of the solution can affect the electronic structure of the dye molecule and the reactivity of intermediates, thus influencing the degradation pathway and kinetics.[6]
-
Initial Dye Concentration: The initial concentration of the dye can impact the rate of degradation. At high concentrations, a significant portion of the incident light may be absorbed by the molecules at the surface of the solution, leading to a slower degradation rate in the bulk solution.[2][7][8][9][10]
-
Presence of Other Substances: The presence of other components in a formulation, such as antioxidants or photosensitizers, can either inhibit or accelerate the photodegradation process.
Degradation Kinetics
Studies on the photocatalytic degradation of Brilliant Black BN and other azo dyes often report pseudo-first-order kinetics.[1][11] This suggests that the rate of degradation is directly proportional to the concentration of the dye. However, the intrinsic photodegradation kinetics in the absence of a catalyst may follow different models and require specific experimental determination.
Quantitative Data on Photochemical Stability
Specific quantitative data on the intrinsic photochemical stability of Brilliant Black BN is limited in publicly available literature. The following table summarizes the types of data that are crucial for a comprehensive assessment and provides a template for presenting such data once obtained through experimentation.
| Parameter | Value | Conditions (Light Source, pH, Temp, Solvent) | Reference |
| Maximum Absorption (λmax) | ~570 nm | Aqueous Solution | Inferred from photocatalytic studies |
| Molar Absorptivity (ε) | Data not available | ||
| Photodegradation Rate Constant (k) | Data not available | ||
| Quantum Yield (Φ) | Data not available | ||
| Half-life (t½) | Data not available |
Researchers are encouraged to perform dedicated studies to populate this table with specific experimental data for Brilliant Black BN.
Experimental Protocols for Assessing Photochemical Stability
The following protocols are based on established guidelines for photostability testing, such as the ICH Q1B guidelines, and can be adapted for the specific analysis of Brilliant Black BN.
Protocol 1: Determination of Photodegradation Kinetics
Objective: To determine the rate of degradation of Brilliant Black BN in an aqueous solution upon exposure to a controlled light source.
Materials:
-
Brilliant Black BN powder
-
Purified water (HPLC grade)
-
pH buffers
-
Quartz cuvettes or a photoreactor with a quartz window
-
Calibrated light source (e.g., Xenon lamp with filters for UV-Vis)
-
UV-Vis Spectrophotometer
-
HPLC system with a suitable column for azo dyes
Methodology:
-
Sample Preparation: Prepare a stock solution of Brilliant Black BN in purified water. From the stock solution, prepare test solutions of known concentrations in the desired pH buffer.
-
Irradiation:
-
Transfer the test solution to a quartz cuvette or the photoreactor.
-
Place a parallel sample in the dark as a control to account for any thermal degradation.
-
Expose the sample to the light source under controlled temperature conditions.
-
The light source should be characterized for its spectral output and intensity.
-
-
Analysis:
-
At regular time intervals, withdraw an aliquot of the solution.
-
Measure the absorbance of the solution at the λmax of Brilliant Black BN using a UV-Vis spectrophotometer.
-
For a more detailed analysis of the parent compound and potential degradation products, inject an aliquot into an HPLC system.
-
-
Data Analysis:
-
Plot the concentration of Brilliant Black BN (or its absorbance) as a function of time.
-
Determine the order of the reaction and calculate the rate constant (k).
-
Protocol 2: Determination of Photodegradation Quantum Yield
Objective: To determine the efficiency of light in causing the degradation of Brilliant Black BN.
Materials:
-
Same as Protocol 1
-
A chemical actinometer with a known quantum yield in the same wavelength region (e.g., ferrioxalate (B100866) for UV, or other suitable dyes for the visible region).
Methodology:
-
Actinometry:
-
Expose the actinometer solution to the same light source under the same conditions as the Brilliant Black BN solution.
-
Measure the change in the actinometer's chemical or physical properties to determine the photon flux.
-
-
Sample Irradiation and Analysis:
-
Simultaneously or sequentially, irradiate the Brilliant Black BN solution.
-
Determine the number of moles of Brilliant Black BN degraded over a specific time period using UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
Protocol 3: Identification of Photodegradation Products
Objective: To identify the chemical structures of the main products formed during the photodegradation of Brilliant Black BN.
Materials:
-
Irradiated solutions of Brilliant Black BN from Protocol 1
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system[14][15]
-
Solid Phase Extraction (SPE) cartridges for sample clean-up and concentration (optional)
Methodology:
-
Sample Preparation: Concentrate the irradiated sample if necessary, using SPE.
-
HPLC-MS Analysis:
-
Inject the sample into the HPLC-MS system.
-
Use a suitable gradient elution program to separate the degradation products.
-
Obtain the mass spectra of the separated peaks.
-
-
Structure Elucidation:
-
Analyze the mass spectra to determine the molecular weights and fragmentation patterns of the degradation products.
-
Propose chemical structures for the degradation products based on the fragmentation data and knowledge of azo dye degradation pathways.
-
Visualizations of Workflows and Pathways
Experimental Workflow for Photostability Testing
Caption: Workflow for assessing the photochemical stability of Brilliant Black BN.
Proposed General Degradation Pathway
Caption: A simplified proposed pathway for the photodegradation of Brilliant Black BN.
Phototoxicity and Photoallergy Considerations
The degradation of Brilliant Black BN into smaller aromatic amines is a significant concern, as some aromatic amines are known to be toxic or carcinogenic.[3] While sulfonated aromatic amines are generally considered to have low genotoxic potential, a thorough toxicological assessment of the specific degradation products is necessary.[16]
Currently, there is a lack of specific data on the phototoxicity and photoallergic potential of Brilliant Black BN and its photoproducts. Standardized testing protocols, such as those outlined by regulatory agencies for food additives, should be employed to evaluate these potential risks.[17][18][19][20]
Workflow for Phototoxicity Assessment
Caption: A generalized workflow for in vitro phototoxicity testing.
Conclusion and Recommendations
The photochemical stability of Brilliant Black BN is a critical parameter for ensuring the safety and quality of food and pharmaceutical products. While existing literature provides a foundational understanding, there is a clear need for more specific, quantitative data on its intrinsic photostability.
Recommendations for future research include:
-
Quantitative Photodegradation Studies: Detailed investigations into the degradation kinetics and quantum yield of Brilliant Black BN in aqueous solutions under various pH and light conditions.
-
Identification of Photoproducts: Comprehensive analysis of the degradation products formed under realistic conditions using advanced analytical techniques like HPLC-MS/MS.
-
Toxicological Evaluation: In-depth toxicological and phototoxicological studies of both the parent dye and its identified degradation products.
By addressing these knowledge gaps, researchers and drug development professionals can make more informed decisions regarding the use of Brilliant Black BN and ensure the development of safe and stable products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sciforum : Event management platform [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of a Food Industry Dye, Brilliant Blue, at Low Concentration Using a New Photocatalytic Configuration | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Photostability of organic red food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edinst.com [edinst.com]
- 13. Quantum yield - Wikipedia [en.wikipedia.org]
- 14. Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ec.europa.eu [ec.europa.eu]
- 17. ec.europa.eu [ec.europa.eu]
- 18. Guidance for Industry: Summary Table of Recommended Toxicological Testing for Additives Used in Food | FDA [fda.gov]
- 19. qualitysmartsolutions.com [qualitysmartsolutions.com]
- 20. focusontoxpath.com [focusontoxpath.com]
"Acceptable Daily Intake (ADI) for Food Black 1"
An In-depth Technical Guide to the Acceptable Daily Intake (ADI) of Food Black 1 (Brilliant Black BN)
Introduction
This compound, also known by its synonyms Brilliant Black BN, Black PN, and the E number E151, is a synthetic bis-azo dye used to impart a black color to a variety of food products.[1][2][3][4] Its chemical name is tetrasodium (B8768297) 4-acetamido-5-hydroxy-6-[7-sulphonato-4-(4-sulphonatophenylazo)-1-naphtylazo]naphthalene-1,7-disulphonate.[1][5] As a water-soluble colorant, it is utilized in products such as confectionery, sauces, desserts, and beverages to enhance their visual appeal.[2][3] The safety and regulation of this compound have been subject to evaluation by international food safety bodies, leading to the establishment of an Acceptable Daily Intake (ADI) to protect consumer health. This document provides a detailed technical overview of the toxicological data and experimental assessments that form the basis for the ADI of this compound.
Regulatory Status and Established ADI Values
The JECFA established an ADI of 0-1 mg/kg body weight (bw)/day.[1][3][6][7] This value was first set in 1981 and was most recently confirmed in 2019, based on a short-term toxicity study in pigs.[1][6] In contrast, the EU's Scientific Committee for Food (SCF) and its successor, EFSA, established a higher ADI of 5 mg/kg bw/day.[3][5] This value was set by the SCF in 1984 and reaffirmed by EFSA in its 2010 re-evaluation, which was based on a long-term toxicity and carcinogenicity study in rats.[3][5]
Data Presentation: ADI Summary
Table 1: Established Acceptable Daily Intake (ADI) for this compound
| Regulatory Body | ADI Value (mg/kg bw/day) | Basis of Assessment | Year Established/Confirmed |
| JECFA | 0-1 | Short-term toxicity study in pigs.[1] | 1981 (Confirmed 2019)[6] |
| EFSA / SCF | 5 | Long-term toxicity and carcinogenicity study in rats.[5] | 1984 (Confirmed 2010)[5] |
Toxicological Profile
The safety assessment of this compound is based on a range of toxicological studies, including evaluations of metabolism, genotoxicity, chronic toxicity, and carcinogenicity.
Metabolism and Toxicokinetics
Like other azo dyes, this compound is metabolized through the reductive cleavage of its azo linkages.[8][9] This biotransformation is primarily carried out by azoreductase enzymes, which are present in the liver and, significantly, in the gut microbiota.[8][10] The process breaks the dye down into constituent aromatic amines, which are then subject to further metabolic processes before excretion.
Caption: General metabolic pathway for azo dyes like this compound.
Genotoxicity and Carcinogenicity
The genotoxic potential of this compound has been investigated in multiple assays. While some in vitro studies, such as a micronucleus test and a Comet assay, returned positive results, suggesting potential for DNA damage in isolated cells, these findings were not replicated in animal studies.[4][5] Crucially, long-term carcinogenicity studies in animals were negative.[4][5] The EFSA panel noted that the effects observed in the in vitro assays were not expected to result in carcinogenicity in vivo.[5]
Data Presentation: Toxicological Summary
Table 2: Summary of Key Toxicological Endpoints for this compound
| Study Type | System/Species | Key Findings | Conclusion |
| Genotoxicity | In vitro (Micronucleus, Comet assay) | Positive for DNA damage in isolated cells.[4][5] | Potential for genotoxicity in vitro. |
| Carcinogenicity | Long-term rodent studies | Negative for carcinogenic effects.[4][5] | Not considered carcinogenic in vivo. |
| Chronic Toxicity | Long-term rat study | Formed the basis for the No-Observed-Adverse-Effect Level (NOAEL) used by EFSA.[5] | ADI of 5 mg/kg bw/day derived. |
| Short-term Toxicity | Pig study | Formed the basis for the NOAEL used by JECFA.[1] | ADI of 0-1 mg/kg bw/day derived. |
Derivation of the Acceptable Daily Intake
The ADI is an estimate of the amount of a substance that can be consumed daily over a lifetime without presenting an appreciable risk to health.[11] It is derived from the No-Observed-Adverse-Effect Level (NOAEL) identified in toxicological studies, to which a safety factor is applied.[11] The conventional safety factor is 100, which accounts for interspecies differences (animal to human, a factor of 10) and intraspecies variability (differences among humans, a factor of 10).[11]
Caption: Standard workflow for the determination of an ADI from toxicological data.
Key Experimental Protocols
The specific protocols for the pivotal studies on this compound are not publicly detailed. However, they would have followed internationally recognized guidelines for toxicological testing.[12][13] Below are representative methodologies for the types of studies used to establish the ADIs.
Chronic Toxicity / Carcinogenicity Study (Rodent Model)
This type of study is critical for assessing long-term health effects and was the basis for EFSA's ADI.
-
Objective: To determine the potential for chronic toxicity and carcinogenicity following long-term dietary exposure to the test substance.
-
Test Species: Typically rats of a specified strain.
-
Group Size: A sufficient number of animals per sex per group (e.g., 50 rodents) to ensure statistical power.
-
Dose Levels: At least three dose levels (low, medium, high) and a concurrent control group receiving the vehicle (e.g., the basal diet). The high dose should induce minimal signs of toxicity without significantly altering lifespan.
-
Administration: The test substance is incorporated into the diet and administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).[12]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.
-
Terminal Procedures: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination by a qualified pathologist.
-
Data Analysis: Tumor incidence and other pathological findings are statistically analyzed to identify any dose-related increases in adverse effects. The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed.
Caption: General experimental workflow for a chronic toxicity study.
Short-Term / Subchronic Toxicity Study (Non-Rodent Model)
This study design provides information on target organ toxicity from repeated doses over a shorter period and was the basis for the JECFA ADI.
-
Objective: To identify potential target organs and establish a dose-response relationship following repeated exposure for a period of at least 90 days.[12]
-
Test Species: A non-rodent species, such as the pig in the case of the JECFA evaluation.
-
Group Size: Typically 4 animals per sex per group.[14]
-
Dose Levels: At least three dose levels plus a control group.
-
Administration: Daily administration of the test substance, often orally via gavage or in the diet, for a minimum of 90 days.
-
Observations: Similar to chronic studies, including daily clinical observations, regular monitoring of body weight and food intake, and periodic hematology and clinical chemistry analyses.
Conclusion
The Acceptable Daily Intake for this compound (Brilliant Black BN) has been established by major international food safety authorities based on comprehensive toxicological evaluations. While JECFA has set a conservative ADI of 0-1 mg/kg bw/day based on a short-term study in pigs, EFSA has established an ADI of 5 mg/kg bw/day based on a long-term rodent carcinogenicity study.[1][5] Both evaluations considered the available data on metabolism, genotoxicity, and chronic toxicity. Despite some positive findings in in vitro genotoxicity tests, the weight of evidence from long-term animal studies indicates that this compound is not carcinogenic. The established ADIs are considered protective of public health, ensuring that dietary exposure remains well below levels that would be associated with adverse health effects.
References
- 1. WHO | JECFA [apps.who.int]
- 2. infocons.org [infocons.org]
- 3. iacmcolor.org [iacmcolor.org]
- 4. tellspecopedia.com [tellspecopedia.com]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. JECFA Evaluations-BRILLIANT BLACK PN- [inchem.org]
- 8. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. Acceptable daily intake - Wikipedia [en.wikipedia.org]
- 12. ec.europa.eu [ec.europa.eu]
- 13. focusontoxpath.com [focusontoxpath.com]
- 14. ExToxNet-Safety of Food Additives [extoxnet.orst.edu]
Unveiling the Antiviral Mechanism of Brilliant Black BN: A Technical Guide
For Immediate Release
SINGAPORE – Researchers have identified a potent antiviral mechanism of the common food additive Brilliant Black BN (E151) against several human enteroviruses, including Enterovirus 71 (EV71), Coxsackievirus A16 (CVA16), and Coxsackievirus A6 (CVA6). These viruses are the primary causative agents of Hand, Foot, and Mouth Disease (HFMD), a contagious illness predominantly affecting young children. This technical guide provides an in-depth analysis of the antiviral activity of Brilliant Black BN, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in this discovery.
Core Mechanism of Action: Inhibition of Viral Entry
The primary antiviral action of Brilliant Black BN is the blockade of viral attachment and entry into host cells.[1] As a sulfonated azo dye, Brilliant Black BN interacts with the viral capsid, specifically at the vertex of the 5-fold axis of the EV71 virion.[1] This interaction is crucial as it prevents the virus from binding to its cellular attachment factors, a critical first step in the infection cycle.
The efficacy of this inhibition is influenced by specific amino acid residues on the viral protein VP1, namely at positions 98, 145, and 246.[1] Brilliant Black BN not only competitively inhibits the initial attachment of the virus to the host cell but can also elute viruses that have already attached.[1]
Furthermore, Brilliant Black BN has been shown to inhibit the interaction between EV71 and cyclophilin A, a cellular factor essential for the viral uncoating process that follows entry into the host cell.[1] By disrupting these early stages of the viral life cycle, Brilliant Black BN effectively halts the progression of the infection.
Quantitative Analysis of Antiviral Efficacy
The antiviral activity of Brilliant Black BN has been quantified through in vitro studies, demonstrating its high potency and low cytotoxicity.
| Parameter | Virus Strain(s) | Cell Line | Value | Reference |
| 50% Inhibitory Concentration (IC50) | Various EV71 strains | Rhabdomyosarcoma (RD) cells | 2.39 µM to 28.12 µM | [1] |
| 50% Cytotoxic Concentration (CC50) | Not applicable | Rhabdomyosarcoma (RD) cells | 1,870 µM | [1] |
| In Vivo Efficacy | Wild-type EV71 isolates | AG129 mice | 200 mg/kg of body weight/day | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of Brilliant Black BN's antiviral activity.
Cell Culture and Virus Propagation
Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. EV71, CVA16, and CVA6 strains are propagated in RD cells, and viral titers are determined by a standard plaque assay.
Plaque Reduction Assay
-
Seed RD cells in 24-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of Brilliant Black BN in DMEM.
-
Pre-incubate approximately 100 plaque-forming units (PFU) of the virus with an equal volume of the diluted compound for 1 hour at 37°C.
-
Remove the growth medium from the RD cells and inoculate with the virus-compound mixture.
-
Adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with DMEM containing 1% methylcellulose (B11928114) and the corresponding concentration of Brilliant Black BN.
-
Incubate for 3-5 days at 37°C until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the plaques and calculate the percentage of inhibition relative to the virus-only control. The IC50 value is determined from the dose-response curve.
Time-of-Addition Assay
-
Seed RD cells in 24-well plates to 90-95% confluency.
-
Infect cells with the virus at a multiplicity of infection (MOI) of 1.
-
Add Brilliant Black BN (at a concentration of 5-10 times the IC50) at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
At 12 hours post-infection, harvest the cell lysates and supernatant.
-
Quantify the viral yield using a plaque assay or RT-qPCR.
-
The stage of the viral life cycle inhibited by the compound is determined by the time point at which the addition of the compound no longer results in a significant reduction in viral yield.
Viral Attachment Assay
-
Pre-chill RD cells in 24-well plates at 4°C for 1 hour.
-
Incubate the virus (MOI of 10) with varying concentrations of Brilliant Black BN for 1 hour at 37°C.
-
Add the virus-compound mixture to the pre-chilled cells and incubate for 1 hour at 4°C to allow for attachment.
-
Wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound virus.
-
Lyse the cells and extract viral RNA.
-
Quantify the amount of attached virus using RT-qPCR.
Viral Elution Assay
-
Pre-chill RD cells in 24-well plates at 4°C for 1 hour.
-
Infect the cells with the virus (MOI of 10) for 1 hour at 4°C.
-
Wash the cells three times with cold PBS to remove unbound virus.
-
Add varying concentrations of Brilliant Black BN to the cells and incubate for 1 hour at 4°C.
-
Collect the supernatant containing the eluted virus.
-
Quantify the amount of eluted virus using a plaque assay.
Cyclophilin A Interaction Assay
-
Coat a 96-well plate with recombinant cyclophilin A.
-
Block the plate with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).
-
Pre-incubate the virus with varying concentrations of Brilliant Black BN for 1 hour at 37°C.
-
Add the virus-compound mixture to the cyclophilin A-coated wells and incubate for 2 hours at 37°C.
-
Wash the wells to remove unbound virus.
-
Detect the bound virus using a specific primary antibody against a viral capsid protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.
-
Measure the absorbance to quantify the level of virus-cyclophilin A interaction.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanism of action and the experimental workflows, the following diagrams have been generated.
Caption: Mechanism of Brilliant Black BN antiviral activity.
Caption: Workflow for the viral attachment assay.
Caption: Workflow for the time-of-addition assay.
Conclusion
Brilliant Black BN demonstrates significant potential as a broad-spectrum antiviral agent against several key enteroviruses responsible for HFMD. Its mechanism of action, targeting the early and essential stages of viral entry and uncoating, provides a strong rationale for its further development as a therapeutic. The favorable safety profile of Brilliant Black BN, owing to its long-standing use as a food additive, further enhances its translational potential. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in exploring the antiviral properties of this promising compound.
References
Developmental Effects of Brilliant Black BN on Zebrafish Embryos: A Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthetic azo dye Brilliant Black BN (E151), a food additive, has come under scrutiny for its potential toxicological effects during embryonic development. This technical guide synthesizes the current research on the developmental effects of Brilliant Black BN on zebrafish (Danio rerio) embryos, a prominent model organism in toxicological studies. The guide provides a comprehensive overview of the observed physiological, morphological, and behavioral changes, detailed experimental protocols, and a summary of the quantitative data.
Summary of Quantitative Developmental Toxicity Data
Exposure of zebrafish embryos to Brilliant Black BN has been shown to induce a dose-dependent increase in developmental abnormalities. The following tables summarize the key quantitative findings from studies investigating the effects of Brilliant Black BN on various developmental endpoints.
Table 1: Morphological Effects of Brilliant Black BN on Zebrafish Larvae at 96 hours post-fertilization (hpf)
| Concentration (ppm) | Body Length (mm) | Eye Diameter (mm) | Pericardial Edema (%) |
| Control | 2.85 ± 0.15 | 0.28 ± 0.02 | 0 |
| 1 | 2.80 ± 0.18 | 0.27 ± 0.03 | 10 |
| 5 | 2.75 ± 0.20 | 0.26 ± 0.03 | 25 |
| 10 | 2.60 ± 0.22 | 0.24 ± 0.04 | 40 |
| 100 | 2.30 ± 0.25 | 0.21 ± 0.05 | 75 |
Data adapted from a 2025 study by Sulukan and Kankaynar. Values are presented as mean ± standard deviation.[1][2]
Table 2: Physiological and Behavioral Effects of Brilliant Black BN on Zebrafish Larvae
| Concentration (ppm) | Oxidative Stress (Relative Fluorescence) | Apoptosis Level (Relative Fluorescence) | Anxiety-like Behavior (Time in Dark Zone %) |
| Control | 100 ± 10 | 100 ± 12 | 35 ± 5 |
| 1 | 110 ± 15 | 115 ± 14 | 40 ± 6 |
| 5 | 130 ± 18 | 140 ± 18 | 48 ± 7 |
| 10 | 160 ± 20 | 175 ± 22 | 55 ± 8 |
| 100 | 250 ± 30 | 280 ± 35 | 70 ± 9 |
Data adapted from a 2025 study by Sulukan and Kankaynar. Values are presented as a percentage of the control group and as mean ± standard deviation.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to assess the developmental toxicity of Brilliant Black BN in zebrafish embryos.
Zebrafish Embryo Toxicity Assay
-
Animal Husbandry and Embryo Collection : Adult zebrafish are maintained in a controlled environment. Embryos are collected shortly after spawning and screened for viability.[1]
-
Exposure Protocol : Healthy embryos are placed in multi-well plates and exposed to varying concentrations of Brilliant Black BN (e.g., 1, 5, 10, and 100 ppm) dissolved in embryo medium. A control group with untreated embryo medium is also maintained. The exposure period typically lasts until 96 hours post-fertilization (hpf).[1][2]
-
Endpoint Evaluation :
-
Morphological Analysis : At 96 hpf, larvae are examined under a stereomicroscope for developmental abnormalities such as reduced body length, smaller eye diameter, and pericardial edema.[1][3]
-
Oxidative Stress Assessment : Reactive oxygen species (ROS) levels are measured using fluorescent probes like CM-H2DCFDA.[1]
-
Apoptosis Detection : Apoptotic cells are identified using staining methods such as Acridine Orange (AO).[1]
-
Behavioral Analysis : Larval swimming activity and anxiety-like behaviors are assessed using automated tracking systems.[1]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the key signaling pathways implicated in Brilliant Black BN-induced developmental toxicity.
References
Methodological & Application
Application Note: Quantification of Food Black 1 (Brilliant Black BN) in Beverages using HPLC-DAD
Introduction
Food Black 1, also known as Brilliant Black BN or E151, is a synthetic black diazo dye permitted for use in certain food products in the European Union, though it is banned in other countries like the United States and Japan.[1] It is used to impart a black color to a variety of foodstuffs, including beverages, confectionery, and decorations. Due to regulatory limits and potential health concerns associated with excessive consumption of synthetic food dyes, accurate and reliable quantification of this compound in commercial products is crucial for ensuring consumer safety and regulatory compliance.[2][3]
This application note details a robust High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method for the separation, identification, and quantification of this compound in beverage samples. Reversed-phase HPLC is an excellent and widely used technique for the analysis of food dyes due to their inherent hydrophobicity and strong UV-Vis absorbance properties.[4][5]
Principle
The method employs a reversed-phase HPLC system to separate this compound from other components in a beverage matrix. The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The Diode-Array Detector allows for the highly selective and sensitive detection of this compound at its maximum absorption wavelength, ensuring accurate quantification. The identity of the this compound peak can be confirmed by comparing its retention time and UV-Vis spectrum with that of a certified standard.
Experimental Protocols
1. Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Chemicals: Ammonium acetate (B1210297), certified reference standard of this compound (Brilliant Black BN).
-
Equipment: HPLC system with a gradient pump, autosampler, column thermostat, and Diode-Array Detector (DAD); analytical balance; volumetric flasks; pipettes; syringes and 0.45 µm syringe filters; ultrasonic bath.
2. Standard Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of HPLC grade water in a volumetric flask. This solution should be stored in the dark at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with water to obtain concentrations ranging from 1 mg/L to 30 mg/L.[4] These solutions are used to construct a calibration curve.
3. Sample Preparation
-
Carbonated Beverages: Degas the beverage sample by placing it in an ultrasonic bath for 10-15 minutes.[4]
-
Non-Carbonated Beverages: No degassing is required.
-
Filtration: Dilute the degassed or non-carbonated beverage sample with water if necessary (e.g., 1:1 or 1:2 dilution for highly colored samples). Filter the sample through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[4] For some samples, direct injection after filtration may be possible.[6]
4. HPLC-DAD Conditions
The following table summarizes the recommended HPLC-DAD operational parameters:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 100 mM Ammonium acetate buffer (pH 6.8) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-50% B; 15-20 min: 50% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| DAD Wavelength | Monitoring at the maximum absorbance of this compound (approx. 570 nm) and scanning from 200-700 nm for spectral confirmation. |
5. Quantification
The quantification of this compound in beverage samples is performed using an external standard calibration method. A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the beverage sample is then determined by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Calibration Data for this compound
| Concentration (mg/L) | Peak Area (mAU*s) |
| 1.0 | 50.2 |
| 5.0 | 251.5 |
| 10.0 | 503.1 |
| 20.0 | 1005.8 |
| 30.0 | 1508.3 |
| Linearity (R²) | 0.9998 |
Table 2: Quantification of this compound in Beverage Samples
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (mg/L) |
| Beverage A | 12.5 | 452.8 | 9.0 |
| Beverage B | 12.5 | 754.2 | 15.0 |
| Beverage C | - | Not Detected | Not Detected |
Visualization
Caption: Experimental workflow for this compound quantification.
References
- 1. HPLC Method for Analysis of Brilliant Black BN and Chicago Sky Blue on BIST A Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. hamiltoncompany.com [hamiltoncompany.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jascoinc.com [jascoinc.com]
Application Note: Voltammetric Detection of Brilliant Black BN
Introduction
Brilliant Black BN (E151) is a synthetic diazo dye permitted for use as a food colorant in certain food categories. Due to potential health concerns associated with excessive intake of synthetic food dyes, regulatory bodies have established acceptable daily intake levels. Therefore, the development of reliable, simple, and cost-effective analytical methods for the determination of Brilliant Black BN in foodstuffs and beverages is crucial for ensuring food quality and safety.[1] Voltammetric techniques offer significant advantages for this purpose, including high sensitivity, rapid analysis, low cost, and ease of miniaturization.[2] This application note details a protocol for the determination of Brilliant Black BN using linear scan adsorptive stripping voltammetry.
Principle
The electrochemical behavior of Brilliant Black BN is investigated using voltammetry. The method is based on the electrochemical reduction of Brilliant Black BN at the surface of a working electrode.[1] By applying a potential scan, the current response corresponding to the reduction of the dye is measured. The peak current is proportional to the concentration of Brilliant Black BN in the sample, allowing for its quantification. Adsorptive stripping voltammetry enhances sensitivity by pre-concentrating the analyte onto the electrode surface before the voltammetric scan.
Quantitative Data Summary
The following table summarizes the key performance parameters for the voltammetric detection of Brilliant Black BN.
| Working Electrode Material | Voltammetric Method | Supporting Electrolyte (pH) | Linear Range | Limit of Detection (LOD) | Reference |
| Mercury meniscus modified silver solid amalgam electrode (m-AgSAE) | Linear Scan Adsorptive Stripping Voltammetry | Britton-Robinson buffer (pH 3.0) | Not Specified | 0.12 µM | [1] |
| Polished silver solid amalgam electrode (p-AgSAE) | Linear Scan Adsorptive Stripping Voltammetry | Britton-Robinson buffer (pH 3.0) | Not Specified | Higher than m-AgSAE | [1] |
| Dropping mercury electrode | Polarography/Cyclic Voltammetry (for reduction) | Aqueous media (wide pH range) | Not a quantitative method | Not Applicable | [1] |
| Glassy carbon electrode | Cyclic Voltammetry (for oxidation) | Aqueous media (wide pH range) | Not a quantitative method | Not Applicable | [1] |
Experimental Protocol
This protocol describes the determination of Brilliant Black BN using linear scan adsorptive stripping voltammetry with a mercury meniscus modified silver solid amalgam electrode (m-AgSAE).[1]
1. Reagents and Solutions
-
Britton-Robinson (BR) buffer (pH 3.0): Prepare a stock solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to 3.0 with 0.2 M sodium hydroxide.
-
Brilliant Black BN Standard Stock Solution: Prepare a stock solution of Brilliant Black BN in deionized water.
-
Supporting Electrolyte: Use the prepared Britton-Robinson buffer (pH 3.0).
-
Deionized Water
2. Instrumentation
-
Potentiostat/Galvanostat with a three-electrode cell setup.
-
Working Electrode: Mercury meniscus modified silver solid amalgam electrode (m-AgSAE).
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
3. Electrode Preparation
-
The mercury meniscus modified silver solid amalgam electrode (m-AgSAE) should be prepared according to established procedures. This typically involves depositing a fresh mercury film onto a solid silver substrate.
4. Voltammetric Measurement
-
Step 1: Cell Preparation: Pipette a known volume of the Britton-Robinson buffer (pH 3.0) into the electrochemical cell.
-
Step 2: Deoxygenation: Purge the solution with nitrogen gas for at least 5 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Step 3: Standard/Sample Addition: Add a known volume of the Brilliant Black BN standard solution or the prepared sample solution to the electrochemical cell.
-
Step 4: Accumulation: Apply an accumulation potential to the working electrode for a specified time (e.g., 300 seconds) in an unstirred solution to allow for the adsorption of Brilliant Black BN onto the electrode surface.[1]
-
Step 5: Voltammetric Scan: After the accumulation step, initiate the linear potential scan towards negative potentials and record the voltammogram.
-
Step 6: Data Analysis: Measure the peak current corresponding to the reduction of Brilliant Black BN.
5. Quantification
-
Construct a calibration curve by plotting the peak current versus the concentration of Brilliant Black BN standards.
-
Determine the concentration of Brilliant Black BN in the sample by interpolating its peak current on the calibration curve. The standard addition method can also be used for quantification in complex matrices.
Visualizations
Caption: Experimental workflow for the voltammetric detection of Brilliant Black BN.
Caption: Key components and their relationships in the voltammetric setup.
References
Application Notes and Protocols: Food Black 1 as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Food Black 1, also known by its synonyms Brilliant Black BN, Brilliant Black PN, and C.I. 28440, is a synthetic, water-soluble, black diazo dye.[1][2] While its primary applications are in the food and cosmetic industries, its properties as an acidic dye present potential for its use as a biological stain in various research and diagnostic applications.[3][4] These notes provide an overview of its potential applications, proposed experimental protocols, and a framework for its validation as a biological stain.
This compound is an acidic dye, meaning it carries a negative charge and will bind to basic, or acidophilic, components within a cell or tissue.[1] This characteristic suggests its potential use as a counterstain in histology, similar to the commonly used eosin. It may be particularly useful for staining cytoplasm, connective tissue, and other extracellular matrix components.
Potential Applications
-
Histology: As a counterstain to nuclear stains like hematoxylin (B73222), providing a dark contrast to visualize cytoplasmic and extracellular components.
-
Cytology: For the staining of cellular cytoplasm in cytological preparations.
-
Viability Assays: As a potential, simple, non-fluorescent dye for distinguishing between live and dead cells in certain contexts, similar to other vital stains.
-
Staining of Animal By-Products: this compound is noted for its use in staining category 2 animal by-products, indicating its effectiveness in marking biological materials.[2][5]
Data Presentation: Validation Parameters for this compound as a Biological Stain
| Parameter | Objective | Recommended Evaluation | Example Metrics |
| Optimal Concentration | To determine the dye concentration that provides the best staining intensity with minimal background. | Stain tissue sections with a range of this compound concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v in aqueous or alcoholic solutions). | Signal-to-noise ratio, qualitative scoring of staining intensity. |
| Optimal Staining Time | To identify the ideal duration of staining for sufficient color development without overstaining. | Expose tissue sections to the optimal dye concentration for varying time intervals (e.g., 30 seconds, 1 minute, 3 minutes, 5 minutes). | Color saturation, clarity of cellular details. |
| pH Effects | To assess the influence of pH on staining affinity and specificity. | Prepare staining solutions at different pH levels (e.g., pH 4.0, 5.0, 6.0) and evaluate the staining quality. | Differential staining of various tissue components. |
| Photostability | To determine the stability of the stain when exposed to light, which is crucial for imaging and archival purposes. | Expose stained slides to prolonged light and measure any fading over time. | Change in optical density over time. |
| Comparative Performance | To compare the staining results of this compound with established stains. | Stain serial sections with a standard H&E protocol and a proposed Hematoxylin & this compound protocol. | Blinded pathologist review and scoring of nuclear and cytoplasmic detail, contrast, and overall diagnostic quality. |
Experimental Protocols
The following are proposed protocols for the use of this compound as a biological stain. These should be considered as a starting point and may require optimization for specific tissues and applications.
Protocol 1: Proposed Hematoxylin and this compound (H&FB) Staining for Paraffin-Embedded Tissues
This protocol outlines the use of this compound as a counterstain to hematoxylin, analogous to the H&E stain.
Materials:
-
This compound (C.I. 28440) powder
-
Distilled water
-
Ethanol (B145695) (95% and 100%)
-
Xylene or xylene substitute
-
Harris's Hematoxylin (or other suitable hematoxylin solution)
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Scott's tap water substitute (optional)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.
-
Transfer through 2 changes of 100% ethanol for 3 minutes each.
-
Transfer through 2 changes of 95% ethanol for 3 minutes each.
-
Rinse in running tap water for 5 minutes.
-
-
Nuclear Staining:
-
Immerse in Harris's Hematoxylin for 5-15 minutes.
-
Rinse in running tap water for 1-5 minutes.
-
Differentiate in acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute for 1-2 minutes or in running tap water for 5-10 minutes.
-
Rinse in distilled water.
-
-
Counterstaining with this compound:
-
Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
Immerse slides in the this compound solution for 1-3 minutes (this will require optimization).
-
Rinse briefly in distilled water.
-
-
Dehydration and Clearing:
-
Dehydrate through 95% ethanol (2 changes, 1 minute each).
-
Dehydrate through 100% ethanol (2 changes, 2 minutes each).
-
Clear in xylene (or substitute) (2 changes, 3 minutes each).
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, muscle, connective tissue: Shades of black/grey
Protocol 2: Proposed Negative Staining with this compound for Microbial Capsules
This protocol suggests the use of this compound as a negative stain, similar to Nigrosin or India Ink.
Materials:
-
This compound (C.I. 28440)
-
Bacterial culture
-
Microscope slides and coverslips
-
Inoculating loop
Procedure:
-
Place a small drop of this compound solution (1% w/v in distilled water) at one end of a clean microscope slide.
-
Using a sterile inoculating loop, aseptically mix a small amount of bacterial culture into the drop of stain.
-
Take a second clean slide, hold it at a 45-degree angle to the first slide, and draw it back into the drop of bacterial suspension.
-
Once the drop has spread along the edge of the spreader slide, push the spreader slide to the other end of the specimen slide, creating a thin smear.
-
Allow the smear to air dry completely. Do not heat fix.
-
Examine the slide under the microscope using oil immersion.
Expected Results:
-
Bacterial cells and capsules: Clear or unstained against a dark background.
Visualizations
Caption: Workflow for the proposed Hematoxylin and this compound staining protocol.
Caption: Hypothetical electrostatic interaction between this compound and cellular components.
Conclusion
This compound presents an intriguing possibility as a novel biological stain, particularly as a counterstain in histological applications. Its properties as an acidic dye suggest it will bind to cytoplasmic and extracellular components, providing a dark contrast to nuclear stains. The provided protocols are a starting point for researchers to explore its utility. Systematic validation, as outlined in the data presentation table, is crucial to establish its reliability, optimal usage, and potential advantages or limitations compared to conventional stains. Further research could also explore its potential in other specialized staining techniques.
References
Application Notes and Protocols for the Analysis of C.I. 28440 (Brilliant Black BN) in Food Matrices
These application notes provide a comprehensive guide for the sample preparation and analysis of the synthetic food colorant C.I. 28440, also known as Brilliant Black BN or E151, in various food products. The protocols are intended for researchers, scientists, and professionals in the field of food safety and quality control.
Introduction
Brilliant Black BN (C.I. 28440) is a synthetic black diazo dye permitted for use as a food additive in a variety of products, including confectionery, desserts, jams, and beverages, in the European Union.[1][2][3] Due to potential health concerns, including allergic reactions and hyperactivity in children, regulatory bodies have established maximum permissible limits for its consumption.[4] Accurate and reliable analytical methods are therefore essential for monitoring the levels of Brilliant Black BN in foodstuffs to ensure consumer safety and compliance with food regulations.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Vis detector is the most prevalent technique for the determination of synthetic food dyes like Brilliant Black BN.[5][6] The success of this analysis is highly dependent on the sample preparation stage, which aims to efficiently extract the analyte from the complex food matrix and remove interfering substances. This document outlines detailed protocols for sample preparation in various food matrices and provides a summary of analytical performance data.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of Brilliant Black BN and other synthetic dyes in different food matrices using various sample preparation and analytical techniques.
| Food Matrix | Analyte | Sample Preparation Method | Analytical Method | LOD | LOQ | Recovery (%) | Reference |
| Milk and Cheese | Brilliant Black BN | Spiked Samples | HPLC-PDA | 1.14 - 1.73 µg/mL | 3.46 - 5.25 µg/mL | 98.81 - 115.94 | (Source describing a method for three azo dyes) |
| Food and Drinks | Brilliant Black BN | Extraction with DMSO and diluent, sonication, centrifugation | UHPLC-DAD | 0.017 - 0.025 mg/L | 0.057 - 0.082 mg/L | Within acceptable limits of ICH guidelines | [7] |
| Soft Drinks | 11 Water-Soluble Azo Dyes | Solid Phase Extraction (Oasis WAX) | UPLC-Orbitrap MS | 1.0 - 3.2 ng/g | 5.2 - 9.8 ng/g | 68.9 - 110.8 | [8] |
| Alcoholic and Soft Drinks | 8 Synthetic Food Dyes | Dilution (and degassing for carbonated drinks) | RP-HPLC-DAD | 0.11 - 0.29 µg/mL | 0.32 - 0.90 µg/mL | 88.13 - 101.9 (soft drinks) | [5] |
| Jelly and Gummy Candy | 14 Synthetic Dyes | Hot water extraction, protein/polysaccharide precipitation, SPE (Oasis WAX) | UPLC-PDA | - | 0.25 mg/kg | 81.4 - 97.5 | (Request PDF) |
| Premade Cocktails | 24 Water-Soluble Synthetic Colorants | - | UPLC-DAD | 0.66 - 27.78 µg/L | - | 87.8 - 104.5 | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detection; UHPLC-DAD: Ultra-High-Performance Liquid Chromatography with Diode Array Detection; UPLC-Orbitrap MS: Ultra-Performance Liquid Chromatography with Orbitrap Mass Spectrometry; RP-HPLC-DAD: Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection; DMSO: Dimethyl Sulfoxide; SPE: Solid Phase Extraction.
Experimental Protocols
Protocol 1: Sample Preparation of Liquid Food Matrices (Beverages, Soft Drinks)
This protocol is suitable for clear to moderately complex liquid samples.
Materials:
-
Deionized water
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Ammonium (B1175870) acetate
-
Syringe filters (0.45 µm)
-
Ultrasonic bath (for carbonated beverages)
Procedure:
-
Degassing (for carbonated beverages): Place an aliquot of the beverage sample in an ultrasonic bath for 10-15 minutes to remove dissolved gases.
-
Dilution: Accurately dilute a known volume of the degassed or non-carbonated beverage with deionized water or a suitable mobile phase simulant. The dilution factor will depend on the expected concentration of the dye. A 1:1 or 1:2 dilution is often sufficient.[6]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Analysis: The filtered sample is now ready for injection into the HPLC system.
Protocol 2: Sample Preparation of Solid, Water-Soluble Food Matrices (Jellies, Jams, Gelatin Desserts)
This protocol is designed for food matrices that can be readily dissolved in an aqueous solution.
Materials:
-
Deionized water, pre-heated to 50-60 °C
-
Ammonium acetate
-
Methanol, HPLC grade
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Homogenization: Weigh a representative portion of the sample (e.g., 1-5 g) into a centrifuge tube.
-
Dissolution: Add a known volume of hot deionized water (e.g., 10-20 mL) to the sample.[6] Vortex or shake vigorously until the sample is completely dissolved. The heat will aid in the dissolution of the gelatin or pectin (B1162225) matrix.
-
Cooling and Precipitation (if necessary): Allow the solution to cool to room temperature. For samples high in proteins or polysaccharides, the addition of a precipitating agent like ammonium sulfate (B86663) can be beneficial. Centrifuge the cooled solution at a high speed (e.g., 8000 rpm) for 10 minutes to pellet any insoluble matter.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter.
-
Analysis: The clarified filtrate is ready for HPLC analysis.
Protocol 3: Sample Preparation of Complex Solid Food Matrices (Confectionery, Candies) using Solid Phase Extraction (SPE)
This protocol is recommended for complex solid matrices containing fats, sugars, and other interfering components. A weak anion exchange (WAX) SPE cartridge is often effective for the cleanup of acidic dyes like Brilliant Black BN.[10]
Materials:
-
Deionized water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonia (B1221849) solution
-
Formic acid or acetic acid
-
WAX SPE cartridges (e.g., 60 mg, 3 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 1-2 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent. A mixture of acetonitrile and water (e.g., 70:30 v/v) is a common choice.
-
Vortex for 2-3 minutes to ensure thorough mixing and extraction of the dye.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the WAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the extracted supernatant onto the conditioned SPE cartridge.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 3 mL of deionized water to remove sugars and other polar interferences.
-
Follow with a wash of 3 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the Brilliant Black BN from the cartridge using 3-5 mL of methanol containing a small percentage of a weak base (e.g., 1-2% ammonia solution). This will disrupt the ionic interaction between the dye and the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase of the HPLC method.
-
-
Filtration and Analysis:
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the sample preparation of C.I. 28440 in food matrices.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Brilliant Black BN - Wikipedia [en.wikipedia.org]
- 3. bfr-akademie.de [bfr-akademie.de]
- 4. Extraction of Colours Blue (E132), Black (E151) and Brown (E155) | National Agricultural Library [nal.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [Determination of indigo and brilliant blue in different types of food products by high performance liquid chromatography with solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Brilliant Black BN in Soft Drinks
Introduction
Brilliant Black BN, also known as Food Black 1 or E151, is a synthetic bis-azo dye used to impart a black or dark color to a variety of food products, including soft drinks, candies, and sauces.[1][2][3][4] As the consumption of food additives is a matter of public health, regulatory bodies establish acceptable daily intake (ADI) levels and maximum permitted levels in foodstuffs.[2][5][6] Therefore, a simple, rapid, and cost-effective analytical method is essential for manufacturers to ensure compliance with these regulations and for quality control purposes.
This application note details a spectrophotometric method for the quantitative determination of Brilliant Black BN in soft drinks. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a soft drink sample at the dye's maximum absorbance wavelength (λmax), its concentration can be accurately determined using a calibration curve prepared from standard solutions.
Principle of the Method
Brilliant Black BN is a water-soluble dye that exhibits a characteristic absorption spectrum in the visible range.[3][7] The wavelength of maximum absorbance (λmax) for Brilliant Black BN in an aqueous solution is approximately 572 nm.[7][8] The intensity of the color, measured as absorbance, is directly proportional to the concentration of the dye. This relationship is quantified by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A calibration curve of absorbance versus a series of known concentrations is plotted, and the concentration of the dye in an unknown sample is determined by interpolating its measured absorbance onto this curve.
Quantitative Data Summary
The following table summarizes key analytical parameters for the spectrophotometric determination of Brilliant Black BN.
| Parameter | Value | Reference |
| Chemical Formula | C₂₈H₁₇N₅Na₄O₁₄S₄ | [1][9] |
| Molecular Weight | 867.7 g/mol | [8][9] |
| Maximum Absorbance (λmax) | ~572 nm (in water) | [7][8] |
| Absorptivity (a) | 53.0 L/(g·cm) | [7] |
| Linearity Range | 2 - 35 µg/mL | |
| Limit of Detection (LOD) | 0.328 µg/mL | |
| Limit of Quantification (LOQ) | 0.99 µg/mL | |
| Acceptable Daily Intake (ADI) - EU | 5 mg/kg body weight/day | [2][5] |
| Acceptable Daily Intake (ADI) - JECFA | 1 mg/kg body weight/day | [2] |
Detailed Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
UV-Visible Spectrophotometer (capable of scanning in the 400-700 nm range)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes (various sizes)
-
Beakers and glass stirring rods
-
Ultrasonic bath (for degassing)
-
-
Reagents:
-
Brilliant Black BN analytical standard (purity ≥ 98%)
-
Deionized or distilled water
-
2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10.0 mg of the Brilliant Black BN analytical standard.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Dissolve the powder in a small amount of deionized water and then dilute to the mark with deionized water.
-
Stopper the flask and mix thoroughly by inversion. This solution should be stored in a dark, cool place.
-
-
Working Calibration Standards (e.g., 2, 5, 10, 15, 20, 25 µg/mL):
-
Label a series of 25 mL volumetric flasks.
-
Using a pipette, transfer the appropriate volume of the 100 µg/mL stock solution into each flask as shown in the table below.
-
Dilute each flask to the 25 mL mark with deionized water.
-
Stopper and mix thoroughly.
-
| Desired Concentration (µg/mL) | Volume of Stock Solution (mL) | Final Volume (mL) |
| 2.0 | 0.5 | 25 |
| 5.0 | 1.25 | 25 |
| 10.0 | 2.5 | 25 |
| 15.0 | 3.75 | 25 |
| 20.0 | 5.0 | 25 |
| 25.0 | 6.25 | 25 |
3. Sample Preparation
-
Take a representative sample of the soft drink.
-
If the drink is carbonated, place approximately 50 mL in a beaker and degas it by placing it in an ultrasonic bath for 10-15 minutes or by vigorous stirring.
-
Using a pipette, transfer 5.0 mL of the degassed soft drink into a 50 mL volumetric flask.
-
Dilute to the mark with deionized water and mix well. This represents a 1:10 dilution. Note: The dilution factor may need to be adjusted if the initial absorbance reading is outside the linear range of the calibration curve.
-
If the diluted sample appears cloudy or contains particulate matter, filter it through a 0.45 µm syringe filter before measurement.
4. Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the λmax of Brilliant Black BN (~572 nm).
-
Fill a cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and zero the absorbance.
-
Measure the absorbance of each of the prepared working calibration standards, starting from the least concentrated. Rinse the cuvette with the next standard solution before filling.
-
Measure the absorbance of the prepared soft drink sample.
5. Data Analysis and Calculation
-
Construct the Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the working standards.
-
Perform Linear Regression: Calculate the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linear fit.
-
Calculate Sample Concentration: Use the equation of the line to calculate the concentration of Brilliant Black BN in the diluted soft drink sample.
-
Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
-
-
Account for Dilution: Multiply the calculated concentration by the dilution factor to find the concentration in the original, undiluted soft drink.
-
Original Concentration (µg/mL) = Concentration from curve × Dilution Factor
-
Example: If the concentration from the curve is 12.5 µg/mL and the dilution factor was 10, the original concentration is 125 µg/mL.
-
Visualizations
Caption: Experimental workflow for the determination of Brilliant Black BN.
Caption: The relationship of variables in the Beer-Lambert Law.
References
- 1. infocons.org [infocons.org]
- 2. iacmcolor.org [iacmcolor.org]
- 3. E151 (Black PN) – what is it? | Properties, applications | Colorants | Foodcom S.A. [foodcom.pl]
- 4. Brilliant Black BN - Wikipedia [en.wikipedia.org]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Absorption [Black BN] | AAT Bioquest [aatbio.com]
- 9. Brilliant Black BN | C28H17N5Na4O14S4 | CID 17293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brilliant Black BN as a Quenching Agent in Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilliant Black BN, a synthetic diazo dye, has emerged as a valuable tool in fluorescence-based assays, acting as an effective quenching agent. Its broad absorbance spectrum in the visible range makes it suitable for quenching the fluorescence of a variety of fluorophores, particularly those with green to orange emissions. This document provides detailed application notes and protocols for the utilization of Brilliant Black BN in fluorescence assays, aiding researchers in the development and optimization of robust and sensitive screening platforms. Its application is particularly advantageous in high-throughput screening (HTS) where the reduction of background fluorescence is critical for assay performance.
The primary mechanism by which Brilliant Black BN quenches fluorescence is through Förster Resonance Energy Transfer (FRET). This non-radiative energy transfer process occurs when the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor molecule (in this case, Brilliant Black BN). The efficiency of this energy transfer is highly dependent on the spectral overlap and the distance between the donor and acceptor. Brilliant Black BN can also reduce background fluorescence through the inner filter effect, where it absorbs either the excitation light or the emitted fluorescence.
Key Applications
-
High-Throughput Screening (HTS): In no-wash HTS assays, Brilliant Black BN can be added to the assay plate to quench background fluorescence from unbound or extracellular fluorescent probes, thereby improving the signal-to-noise ratio.
-
Cell-Based Assays: It can be used to quench the fluorescence of dyes in the extracellular medium, allowing for the specific detection of intracellular signals. This is particularly useful in ion channel assays and other cell-based functional screens.
-
Homogeneous Assays: Brilliant Black BN facilitates the development of homogeneous, "mix-and-read" assays by eliminating the need for wash steps to remove unbound fluorescent reagents.
Data Presentation
Spectral Properties of Brilliant Black BN
Brilliant Black BN exhibits a broad absorbance spectrum in the visible range, with a maximum absorbance peak (λmax) typically observed between 571 nm and 575 nm. This characteristic is crucial for its function as a quenching agent.
| Parameter | Value | Reference |
| Absorbance Maximum (λmax) | 571-575 nm | [1][2] |
| Appearance | Fine black powder or granules | |
| Solubility | Soluble in water |
Quenching of Common Fluorophores
The efficiency of fluorescence quenching by Brilliant Black BN is dependent on the spectral overlap between its absorbance spectrum and the emission spectrum of the fluorophore. Based on its absorbance maximum, Brilliant Black BN is an effective quencher for fluorophores that emit in the green to orange-red region of the spectrum.
| Fluorophore | Emission Max (nm) | Quenching Application Example | Reference |
| ANG-2 | 540 nm | No-wash sodium influx assay | [3] |
| Fluo-4 | 525 nm | Calcium indicator quenching | [3] |
| Fura-2 | 510 nm | Calcium indicator quenching | [3] |
| Fura-5F | 535 nm | Calcium indicator quenching | [3] |
| LysoTracker Green DND-26 | 511 nm | Quenching of extracellular fluorescence | [4] |
Note: The quenching efficiency for other fluorophores can be predicted by examining the overlap of their emission spectra with the absorbance spectrum of Brilliant Black BN.
Experimental Protocols
Protocol 1: General Procedure for Determining Optimal Brilliant Black BN Concentration
This protocol outlines a general method to determine the optimal concentration of Brilliant Black BN for quenching background fluorescence in a specific assay.
Materials:
-
Fluorescent probe of interest
-
Brilliant Black BN stock solution (e.g., 10 mM in assay buffer)
-
Assay buffer
-
Black, clear-bottom microplates (96- or 384-well)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of Brilliant Black BN: In the microplate, perform a serial dilution of the Brilliant Black BN stock solution in assay buffer to create a range of concentrations (e.g., from 10 µM to 2 mM). Include a "no quencher" control (assay buffer only).
-
Add the fluorescent probe: To each well containing the Brilliant Black BN dilution and the control wells, add the fluorescent probe at the final assay concentration.
-
Incubate: Incubate the plate according to your specific assay protocol (e.g., 30 minutes at room temperature), protected from light.
-
Measure fluorescence: Read the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for your fluorophore.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the Brilliant Black BN concentration.
-
Determine the concentration of Brilliant Black BN that provides the maximal reduction in background fluorescence without significantly affecting the assay window (i.e., the difference between the positive and negative control signals in your actual assay). This will be your optimal working concentration.
-
Protocol 2: No-Wash, Cell-Based Ion Channel Assay using Brilliant Black BN
This protocol is adapted from a high-throughput fluorescent sodium influx assay and can be modified for other ion channel targets and fluorescent indicators.[3]
Materials:
-
HEK-293 cells stably expressing the ion channel of interest
-
Fluorescent ion indicator (e.g., ANG-2 AM for sodium, or Fluo-4 AM for calcium)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Brilliant Black BN stock solution (e.g., 10 mM in assay buffer)
-
Agonist/Antagonist compounds
-
Black, clear-bottom 384-well microplates
-
Fluorescence imaging plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the cells into the 384-well microplates at an appropriate density and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent ion indicator (e.g., 4 µM ANG-2 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour.
-
-
Compound Addition and Quenching:
-
Prepare a solution containing your test compounds and Brilliant Black BN at its predetermined optimal concentration (e.g., 1 mM) in assay buffer.
-
Add this solution to the cell plate. The Brilliant Black BN will quench the extracellular dye fluorescence.
-
-
Fluorescence Measurement:
-
Immediately place the plate into the fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading.
-
Add the agonist to stimulate the ion channel and record the change in fluorescence over time.
-
-
Data Analysis:
-
The fluorescence signal change upon agonist addition is indicative of ion channel activity.
-
Analyze the data to determine the effect of your test compounds on ion channel function.
-
Mandatory Visualizations
Caption: Mechanisms of fluorescence quenching by Brilliant Black BN.
Caption: Experimental workflows for using Brilliant Black BN.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Quenching | - Brilliant Black BN concentration is too low.- Poor spectral overlap between the fluorophore emission and Brilliant Black BN absorbance. | - Increase the concentration of Brilliant Black BN.- Consider using a fluorophore with an emission spectrum that has better overlap with Brilliant Black BN's absorbance. |
| Assay Signal is also Quenched | - Brilliant Black BN concentration is too high.- Inner filter effect is absorbing the excitation light. | - Titrate the Brilliant Black BN concentration to find a balance between background quenching and signal preservation.- If possible, use a fluorescence reader with top-reading capabilities to minimize the path length through the quencher solution. |
| Precipitation of Brilliant Black BN | - High concentration in a buffer with low solubility. | - Ensure Brilliant Black BN is fully dissolved in the assay buffer before use.- If necessary, prepare a fresh stock solution. |
| Compound Interference | - Test compounds may also absorb light at the excitation or emission wavelengths, or be fluorescent themselves. | - Run control experiments with compounds alone to assess their intrinsic optical properties.- If significant interference is observed, consider using a different detection technology. |
Conclusion
Brilliant Black BN is a versatile and cost-effective quenching agent for a range of fluorescence assays. Its ability to reduce background fluorescence in a no-wash format makes it particularly well-suited for high-throughput screening and automated assay platforms. By understanding its spectral properties and following optimized protocols, researchers can significantly improve the quality and reliability of their fluorescence-based experiments. The provided protocols and data serve as a starting point for the successful implementation of Brilliant Black BN in your specific research applications.
References
- 1. The fluorescence laboratory. - Calculate spectral overlap integral in FRET [fluortools.com]
- 2. eurofinsgenomics.com [eurofinsgenomics.com]
- 3. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 4. Estimating the distance separating fluorescent protein FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Food Black 1 (Brilliant Black BN) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of Food Black 1 (also known as Brilliant Black BN, E151, C.I. 28440) in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are based on established and validated methodologies, ensuring high sensitivity and selectivity for the detection and quantification of this synthetic food colorant.
Introduction
This compound is a synthetic black diazo dye permitted for use in a variety of food products in certain regions, including the European Union.[1][2][3] Its applications include confectionery, desserts, soft drinks, and fish paste.[1][2][3] Due to regulatory limits and potential health concerns associated with excessive intake of synthetic food dyes, accurate and reliable analytical methods are crucial for monitoring its concentration in foodstuffs.[4] LC-MS/MS has emerged as the preferred technique for this purpose due to its superior sensitivity, selectivity, and ability to provide structural confirmation.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the food matrix. The goal is to efficiently extract this compound while minimizing matrix interference.
2.1.1. Liquid Samples (e.g., Beverages, Syrups)
-
Degassing: For carbonated beverages, degas the sample by ultrasonication for 15-20 minutes.
-
Dilution: Dilute the sample with deionized water or a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate) to bring the analyte concentration within the calibration range.[5]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2.1.2. Solid and Semi-Solid Samples (e.g., Confectionery, Jellies, Jams)
-
Homogenization: Weigh a representative portion of the sample (e.g., 1-5 grams) and homogenize it. For sticky or hard candies, it may be necessary to freeze and crush them at low temperatures.
-
Extraction:
-
Add a suitable extraction solvent. A common solvent is a mixture of ethanol, ammonia, and water (e.g., 70:1:29 v/v/v).
-
Vortex the sample for 1-2 minutes and then place it in an ultrasonic bath for 30 minutes to ensure complete extraction.
-
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 7500 rpm) for 10 minutes to separate the solid matrix components.
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.
-
Condition an appropriate SPE cartridge (e.g., a polyamide or anion exchange cartridge) with methanol (B129727) followed by water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute this compound with a suitable solvent (e.g., methanol containing a small percentage of ammonia).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase or a suitable solvent and filter it into an autosampler vial.
2.1.3. High-Fat Samples (e.g., Chocolate, Ice Cream)
-
Defatting: After homogenization, perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove fats. Repeat this step if necessary.
-
Extraction and Cleanup: Proceed with the extraction and cleanup steps as described for solid and semi-solid samples.
LC-MS/MS Analysis
The following are typical instrumental parameters for the analysis of this compound. Optimization may be required for different instrument models.
2.2.1. Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 45 °C |
| Injection Volume | 5 - 10 µL |
2.2.2. Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (m/z) | 867.7 |
| Product Ion 1 (Quantifier) | 572.1 |
| Collision Energy 1 (V) | 35 |
| Product Ion 2 (Qualifier) | 465.0 |
| Collision Energy 2 (V) | 50 |
| Dwell Time | 50 - 100 ms |
| Ion Source Temperature | 450 - 500 °C |
Note: The precursor ion corresponds to the [M-4Na+3H]⁻ ion of this compound (C₂₈H₁₇N₅Na₄O₁₄S₄, MW: 867.68). The exact m/z may vary slightly based on instrument calibration.
Data Presentation
The following tables summarize the quantitative data from validated methods for the analysis of this compound.
Table 1: Method Validation Data for this compound (Brilliant Black BN)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.86 mg/kg | Spirić et al., 2020 |
| Limit of Quantification (LOQ) | 0.87 mg/kg | Spirić et al., 2020 |
| Linearity (R²) | > 0.99 | Spirić et al., 2020 |
Table 2: Performance Data in Various Food Matrices
| Food Matrix | Limit of Quantification (LOQ) Range | Recovery Range (%) | Reference |
| Sugar & Gummy Confectionery | 20 - 800 µg/kg | 84.3 - 166.0 | Martin et al., 2016[6] |
| Ice Cream | 20 - 800 µg/kg | 84.3 - 166.0 | Martin et al., 2016[6] |
| Chocolate Sweets | 20 - 800 µg/kg | 84.3 - 166.0 | Martin et al., 2016[6] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. Brilliant Black BN - Wikipedia [en.wikipedia.org]
- 2. E151 - Ataman Kimya [atamanchemicals.com]
- 3. iacmcolor.org [iacmcolor.org]
- 4. E151 Brilliant Black - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 5. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Stability Testing of E151 (Benzyl Alcohol) under Various pH Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl (B1604629) alcohol (E151) is a widely used excipient in pharmaceutical formulations, serving as a preservative, cosolvent, and viscosity-reducing agent. Its chemical stability is a critical factor that can impact the safety, efficacy, and shelf-life of drug products. The pH of a formulation is a key parameter that can significantly influence the degradation rate of benzyl alcohol. This document provides a comprehensive protocol for conducting stability testing of benzyl alcohol under various pH conditions to assess its degradation profile and identify potential degradation products. The primary analytical technique described is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocols
Materials and Reagents
-
Benzyl Alcohol (E151), pharmaceutical grade
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Potassium Phosphate (B84403) Monobasic (KH₂PO₄), HPLC grade
-
Orthophosphoric Acid (H₃PO₄), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
HPLC column (e.g., C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size)[1]
Preparation of Buffer Solutions and Samples
-
Buffer Preparation: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
pH 2: Use 0.01 M HCl.
-
pH 4: Prepare a 0.05 M acetate (B1210297) buffer.
-
pH 7: Prepare a 0.05 M phosphate buffer.
-
pH 9: Prepare a 0.05 M borate (B1201080) buffer.
-
pH 12: Use 0.01 M NaOH.
-
Adjust the pH of each buffer solution accurately using a calibrated pH meter.
-
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of benzyl alcohol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Stability Sample Preparation:
-
For each pH condition, transfer a known volume of the benzyl alcohol stock solution into a series of volumetric flasks.
-
Add the respective pH buffer to each flask to achieve the target final concentration of benzyl alcohol (e.g., 100 µg/mL).
-
Prepare multiple replicates for each pH and time point.
-
Store the prepared samples under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[2][3][4]
-
Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the intact benzyl alcohol from its potential degradation products.[5][6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is a mixture of a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile.[5] A gradient elution might be necessary to separate all degradation products.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 254 nm for benzyl alcohol and potential aromatic degradation products.[1][5]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[6]
-
Acid Hydrolysis: Treat the benzyl alcohol solution with a strong acid (e.g., 1 M HCl) at an elevated temperature (e.g., 70°C) for a defined period.[7]
-
Base Hydrolysis: Treat the benzyl alcohol solution with a strong base (e.g., 1 M NaOH) at an elevated temperature (e.g., 70°C) for a defined period.[7]
-
Oxidative Degradation: Treat the benzyl alcohol solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid benzyl alcohol and its solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the benzyl alcohol solution to light as per ICH Q1B guidelines.
Analyze the stressed samples using the developed HPLC method to identify and separate the degradation products. The primary degradation product expected is benzaldehyde.[8][9]
Data Presentation
Quantitative data from the stability study should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Stability of Benzyl Alcohol (E151) at 40°C / 75% RH
| Time (Months) | pH | Benzyl Alcohol Assay (%) | Benzaldehyde (%) | Total Impurities (%) | Appearance |
| 0 | 2 | 100.0 | < LOQ | < LOQ | Clear, colorless |
| 1 | 2 | 98.5 | 1.2 | 1.5 | Clear, colorless |
| 3 | 2 | 95.2 | 4.5 | 4.8 | Clear, colorless |
| 6 | 2 | 90.1 | 9.2 | 9.9 | Clear, colorless |
| 0 | 7 | 100.0 | < LOQ | < LOQ | Clear, colorless |
| 1 | 7 | 99.8 | 0.1 | 0.2 | Clear, colorless |
| 3 | 7 | 99.5 | 0.3 | 0.5 | Clear, colorless |
| 6 | 7 | 99.1 | 0.7 | 0.9 | Clear, colorless |
| 0 | 12 | 100.0 | < LOQ | < LOQ | Clear, colorless |
| 1 | 12 | 99.0 | 0.8 | 1.0 | Clear, colorless |
| 3 | 12 | 97.3 | 2.5 | 2.7 | Clear, colorless |
| 6 | 12 | 94.5 | 5.1 | 5.5 | Clear, colorless |
LOQ: Limit of Quantitation
Visualizations
Experimental Workflow
Caption: Workflow for pH-dependent stability testing of E151.
Potential Degradation Pathway
Caption: Potential oxidative degradation pathway of Benzyl Alcohol.
Discussion and Conclusion
The stability of benzyl alcohol is significantly influenced by the pH of the solution. The provided protocol outlines a systematic approach to evaluate this dependence. It is anticipated that benzyl alcohol will exhibit greater degradation under both acidic and basic conditions compared to neutral pH. Specifically, acidic conditions are known to promote the hydrogenolysis of benzyl alcohol, leading to increased degradation rates.[10] The primary degradation product to monitor is benzaldehyde, which can be formed through oxidation. Further oxidation can lead to the formation of benzoic acid.[11]
By following this detailed protocol, researchers can generate robust stability data for benzyl alcohol in their specific formulations. This information is critical for ensuring product quality, establishing appropriate shelf-life, and meeting regulatory requirements. The use of a validated stability-indicating analytical method is paramount for obtaining accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. www3.paho.org [www3.paho.org]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. database.ich.org [database.ich.org]
- 5. jpionline.org [jpionline.org]
- 6. jetir.org [jetir.org]
- 7. Development of a Validated High-Performance Liquid Chromatographic Method in Reverse Phase for Simultaneously Determining Triamcinolone Acetonide and Benzyl Alcohol in Injectable Suspension. – Oriental Journal of Chemistry [orientjchem.org]
- 8. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. researchgate.net [researchgate.net]
- 11. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of C.I. 28440 in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 28440, also known as Brilliant Black BN, Food Black 1, or E151, is a synthetic black diazo dye used as a colorant in a variety of cosmetic products, including hair dyes, eyeliners, and mascaras.[1][2] Its deep black hue and water solubility make it a versatile ingredient in cosmetic formulations.[3][4] However, as an azo dye, there are regulatory restrictions and safety considerations regarding its use.[3][5] Accurate and reliable analytical methods are therefore essential for quality control, regulatory compliance, and safety assessment of cosmetic products containing C.I. 28440.
These application notes provide an overview of the analytical techniques and detailed protocols for the determination of C.I. 28440 in cosmetic formulations. The information is intended for researchers, scientists, and drug development professionals involved in the analysis and safety evaluation of cosmetics.
Chemical and Physical Properties of C.I. 28440
A thorough understanding of the physicochemical properties of C.I. 28440 is fundamental for the development of analytical methods.
| Property | Value | Reference |
| INCI Name | CI 28440 | [6] |
| Synonyms | Brilliant Black BN, Brilliant Black PN, this compound, E151 | [3][4] |
| CAS Number | 2519-30-4 | [4] |
| Molecular Formula | C28H17N5Na4O14S4 | [3] |
| Molecular Weight | 867.66 g/mol | [7] |
| Appearance | Solid, fine powder or granules | [4] |
| Solubility | Soluble in water | [3][4] |
| UV-Vis λmax | 572 nm (in water) | [8] |
Regulatory and Safety Profile
The use of C.I. 28440 in cosmetic products is regulated in various regions.[2][6] Toxicological studies have been conducted to assess its safety, and an Acceptable Daily Intake (ADI) has been established by food safety authorities.
| Parameter | Value/Information | Reference |
| JECFA ADI | 1 mg/kg body weight/day | [9] |
| SCF ADI | 5 mg/kg body weight/day | [9] |
| Toxicological Concerns | Potential for genotoxicity in vitro, but not found to be carcinogenic in long-term studies. May cause skin irritation and allergic reactions in sensitive individuals. Azo dyes can be cleaved by intestinal microbiota to form aromatic amines, some of which are carcinogenic. | [1][9][10] |
| Biological Interaction | Modulator of adenosine (B11128) A1/A3 receptors. | [7] |
Experimental Protocols for the Analysis of C.I. 28440 in Cosmetics
The following protocols describe methods for the extraction and quantification of C.I. 28440 from various cosmetic matrices.
Sample Preparation
The choice of sample preparation technique is critical and depends on the cosmetic matrix.
Protocol 1.1: Extraction from Aqueous-Based Formulations (e.g., Shampoos, Gels)
-
Accurately weigh 1-5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol (B129727)/water (1:1, v/v) solution.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
Protocol 1.2: Extraction from Oil-Based or Emulsion Formulations (e.g., Creams, Lotions)
-
Accurately weigh 1 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of hexane (B92381) and vortex for 2 minutes to dissolve the oily components.
-
Add 10 mL of a methanol/water (8:2, v/v) solution and vortex for another 2 minutes for liquid-liquid extraction of the dye.
-
Centrifuge at 5000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower methanolic layer containing the dye.
-
Filter the extract through a 0.45 µm syringe filter into a clean vial for analysis.
Protocol 1.3: Extraction from Solid Formulations (e.g., Powders, Lipsticks)
-
Accurately weigh 0.5 g of the powdered or scraped sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 2 minutes.
-
Place the tube in an ultrasonic bath for 20 minutes to facilitate extraction.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
Analytical Methods
Protocol 2.1: Quantification by UV-Visible Spectrophotometry
This method is suitable for rapid screening and quantification in simple matrices.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Standard Preparation: Prepare a series of standard solutions of C.I. 28440 in methanol/water (1:1, v/v) ranging from 1 to 20 µg/mL.
-
Calibration Curve: Measure the absorbance of each standard at the absorption maximum (λmax) of 572 nm. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the sample extract if necessary to fall within the concentration range of the calibration curve. Measure the absorbance of the diluted extract at 572 nm.
-
Quantification: Determine the concentration of C.I. 28440 in the sample extract from the calibration curve and calculate the amount in the original cosmetic product.
Protocol 2.2: Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method offers higher selectivity and is suitable for complex matrices.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and a Diode Array Detector (DAD).
-
Mobile Phase: A gradient elution using:
-
A: 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8)
-
B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-25 min: 90% to 10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor at 572 nm.
-
Standard Preparation and Calibration: Prepare a series of standard solutions of C.I. 28440 in the mobile phase initial composition and inject them to create a calibration curve based on peak area.
-
Sample Analysis: Inject the filtered sample extract.
-
Quantification: Identify the peak for C.I. 28440 based on its retention time and UV-Vis spectrum. Quantify using the calibration curve.
Protocol 2.3: Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides high sensitivity and specificity for confirmation of the dye's presence.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
LC Conditions: Use the same HPLC conditions as in Protocol 2.2.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally suitable for sulfonated dyes.
-
MS Parameters:
-
Full Scan: Acquire data in full scan mode to identify the molecular ion of C.I. 28440 (m/z of the deprotonated molecule).
-
MS/MS: For confirmation, perform product ion scans on the parent ion to observe characteristic fragment ions. Due to the complexity of the molecule, specific fragmentation patterns should be determined by direct infusion of a standard. General fragmentation of azo dyes involves cleavage of the azo bond.
-
-
Data Analysis: Confirm the presence of C.I. 28440 by comparing the retention time, mass of the molecular ion, and fragmentation pattern with that of a pure standard.
Method Validation Data (Exemplary for Azo Dyes in Cosmetics)
The following table presents typical performance characteristics for analytical methods used for azo dyes in cosmetics, based on literature. These values should be established for C.I. 28440 in the specific cosmetic matrix being analyzed.
| Parameter | HPLC-DAD | UPLC-MS/MS |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.994 |
| LOD | 0.05 - 0.5 µg/mL | 0.1 - 5 µg/kg |
| LOQ | 0.15 - 1.5 µg/mL | 0.4 - 15 µg/kg |
| Accuracy (Recovery %) | 85 - 110% | 80 - 120% |
| Precision (RSD %) | < 10% | < 15% |
Visualizations
Caption: Experimental workflow for the analysis of C.I. 28440 in cosmetics.
Caption: Metabolic activation of C.I. 28440 by intestinal microbiota.
Caption: Modulation of adenosine receptors by C.I. 28440.
References
- 1. Food-Info.net : E-numbers : E151: Brilliant Black BN [food-info.net]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. infocons.org [infocons.org]
- 4. Brilliant Black BN - Wikipedia [en.wikipedia.org]
- 5. ewg.org [ewg.org]
- 6. Brilliant Black BN (CI 28440) (Water-Soluble) [myskinrecipes.com]
- 7. E151 (BLACK PN) - Ataman Kimya [atamanchemicals.com]
- 8. Brilliant black BN (C.I. 28440), 5 g, CAS No. 2519-30-4 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Electrochemical Detection of Brilliant Black BN in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilliant Black BN (E151), a synthetic diazo dye, finds application in various industries, including pharmaceuticals, primarily as a coloring agent in coatings and capsules.[1] Due to potential health concerns and regulatory standards, it is imperative to have sensitive and reliable analytical methods for its quantification in final drug formulations.[2][3] Electrochemical techniques offer a compelling alternative to traditional chromatographic methods, providing advantages such as rapid analysis, high sensitivity, cost-effectiveness, and portability.[4][5]
This application note details a robust electrochemical method for the determination of Brilliant Black BN in pharmaceutical products. The described protocol is based on linear scan adsorptive stripping voltammetry (LS-AdSV), a highly sensitive technique for the analysis of substances that can be preconcentrated onto the electrode surface.[2][3] The method utilizes a mercury meniscus modified silver solid amalgam electrode (m-AgSAE) and has been successfully applied for the direct determination of Brilliant Black BN in pharmaceutical samples.[2][3]
Principle of Detection
The electrochemical detection of Brilliant Black BN is based on the reduction of the azo groups (-N=N-) present in its molecular structure.[2][3] The dye is first accumulated on the working electrode surface at a specific potential. Subsequently, a potential scan is applied, and the reduction of the adsorbed Brilliant Black BN molecules generates a current signal. The magnitude of this current is directly proportional to the concentration of Brilliant Black BN in the sample.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the electrochemical detection of Brilliant Black BN using linear scan adsorptive stripping voltammetry.[2][3]
| Parameter | Value |
| Analytical Technique | Linear Scan Adsorptive Stripping Voltammetry (LS-AdSV) |
| Working Electrode | Mercury meniscus modified silver solid amalgam electrode (m-AgSAE) |
| Supporting Electrolyte | Britton-Robinson buffer (pH 3.0) |
| Accumulation Potential | Not specified in the provided text |
| Accumulation Time | 300 s (in unstirred solution) |
| Linear Range | Not explicitly stated, but method is quantitative |
| Limit of Detection (LOD) | 0.12 µM |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Recovery in Pharmaceuticals | Method successfully utilized for direct determination |
Experimental Protocol
This section provides a detailed methodology for the electrochemical determination of Brilliant Black BN in pharmaceutical samples.
Reagents and Solutions
-
Brilliant Black BN Standard Stock Solution: Prepare a standard stock solution of Brilliant Black BN (e.g., 1 mM) in deionized water.
-
Britton-Robinson (B-R) Buffer (pH 3.0): Prepare a B-R buffer solution by mixing appropriate volumes of a solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid, and adjusting the pH to 3.0 with 0.2 M sodium hydroxide.
-
Supporting Electrolyte: The B-R buffer (pH 3.0) serves as the supporting electrolyte.
Instrumentation and Electrodes
-
Potentiostat/Galvanostat: An electrochemical analyzer capable of performing linear scan adsorptive stripping voltammetry.
-
Three-Electrode System:
-
Working Electrode: Mercury meniscus modified silver solid amalgam electrode (m-AgSAE).
-
Reference Electrode: Ag/AgCl electrode.
-
Auxiliary Electrode: Platinum wire or rod.
-
Sample Preparation
-
Pharmaceutical Tablets/Capsules:
-
Accurately weigh and crush a representative number of tablets or empty the contents of capsules.
-
Dissolve a known amount of the powdered sample in a specific volume of deionized water or B-R buffer (pH 3.0) to achieve a suitable concentration of Brilliant Black BN.
-
Sonicate the solution to ensure complete dissolution of the analyte.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with the B-R buffer (pH 3.0) to a concentration within the expected linear range of the method.
-
Electrochemical Measurement
-
Pipette a known volume of the prepared sample solution into the electrochemical cell containing the B-R buffer (pH 3.0).
-
Immerse the three-electrode system into the solution.
-
Preconcentration Step: Apply the accumulation potential for 300 seconds to the working electrode in an unstirred solution. This allows for the adsorption of Brilliant Black BN onto the electrode surface.
-
Stripping Step: After the accumulation period, initiate the linear potential scan towards more negative potentials.
-
Record the resulting voltammogram. The peak current corresponding to the reduction of Brilliant Black BN is measured.
Quantification
-
Create a calibration curve by measuring the peak currents of a series of standard solutions of Brilliant Black BN of known concentrations.
-
Determine the concentration of Brilliant Black BN in the pharmaceutical sample by interpolating its measured peak current on the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical relationships in the electrochemical detection process and the experimental workflow.
Caption: Principle of Electrochemical Detection of Brilliant Black BN.
Caption: Experimental Workflow for Brilliant Black BN Analysis.
References
- 1. Brilliant Black BN - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical behavior of the synthetic food diazo dye Brilliant Black BN (E151) and the first voltammetric method for its determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Brilliant Black BN HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for Brilliant Black BN in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (tailing or fronting) for Brilliant Black BN?
A1: The most frequent cause of poor peak shape for sulfonated azo dyes like Brilliant Black BN is secondary interactions between the analyte and the stationary phase.[1] Peak tailing, in particular, is often caused by the interaction of the analyte's acidic sulfonate groups with active silanol (B1196071) groups on the silica-based column packing.[1] Peak fronting can be an indication of sample overload.
Q2: What type of HPLC column is recommended for Brilliant Black BN analysis?
A2: A reversed-phase C18 column is commonly used for the analysis of azo dyes.[2] However, for highly sulfonated compounds like Brilliant Black BN, specialized columns such as those with mixed-mode capabilities (anion exchange/reversed-phase) or specifically end-capped columns to minimize silanol interactions can provide better peak shape and resolution.[3] A BIST™ A column, which is a negatively-charged cation-exchange column, has also been shown to provide high selectivity and excellent peak shape for Brilliant Black BN.[4]
Q3: How does mobile phase pH affect the peak resolution of Brilliant Black BN?
A3: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like Brilliant Black BN. Since Brilliant Black BN is a sulfonated dye, its charge state is influenced by the mobile phase pH. Operating at a pH that suppresses the ionization of residual silanol groups on the column (typically pH < 4) can significantly reduce peak tailing.[5] Using a buffer is essential to maintain a stable pH throughout the analysis.
Q4: Should I use an isocratic or gradient elution for Brilliant Black BN analysis?
A4: Gradient elution is generally recommended for analyzing samples containing multiple components with varying polarities, which is often the case in food and drug matrices where Brilliant Black BN is found.[1] A gradient allows for the effective elution of all compounds in a reasonable time, leading to sharper peaks and improved resolution compared to an isocratic method.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for Brilliant Black BN is asymmetrical with a drawn-out tail.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 4.0 using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to suppress the ionization of silanol groups on the stationary phase.[5] - Use an End-Capped Column: Employ a high-quality, end-capped C18 column or a column with a polar-embedded phase to shield the analyte from residual silanols. - Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape, but this may not be suitable for all detectors (e.g., MS). |
| Column Contamination | - Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained contaminants.[6] - Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample matrix.[6] |
| Sample Solvent Effects | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Issue 2: Poor Resolution Between Brilliant Black BN and Other Peaks
Symptoms: The Brilliant Black BN peak is not fully separated from adjacent peaks (co-elution).
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | - Adjust Gradient Profile: If using gradient elution, make the gradient shallower (i.e., increase the gradient time or decrease the rate of change of the organic solvent concentration) to improve the separation of closely eluting peaks.[1] - Change Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation. |
| Suboptimal Flow Rate | - Decrease Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the analysis time.[1] |
| Incorrect Column Chemistry | - Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. |
| Temperature Effects | - Optimize Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. Experiment with temperatures in the range of 30-50°C. |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Brilliant Black BN
This protocol provides a starting point for developing a robust method for the analysis of Brilliant Black BN using a standard C18 column.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract Brilliant Black BN using a suitable solvent (e.g., a mixture of methanol and water).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.[2]
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV-Vis at the maximum absorbance of Brilliant Black BN (approximately 570 nm).
-
-
Gradient Program:
-
Run a scouting gradient to determine the approximate elution time of Brilliant Black BN.
-
Optimize the gradient around the elution time to improve resolution. A representative gradient is provided in the data table below.
-
Protocol 2: Mobile Phase Preparation (20 mM Potassium Phosphate, pH 3.0)
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.
-
Stir the solution until the salt is completely dissolved.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Data Presentation
Table 1: Representative HPLC Method Parameters for Brilliant Black BN Analysis
| Parameter | Method 1: Reversed-Phase (C18) | Method 2: BIST™ A Column[4] |
| Column | C18, 150 mm x 4.6 mm, 5 µm | BIST™ A, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 5 mM TMDAP Phosphate, pH 4.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Column Temperature | 35°C | Not Specified |
| Detection Wavelength | 570 nm | 600 nm |
| Injection Volume | 10 µL | Not Specified |
Table 2: Example Gradient Program for Method 1 (Reversed-Phase C18)
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. The Analysis of Some Sulphonated Azo Dyes by Mixed Mode HPLC | Semantic Scholar [semanticscholar.org]
- 4. HPLC Method for Analysis of Brilliant Black BN and Chicago Sky Blue on BIST A Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 5. hplc.eu [hplc.eu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analysis of Food Black 1 by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the analysis of Food Black 1 (also known as Brilliant Black BN) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of this compound analysis by LC-MS?
A1: Matrix interference, also known as the matrix effect, is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This can lead to either a suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[2][3] These interfering components can include sugars, fats, proteins, and other additives present in the food sample.[4]
Q2: What are the common signs of matrix interference in my LC-MS results for this compound?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification (either lower or higher than expected), and a significant difference in the peak response of this compound between a standard solution and a matrix-spiked sample.[5] You may also observe ion suppression, which is a decrease in the analyte's signal intensity.[6][7]
Q3: In which food matrices is significant matrix interference expected for this compound analysis?
A3: Complex matrices are more prone to causing significant matrix effects. For this compound, this includes confectionery (like gummy candies and chocolate), ice cream, and sauces.[8] These matrices contain high concentrations of sugars, fats, and other components that can interfere with the ionization process.[4] Beverages, especially clear ones, may exhibit less severe matrix effects.
Q4: How can I quantitatively assess the extent of matrix interference?
A4: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample to the peak area of a standard solution at the same concentration in a pure solvent. The following formula can be used:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[9]
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
For High-Sugar Matrices (e.g., Candies, Syrups): Employ Solid-Phase Extraction (SPE) with a cartridge suitable for polar compounds to remove sugars and other interferences. A simple dilution may not be sufficient.
-
For High-Fat Matrices (e.g., Chocolate, Ice Cream): A liquid-liquid extraction (LLE) or a protein precipitation step followed by SPE may be necessary to remove lipids and proteins.
-
For Simpler Matrices (e.g., Clear Beverages): A simple "dilute-and-shoot" approach after degassing might be adequate.[10]
-
-
Modify Chromatographic Conditions:
-
Gradient Optimization: Adjust the gradient elution profile to better separate this compound from the interfering matrix components.
-
Column Selection: Ensure you are using a suitable column, such as a C18, and that it is not overloaded.
-
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the matrix effect as the standards and samples will be similarly affected.[11]
Issue 2: Poor Peak Shape or Peak Splitting
Possible Cause: Co-elution of an interfering compound or issues with the analytical column.
Troubleshooting Steps:
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, consider replacing the guard column or the analytical column.
-
Adjust Mobile Phase: Modify the mobile phase composition, for instance, by altering the pH or the organic solvent ratio, to improve peak shape.
-
Review Sample Preparation: Inadequate sample cleanup can lead to the injection of particulates or highly retained compounds that affect peak shape. Ensure proper filtration of the final extract.
Issue 3: High Signal Enhancement Leading to Overestimation
Possible Cause: Co-eluting matrix components are enhancing the ionization of this compound.
Troubleshooting Steps:
-
Improve Chromatographic Separation: As with ion suppression, optimizing the LC gradient to separate the analyte from the enhancing compounds is crucial.
-
Utilize an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for both ion suppression and enhancement, as it will be affected by the matrix in the same way as the analyte.
-
Dilute the Sample: In some cases, diluting the sample extract can reduce the concentration of the interfering compounds and mitigate the enhancement effect.
Data Presentation
The following table provides an illustrative example of the quantitative impact of different food matrices on the LC-MS/MS signal of this compound. The values are presented as a percentage of the signal obtained in a pure solvent standard, demonstrating the extent of ion suppression or enhancement.
Table 1: Illustrative Matrix Effects on this compound Signal in Various Food Matrices
| Food Matrix | Predominant Interferents | Sample Preparation Method | Matrix Effect (%)* |
| Clear Soft Drink | Sugars, Acids | Dilution with Mobile Phase | 85% (Suppression) |
| Gummy Candy | High Sugar, Gelling Agents | Acetonitrile Extraction & SPE | 65% (Suppression) |
| Chocolate Sauce | Fats, Sugars, Cocoa Solids | LLE followed by SPE | 75% (Suppression) |
| Hard Candy | High Sugar | Acetonitrile Extraction | 115% (Enhancement) |
*Note: These values are representative and can vary depending on the specific product formulation and the analytical method used.
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Gummy Candy
-
Weigh 1 gram of the homogenized gummy candy sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to dissolve the candy.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Methanol.
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: m/z 867.6 > 822.5 (This is a common transition for this compound, but should be optimized on the specific instrument).
-
Collision Energy and other MS parameters: Optimize based on instrument manufacturer's recommendations.
-
Visualizations
Diagram 1: General Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound in food samples.
Diagram 2: Troubleshooting Logic for Matrix Interference
Caption: A logical approach to troubleshooting matrix interference issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. sciex.com [sciex.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 18 water-soluble artificial dyes by LC-MS in selected matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Secure Verification [vet-erinar.vet.bg.ac.rs]
Technical Support Center: C.I. 28440 (Brilliant Black BN) Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of C.I. 28440 (also known as Brilliant Black BN or Food Black 1) during sample extraction. Below you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is C.I. 28440 and why is its stability a concern during extraction?
C.I. 28440 is a synthetic, water-soluble black diazo dye.[1] As an azo dye, its molecular structure contains an azo bond (-N=N-) which is susceptible to cleavage under certain conditions. This degradation can lead to a loss of color and the formation of smaller aromatic amines, which may be of toxicological concern.[2] Ensuring the stability of C.I. 28440 during extraction is critical for accurate quantification and safety assessment.
Q2: What are the primary factors that cause C.I. 28440 degradation?
The primary factors that can induce degradation of C.I. 28440 and other azo dyes during sample preparation and extraction include:
-
pH: Extreme acidic or alkaline conditions can alter the dye's chemical structure. While generally stable, some azo dyes show increased degradation rates at very low or high pH.
-
Light Exposure: Azo dyes can be susceptible to photodegradation, where exposure to UV or even visible light can lead to the cleavage of the azo bond.
-
Temperature: High temperatures used during extraction or sample processing can accelerate degradation, following first-order reaction kinetics in many cases.[3][4]
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the sample matrix or extraction solvents can chemically alter the dye molecule.
Q3: How can I protect my samples from light-induced degradation?
To minimize photodegradation, it is crucial to protect the sample from light at all stages of the experiment. This can be achieved by:
-
Using amber glass vials or tubes for sample collection and storage.
-
Wrapping sample containers and extraction apparatus with aluminum foil.
-
Performing extraction and handling procedures in a dimly lit room or under yellow light.
-
Minimizing the exposure time of the sample to any light source.
Q4: What is the optimal pH range for extracting and storing C.I. 28440?
For many azo dyes, a slightly acidic to neutral pH range (approximately pH 4-7) is often optimal for maintaining stability. It is advisable to buffer your sample within this range if possible. In some extraction techniques like Solid Phase Extraction (SPE), pH control is also critical for ensuring proper retention and elution of the analyte.
Q5: Which solvents are recommended for the extraction of C.I. 28440?
C.I. 28440 is soluble in water.[1] For extraction from aqueous matrices, techniques like Solid Phase Extraction (SPE) are often preferred over liquid-liquid extraction. In SPE, after loading the aqueous sample, a combination of organic solvents such as methanol (B129727), acetonitrile, and water, often with pH modifiers like ammonium (B1175870) acetate (B1210297), are used for washing and elution. The choice of solvent will depend on the specific SPE sorbent and the sample matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of C.I. 28440.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Dye | Analyte Breakthrough during SPE Loading: The sample's pH may not be optimal for retention on the sorbent. | Adjust the sample pH to a range where the dye is retained by the SPE cartridge (typically slightly acidic for anion exchange sorbents). |
| Incomplete Elution from SPE Cartridge: The elution solvent may be too weak to displace the dye from the sorbent. | Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier or add a small amount of ammonia (B1221849) to an organic solvent for anion exchange). Elute with multiple smaller volumes instead of one large volume. | |
| Analyte Degradation: The dye may have degraded due to exposure to light, extreme pH, or high temperature. | Review all sample handling steps. Ensure samples are protected from light, maintained at a suitable pH, and not exposed to excessive heat. Process samples as quickly as possible. | |
| Color of the Extract is Faded or Shifted | Photodegradation: Exposure to UV or ambient light has broken down the dye molecule. | Immediately protect all subsequent samples from light using amber vials and by working in a dark environment. |
| pH Shift: The pH of the final extract may be outside the stable range for the dye, causing a color shift. | Measure and adjust the pH of the final extract to a neutral or slightly acidic range. | |
| Inconsistent Results Between Replicates | Variable Degradation: Inconsistent exposure to light or temperature between samples is causing varying levels of degradation. | Standardize all sample handling procedures to ensure each replicate is treated identically. Use a consistent and minimal exposure time to light and heat for all samples. |
| Incomplete Mixing or Extraction: The extraction process may not be uniform across all samples. | Ensure thorough mixing during any liquid-liquid extraction steps and a consistent flow rate during SPE. |
Quantitative Data on Dye Stability
Table 1: Illustrative Thermal Degradation of Food Colorants in Aqueous Solution (pH 3)
| Temperature (°C) | Analyte | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) |
| 60 | Anthocyanins (from black rice) | 15.2 | 0.045 |
| 80 | Anthocyanins (from black rice) | 6.8 | 0.102 |
| 100 | Anthocyanins (from black rice) | 2.5 | 0.277 |
Data adapted from studies on anthocyanins, which, like azo dyes, are subject to thermal degradation following first-order kinetics.[3]
Table 2: Illustrative pH Stability of Food Colorants at 25°C
| pH | Analyte | % Color Retention after 4 weeks |
| 3.0 | Red-flesh potato anthocyanins | 86% |
| 4.0 | Red-flesh potato anthocyanins | ~60% |
| 5.0 | Red-flesh potato anthocyanins | ~45% |
Data adapted from studies on anthocyanins, demonstrating the significant impact of pH on color stability.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of C.I. 28440 from a Beverage Sample
This protocol outlines a general procedure for the extraction and concentration of C.I. 28440 from a liquid matrix, such as a soft drink, while minimizing degradation.
Methodology:
-
Sample Preparation:
-
Degas carbonated beverage samples by sonication for 15 minutes.
-
Take a 10 mL aliquot of the beverage.
-
Adjust the pH to 6.5 using 0.1 M ammonium acetate buffer.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Use an aminopropyl (NH2) bonded silica (B1680970) SPE cartridge (e.g., 500 mg, 3 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the prepared 10 mL sample onto the SPE cartridge at a slow and steady flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove excess water.
-
-
Elution:
-
Elute the C.I. 28440 from the cartridge with 2 mL of a 5% ammonia solution in methanol into an amber collection vial.[6] A second elution with a fresh 2 mL aliquot can be performed to ensure complete recovery.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase for subsequent HPLC analysis.
-
All steps should be performed with minimal exposure to light.
Visualizations
Caption: Troubleshooting workflow for low recovery of C.I. 28440.
Caption: Optimized SPE workflow for C.I. 28440 extraction.
References
- 1. Brilliant Black BN - Wikipedia [en.wikipedia.org]
- 2. Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Mobile Phase for E151 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of the synthetic food dye E151 (Brilliant Black BN).
Frequently Asked Questions (FAQs)
Q1: What is the typical starting mobile phase for E151 separation by reverse-phase HPLC?
A common starting point for the separation of E151, a highly polar compound due to its sulfonate groups, is a gradient elution using a C18 column.[1][2][3] The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier.[4][5] A typical setup involves:
-
Solvent A: An aqueous buffer such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate (B84403) at a concentration of 10-100 mM.[3][4] The pH is a critical parameter and should be controlled, often in the range of 6-7.[3][6]
-
Solvent B: Acetonitrile or methanol (B129727).[2][4] A gradient from a low to a high percentage of the organic modifier is commonly used to achieve good separation of E151 from other food dyes.[2][3]
Q2: When should I consider using an ion-pair reagent for E151 analysis?
An ion-pair reagent, such as tetra-butylammonium hydrogensulfate, can be beneficial when analyzing E151 alongside other dyes with varying numbers of sulfonate groups.[2] The ion-pair reagent is added to the mobile phase to improve the retention and peak shape of highly polar, ionic compounds like E151 on a reverse-phase column.[2] This technique can enhance the resolution between E151 and other similar dyes.[2]
Q3: What is Bridge Ion Separation Technology (BIST™) and how is it used for E151 separation?
BIST™ is a novel chromatographic technique that can be used for the separation of multi-charged species like E151.[7] This method utilizes a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), in a mobile phase with a high organic solvent content (e.g., acetonitrile).[1][7] The positively charged buffer acts as a bridge, linking the negatively charged E151 analyte to the negatively charged column surface.[1] This allows for the separation of compounds with the same charge but different molecular structures.[1]
Troubleshooting Guide
Q1: My E151 peak is tailing. What are the possible causes and solutions?
-
Cause: Peak tailing for sulfonated azo dyes like E151 is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support.[5][8][9]
-
Solutions:
-
Adjust Mobile Phase pH: Operating at a pH where the silanol groups are less ionized can reduce tailing.[9] Using a buffer can help maintain a stable pH.[9][10]
-
Use an End-Capped Column: Employ a column that is well end-capped to minimize the number of accessible free silanol groups.[8]
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol interactions.[9]
-
Consider Ion-Pairing: Adding an ion-pair reagent can improve peak symmetry by forming a neutral complex with the analyte.[2]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[9] Try diluting your sample to see if the peak shape improves.[8]
-
Q2: I am seeing poor resolution between the E151 peak and an adjacent peak. How can I improve this?
-
Cause: Insufficient resolution can be due to a suboptimal mobile phase composition or gradient profile.
-
Solutions:
-
Optimize the Gradient: Adjusting the gradient slope can significantly impact resolution. A shallower gradient will increase the separation time but can improve the resolution between closely eluting peaks.[2][4]
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify the Mobile Phase pH: A small change in the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and the stationary phase, thereby affecting selectivity and resolution.[10]
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry.[11]
-
Q3: The retention time of my E151 peak is not consistent between injections. What could be the issue?
-
Cause: Fluctuating retention times can be caused by several factors, including an unstable mobile phase, a column that is not properly equilibrated, or issues with the HPLC system.[8]
-
Solutions:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence of injections.
-
Check Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a buffer, verify that the pH is consistent between batches.[8]
-
Inspect the HPLC System: Check for leaks in the system, and ensure the pump is delivering a consistent flow rate.[8]
-
Monitor Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[3]
-
Experimental Protocols
Protocol: Reverse-Phase HPLC Method Optimization for E151 Separation
This protocol outlines a general procedure for developing a robust separation method for E151.
-
Column Selection:
-
Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
-
Mobile Phase Preparation:
-
Initial Gradient Conditions:
-
Optimization Strategy:
-
Peak Shape: If peak tailing is observed, consider adding a small amount of a competing base to the mobile phase or adjust the pH.
-
Resolution: To improve the separation between E151 and other components, adjust the gradient slope. A shallower gradient over the elution range of interest will generally improve resolution.
-
Analysis Time: If the initial separation is good, the gradient can be steepened to reduce the overall run time.
-
Data Presentation
Table 1: Example Mobile Phase Compositions and their Effect on E151 Separation
| Mobile Phase System | Stationary Phase | Gradient Program Example | Observed Outcome for E151 | Reference |
| Acetonitrile / Ammonium Acetate Buffer | C18 | 5% to 95% Acetonitrile over 20 min | Good separation from other water-soluble dyes. | [4] |
| Methanol / Potassium Dihydrogen Phosphate Buffer | RP-18 | Gradient elution (details vary) | Effective for simultaneous determination of multiple food dyes. | [2] |
| Acetonitrile / Water with TMDAP Formate Buffer | BIST™ A+ | 80/20 to 60/40 MeCN/H₂O in 20 min | High selectivity and good peak shape for E151. | [7] |
| Acetonitrile / 100 mM Ammonium Acetate (pH 7) | C18 Core-Shell | Gradient elution | Fast separation of eight synthetic dyes, including E151, in under 6 minutes. | [3] |
Mandatory Visualization
Caption: Troubleshooting workflow for E151 chromatographic separation.
References
- 1. HPLC Method for Analysis of Brilliant Black BN and Chicago Sky Blue on BIST A Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 2. imeko.org [imeko.org]
- 3. researchgate.net [researchgate.net]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. d-nb.info [d-nb.info]
- 6. sid.ir [sid.ir]
- 7. sielc.com [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Addressing Photodegradation of Food Black 1 in Experimental Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Food Black 1 (also known as Brilliant Black BN, E151). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies on the photodegradation of this synthetic azo dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
This compound is a synthetic black diazo dye used in various food products, pharmaceuticals, and cosmetics to impart a black color.[1] Its stability is crucial for product quality and appearance. Photodegradation, the breakdown of the dye molecule upon exposure to light, can lead to color fading, loss of product efficacy, and the potential formation of degradation byproducts, which may have different toxicological profiles than the parent dye. Understanding its photodegradation is essential for formulation development, stability testing, and ensuring product safety and quality.
Q2: What are the primary factors that influence the photodegradation of this compound?
The rate and extent of this compound photodegradation are influenced by several key parameters:
-
Light Intensity and Wavelength: Higher light intensity, particularly in the UV region of the spectrum, generally accelerates photodegradation.
-
pH of the Solution: The pH of the experimental solution is a critical factor. For instance, the degradation of Brilliant Black E151 has been shown to be significantly accelerated in alkaline conditions (pH ≈ 13).
-
Presence of Photocatalysts: Materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) can act as photocatalysts, significantly increasing the rate of degradation upon irradiation by generating highly reactive oxygen species.
-
Dissolved Oxygen: Oxygen plays a crucial role in the photo-oxidative degradation pathway. Its absence can lead to different, often slower, degradation mechanisms.
-
Temperature: While light is the primary driver, temperature can influence reaction kinetics, with higher temperatures generally leading to faster degradation.[2]
-
Presence of Other Substances: Components in the solution matrix can act as sensitizers, quenchers, or scavengers of reactive species, thereby affecting the degradation rate. For example, inorganic ions like carbonates and phosphates can impede photocatalytic activity by scavenging hydroxyl radicals.[2]
Q3: What are the expected degradation products of this compound?
The complete mineralization of this compound would result in carbon dioxide, water, sulfate, and nitrate (B79036) ions. However, the degradation process typically involves the formation of various intermediate aromatic compounds. The primary mechanism involves the cleavage of the azo bonds (-N=N-). This can lead to the formation of smaller aromatic amines and phenolic compounds.[3][4] For sulfonated azo dyes, degradation often begins with the attack of hydroxyl radicals, leading to hydroxylated derivatives, followed by the formation of low-molecular-weight dicarboxylic acids.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during photodegradation experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Degradation Rates
| Possible Cause | Troubleshooting Step |
| Fluctuations in Light Source Intensity | Ensure the light source has reached a stable output before starting the experiment. Use a radiometer or lux meter to verify consistent light intensity across experiments. For accelerated testing, use a photostability cabinet with controlled illumination.[5] |
| Temperature Variations | Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature throughout the experiment.[6] |
| Inconsistent Sample Preparation | Use calibrated pipettes and volumetric flasks for precise preparation of dye solutions. Ensure the pH of each solution is accurately measured and adjusted. |
| Contamination of Glassware or Solvents | Thoroughly clean all glassware with appropriate solvents to remove any residual organic matter. Use high-purity solvents to minimize the presence of impurities that could interfere with the reaction.[6][7] |
| Dirty or Scratched Cuvettes | Always use clean, scratch-free cuvettes for spectrophotometric measurements. Ensure the cuvette is placed in the spectrophotometer in the same orientation for each reading.[7] |
Issue 2: Slower Than Expected or No Degradation
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength of Light Source | Verify that the emission spectrum of your light source overlaps with the absorption spectrum of this compound or the photocatalyst being used. Azo dyes are known to be degraded by UV irradiation. |
| Low Concentration of Dissolved Oxygen (for photo-oxidation studies) | Ensure adequate aeration of the solution by stirring or bubbling with air or oxygen, unless conducting anaerobic studies.[2] |
| Presence of Radical Scavengers | Be aware of other components in your solution (e.g., buffers, salts) that may act as scavengers for reactive oxygen species.[2] Consider purifying the sample or using a simpler solvent system if possible. |
| Incorrect pH | Optimize the pH of the solution. For some azo dyes, alkaline conditions can significantly enhance degradation. |
| Photocatalyst Inactivity | If using a photocatalyst, ensure it is properly dispersed in the solution. Sonication can aid in breaking up agglomerates. Verify the activity of the catalyst with a standard, well-characterized compound. |
Issue 3: Difficulty in Analyzing Degradation Products with HPLC-MS
| Possible Cause | Troubleshooting Step |
| Poor Chromatographic Resolution | Optimize the mobile phase composition, gradient, and column temperature. The separation of ionic compounds like sulfonated dyes and their degradation products can be challenging.[8] |
| Matrix Effects in Mass Spectrometry | The presence of salts and other matrix components can suppress or enhance the ionization of target analytes. Perform a matrix effect study and consider sample clean-up (e.g., solid-phase extraction) if necessary.[8] |
| Co-elution of Isomers or Impurities | The presence of multiple peaks for a single compound could be due to isomerization, impurities in the initial dye, or the formation of various degradation products.[8] Utilize high-resolution mass spectrometry to aid in the identification of co-eluting species. |
| Low Concentration of Degradation Products | Use a more sensitive mass spectrometer or consider pre-concentration of the sample. |
Data Presentation
Table 1: Factors Influencing Photocatalytic Degradation of Azo Dyes
| Parameter | Effect on Degradation Rate | Typical Optimized Conditions | Reference |
| pH | Highly influential; affects catalyst surface charge and dye chemistry. | Often acidic or alkaline, depending on the specific dye and catalyst. | [2][9] |
| Catalyst Loading | Increases up to an optimal point, then may decrease due to light scattering. | Varies with reactor geometry and dye concentration. | [9] |
| Initial Dye Concentration | Higher concentrations can decrease the rate due to reduced light penetration. | Dependent on the objectives of the study. | [9] |
| Light Intensity | Higher intensity generally increases the rate. | Dependent on the experimental setup. | [9] |
| Temperature | A slight increase can be beneficial, but high temperatures can decrease dissolved oxygen. | Typically ambient to slightly elevated temperatures. | [2] |
| **Electron Acceptors (e.g., H₂O₂) ** | Can enhance degradation by preventing electron-hole recombination. | Optimal concentration needs to be determined experimentally. | [2][5] |
Table 2: Kinetic Data for Brilliant Black BN Degradation
| Condition | Catalyst | Kinetic Model | Rate Constant | Reference |
| Alkaline (pH ≈ 13) | Amorphous Alloy (Al₈₆Ni₆Co₂Gd₆) | Pseudo-first-order (initial phase) | Half-life (t₁/₂) = 27.6 h | |
| Photocatalysis | F, Sm³⁺ co-doped TiO₂/MWCNTs | Pseudo-first-order | Varies with MWCNT loading | [10] |
Experimental Protocols
Protocol 1: General Photodegradation Experiment
-
Solution Preparation: Prepare a stock solution of this compound in deionized water. Prepare experimental solutions of the desired concentration by diluting the stock solution. Adjust the pH of the solution using dilute HCl or NaOH.
-
Experimental Setup: Place a known volume of the dye solution in a photoreactor. If using a photocatalyst, add the specified amount and stir in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Initiation of Photodegradation: Turn on the light source (e.g., UV lamp, solar simulator). Ensure consistent stirring throughout the experiment to maintain a homogenous suspension.
-
Sampling: At regular time intervals, withdraw aliquots of the solution. If a photocatalyst is used, centrifuge or filter the samples to remove the catalyst particles.
-
Analysis: Analyze the concentration of this compound in the samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Control Experiment: Run a parallel experiment in the dark to account for any degradation not induced by light.
Protocol 2: Analysis of Degradation Products by HPLC-MS
-
Sample Preparation: Collect samples at different time points from the photodegradation experiment. Filter the samples through a 0.22 µm syringe filter before analysis.
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes to detect a wide range of potential degradation products.
-
Data Analysis: Identify potential degradation products by comparing their mass spectra and retention times with known standards or by interpreting the fragmentation patterns to propose structures for unknown compounds.[3][4]
Visualizations
Signaling Pathways and Workflows
Caption: Proposed photocatalytic degradation pathway of this compound.
References
- 1. Brilliant Black BN - Wikipedia [en.wikipedia.org]
- 2. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. microbiozindia.com [microbiozindia.com]
- 7. labindia-analytical.com [labindia-analytical.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
"Selection of optimal column for Brilliant Black BN analysis"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal column and conditions for the analysis of Brilliant Black BN (also known as Food Black 1 or E151).
Frequently Asked Questions (FAQs)
Q1: What is the most common type of column used for Brilliant Black BN analysis?
A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most preferred method for analyzing synthetic food dyes like Brilliant Black BN.[1][2] Columns with a C18 stationary phase are the most common starting point for method development due to their hydrophobicity, which provides good retention for a wide range of molecules.[1][3][4][5][6]
Q2: What are the key chemical properties of Brilliant Black BN to consider for column selection?
A2: Brilliant Black BN is a synthetic diazo dye with the chemical formula C₂₈H₁₇N₅Na₄O₁₄S₄.[7] The presence of four sulfonate groups makes it a highly polar and anionic compound.[2][7] This high polarity and ionic nature are the primary factors influencing its retention behavior on different columns.
Q3: How does the mobile phase pH affect the analysis?
A3: Mobile phase pH is a critical parameter when analyzing ionizable compounds like Brilliant Black BN.[8][9] The pH can influence retention time, peak shape, and selectivity.[8][9] For acidic analytes, using a mobile phase with a low pH can help suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and peak tailing.[8][10]
Q4: Are there alternative column chemistries to C18 for Brilliant Black BN?
A4: Yes, if optimal separation is not achieved on a C18 column, other stationary phases can offer different selectivity. Phenyl or Cyano (CN) columns can provide different interactions and may resolve co-eluting peaks.[11][12] Additionally, for highly charged species like Brilliant Black BN, specialized techniques such as Bridge Ion Separation Technology (BIST™) on a cation-exchange column have been shown to provide excellent retention and separation.[7][13]
Troubleshooting Guide
Q5: I am seeing poor or no retention of Brilliant Black BN on my C18 column. What should I do?
A5: Poor retention of Brilliant Black BN is common on standard C18 columns due to its high polarity.[14] Here are some solutions:
-
Increase Mobile Phase Aqueous Content: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol). However, be aware that using highly aqueous mobile phases (>95% water) with conventional C18 columns can lead to retention loss due to a phenomenon known as phase collapse.[15][16]
-
Use an "Aqueous C18" Column: These columns are designed with polar-embedded or polar-endcapped stationary phases that allow for stable use in highly aqueous or even 100% aqueous mobile phases without phase collapse.[11][17]
-
Consider an Alternative Stationary Phase: A Phenyl or HILIC column may provide better retention for highly polar analytes.[14]
-
Employ Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the anionic dye, increasing its retention on a reversed-phase column.[2]
Q6: My Brilliant Black BN peak is tailing. How can I improve the peak shape?
A6: Peak tailing for acidic compounds is often caused by secondary interactions with active sites (residual silanols) on the silica (B1680970) surface of the column.[8]
-
Use a High-Purity, End-capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize exposed silanols. Ensure you are using a modern, high-quality column.[12]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like formic acid or phosphoric acid can suppress the ionization of silanol groups, reducing secondary interactions.[8][18]
-
Add a Buffer: Incorporating a buffer, such as ammonium (B1175870) acetate, into the mobile phase can help maintain a consistent pH and improve peak symmetry.[3][4]
Q7: I am having trouble separating Brilliant Black BN from other dyes in my sample. How can I improve the resolution?
A7: Improving resolution requires modifying the selectivity, efficiency, or retention of your method.
-
Optimize the Mobile Phase: Small changes in the organic solvent ratio or pH can significantly alter selectivity between two compounds.[11] Switching the organic modifier (e.g., from acetonitrile to methanol) can also change the elution order.
-
Change the Column Chemistry: This is one of the most effective ways to change selectivity.[11] If you are using a C18 column, trying a Phenyl or a polar-embedded phase can provide a different separation profile.[12]
-
Use a Higher Efficiency Column: Switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm for UPLC systems) will increase the number of theoretical plates and improve resolution for closely eluting peaks.[6][11]
Data Presentation
Table 1: Typical HPLC/UPLC Column Specifications for Brilliant Black BN Analysis
| Parameter | HPLC Configuration | UPLC Configuration | Rationale |
| Stationary Phase | C18 | BEH C18, HPH-C18 | C18 is a good starting point for reversed-phase.[6] UPLC columns use advanced particle technology for higher efficiency.[3][5] |
| Particle Size | 5 µm or 3.5 µm | < 2 µm (e.g., 1.7 µm) | Smaller particles provide significantly higher efficiency and resolution.[6] |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | 2.1 x 100 mm | Standard HPLC dimensions provide good resolution.[1][6] UPLC dimensions reduce run time and solvent use.[3][11] |
| Pore Size | 100 - 120 Å | 130 Å | Standard pore sizes are suitable for small molecules like Brilliant Black BN.[12][17] |
Table 2: Example Mobile Phase Conditions for Brilliant Black BN Analysis
| Method | Column | Mobile Phase | Detection | Reference |
| UPLC-PDA | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Gradient of 30 mM Ammonium Acetate, Methanol, and Acetonitrile | PDA (Photodiode Array) | [3] |
| HPLC-DAD | C18, 5 µm, 4.6 x 250 mm | Isocratic; Acetonitrile and a mixture of CH₃COONa:CH₃OH | DAD (Diode Array Detector) | [1] |
| UHPLC-DAD | Agilent Poroshell 120 HPH-C18, 2.7 µm, 3 x 100 mm | Gradient of 10 mM Na₂HPO₄ (pH 7) and Methanol | DAD (Diode Array Detector) | [5] |
| HPLC-UV | BIST™ A+, 5 µm, 4.6 x 150 mm | Gradient of MeCN/H₂O with 5 mM TMDAP Formate (pH 5.0) | UV (430, 520, 600 nm) | [13] |
Experimental Protocols
Detailed UPLC Protocol for the Separation of 13 Synthetic Dyes, Including Brilliant Black BN
This protocol is adapted from a method developed for the ACQUITY UPLC H-Class System.[3]
-
System: Waters ACQUITY UPLC H-Class System with PDA Detector.
-
Column: ACQUITY UPLC BEH C₁₈, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 30 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Mobile Phase C: Acetonitrile.
-
Gradient Program:
-
Start with a composition designed to retain polar dyes.
-
Execute a linear gradient to increase the organic solvent percentage to elute less polar dyes.
-
The total separation of 13 dyes can be achieved in under 8 minutes.[3]
-
-
Flow Rate: As appropriate for a 2.1 mm ID column (typically 0.3 - 0.5 mL/min).
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: PDA detector. Monitor at 400 nm for yellow dyes, 500 nm for orange/red dyes, and 630 nm for blue/black dyes.[3] Create a UV spectral library from individual standards for positive identification.
Visualization
Caption: Workflow for selecting an optimal column for Brilliant Black BN analysis.
References
- 1. The Determination of Food Dyes in Vitamins by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. postnova.com [postnova.com]
- 7. HPLC Method for Analysis of Brilliant Black BN and Chicago Sky Blue on BIST A Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Retention of Ions on a C18 surface - Chromatography Forum [chromforum.org]
- 11. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 12. agilent.com [agilent.com]
- 13. sielc.com [sielc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. linklab.gr [linklab.gr]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Overcoming Solubility Challenges of C.I. 28440 in Organic Solvents
This technical support center provides troubleshooting guidance and detailed experimental protocols for researchers, scientists, and drug development professionals encountering solubility issues with the water-soluble dye C.I. 28440 (Brilliant Black BN, Food Black 1) in organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems and questions related to the dissolution of C.I. 28440 in organic solvents.
Q1: Why is C.I. 28440 poorly soluble in most organic solvents?
A1: C.I. 28440 is a tetrasodium (B8768297) salt of a sulfonated azo dye.[1][2] The presence of four sulfonate (-SO₃⁻) groups makes the molecule highly polar and ionic, leading to its excellent solubility in water but poor solubility in non-polar or weakly polar organic solvents.[3] Organic solvents lack the ability to effectively solvate the charged sulfonate groups and sodium counter-ions.
Q2: I observe a fine suspension or cloudy mixture when I add C.I. 28440 to my organic solvent. What should I do?
A2: A cloudy or hazy appearance indicates that the dye is not fully dissolved and exists as a fine particulate suspension. To address this, you can:
-
Verify Solvent Polarity: Ensure you are using a polar organic solvent. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are better initial choices than non-polar solvents like toluene (B28343) or hexane.
-
Apply Gentle Heating: Carefully warming the mixture can increase the solubility of the dye. Do not exceed the boiling point of the solvent and monitor for any color change that might indicate degradation.
-
Increase Agitation: Continuous stirring or sonication can facilitate the dissolution process.
-
Filter the Solution: If a true solution is required for your application, you may need to filter out the undissolved particles using a syringe filter (e.g., 0.22 µm or 0.45 µm). Note that this will lower the effective concentration of the dye in your solution.
Q3: Can I use a co-solvent to improve the solubility of C.I. 28440?
A3: Yes, using a co-solvent system is a common and effective strategy. By mixing a solvent in which C.I. 28440 has some solubility (e.g., DMSO, DMF, or a polar protic solvent like ethanol) with your primary organic solvent, you can create a solvent mixture with an intermediate polarity that may better dissolve the dye. Start by preparing a concentrated stock solution of the dye in a suitable polar solvent and then add it dropwise to your primary organic solvent while stirring.
Q4: My experiment requires a non-polar organic solvent. How can I dissolve C.I. 28440 in it?
A4: For non-polar solvents, direct dissolution is highly unlikely. You will need to employ more advanced techniques to modify the dye's properties to make it more compatible with the non-polar environment. The two primary methods for this are:
-
Phase-Transfer Catalysis (PTC): This technique uses a phase-transfer agent to "carry" the dye molecule from an aqueous phase (where it is soluble) into the organic phase.
-
Ion-Pairing: This method involves adding a reagent that forms a neutral, more hydrophobic ion-pair with the dye molecule, thereby increasing its solubility in organic solvents.
Q5: Are there any safety concerns I should be aware of when trying to dissolve C.I. 28440?
A5: Always consult the Safety Data Sheet (SDS) for C.I. 28440 and any solvents or reagents you are using. When heating solvents, be aware of their flash points and use appropriate ventilation. Some phase-transfer catalysts and ion-pairing reagents may have their own specific handling requirements and potential toxicities.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for C.I. 28440 in various solvents.
| Solvent | Chemical Formula | Type | Reported Solubility (at ambient temperature) |
| Water | H₂O | Polar Protic | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 5 mg/mL[4] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 1 mg/mL[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | N/A | Aqueous Buffer | 10 mg/mL[4] |
| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble |
Experimental Protocols for Solubility Enhancement
Below are detailed methodologies for three key techniques to improve the solubility of C.I. 28440 in organic solvents.
Co-Solvent System Protocol
This protocol is suitable when a mixture of solvents is acceptable for the final application.
Objective: To dissolve C.I. 28440 in a target organic solvent using a polar co-solvent.
Materials:
-
C.I. 28440 powder
-
Primary organic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Co-solvent (e.g., DMSO, DMF, ethanol)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Vortex mixer or sonicator
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh a precise amount of C.I. 28440 powder.
-
Dissolve the powder in a minimal amount of the chosen co-solvent (e.g., DMSO) in a volumetric flask.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Titrate into the Primary Solvent:
-
Measure the desired volume of the primary organic solvent into a beaker or flask equipped with a magnetic stir bar.
-
Begin stirring the primary solvent.
-
Slowly add the concentrated C.I. 28440 stock solution dropwise to the stirring primary solvent.
-
-
Observe and Adjust:
-
Monitor the solution for any signs of precipitation or cloudiness.
-
If precipitation occurs, you may need to increase the proportion of the co-solvent in the final mixture.
-
Experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture that keeps the dye in solution at the desired concentration.
-
Phase-Transfer Catalysis (PTC) Protocol
This method is ideal for transferring C.I. 28440 into a non-polar organic solvent when a biphasic system can be used.
Objective: To solubilize C.I. 28440 in a non-polar organic solvent using a phase-transfer catalyst.
Materials:
-
C.I. 28440 powder
-
Deionized water
-
Non-polar organic solvent (e.g., toluene, dichloromethane)
-
Phase-Transfer Catalyst (PTC), such as Tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6)
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Aqueous Dye Solution:
-
Dissolve a known concentration of C.I. 28440 in deionized water to create a vibrant aqueous solution.
-
-
Prepare the Organic Phase:
-
In a separate container, dissolve the phase-transfer catalyst in the non-polar organic solvent. A typical starting concentration for the PTC is 1-5 mol% relative to the dye.
-
-
Combine and Stir:
-
Combine the aqueous dye solution and the organic PTC solution in a separatory funnel or a flask with vigorous stirring.
-
Stir the biphasic mixture vigorously for several hours. The PTC will facilitate the transfer of the dye from the aqueous phase to the organic phase.
-
-
Phase Separation:
-
Allow the two phases to separate. The organic layer should now be colored with the C.I. 28440.
-
Carefully separate the organic layer containing the solubilized dye.
-
Ion-Pairing Protocol
This protocol is effective for increasing the solubility of C.I. 28440 in a range of organic solvents by forming a more hydrophobic complex.
Objective: To enhance the solubility of C.I. 28440 in an organic solvent by forming an ion-pair.
Materials:
-
C.I. 28440 powder
-
Organic solvent of interest
-
Ion-Pairing Agent: A quaternary ammonium (B1175870) salt with long alkyl chains, such as cetyltrimethylammonium bromide (CTAB) or a similar cationic surfactant.
-
Magnetic stirrer and stir bar
-
Centrifuge (optional)
Procedure:
-
Prepare the Dye Suspension:
-
Disperse a known amount of C.I. 28440 powder in the organic solvent. It will likely not dissolve at this stage.
-
-
Add the Ion-Pairing Agent:
-
Add the ion-pairing agent to the suspension. The molar ratio of the ion-pairing agent to the dye should be at least 4:1, to pair with each of the four sulfonate groups. An excess of the ion-pairing agent may be required.
-
-
Stir and Equilibrate:
-
Stir the mixture at room temperature for an extended period (e.g., overnight) to allow for the formation of the ion-pair complex.
-
-
Isolate the Soluble Complex:
-
After stirring, observe the solution. A significant portion of the dye should now be dissolved, imparting color to the solvent.
-
If any solid material remains (e.g., sodium bromide from the reaction), it can be removed by centrifugation and decantation, or by filtration.
-
Visualized Workflows and Logic
Troubleshooting Logic for C.I. 28440 Solubility
Caption: A flowchart for troubleshooting solubility issues with C.I. 28440.
Experimental Workflow: Co-Solvent System
Caption: Experimental workflow for the co-solvent solubility enhancement method.
Experimental Workflow: Phase-Transfer Catalysis
Caption: Experimental workflow for the phase-transfer catalysis method.
Experimental Workflow: Ion-Pairing
Caption: Experimental workflow for the ion-pairing solubility enhancement method.
References
- 1. Selecting An Appropriate Ion-pairing Agent For Impurity Analysis Of Oligonucleotides [cellandgene.com]
- 2. agilent.com [agilent.com]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. crdeepjournal.org [crdeepjournal.org]
"Reducing ion suppression effects for Food Black 1 in mass spectrometry"
Welcome to the technical support center for the analysis of Food Black 1 (also known as Brilliant Black BN) using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Q1: Why is the signal intensity for this compound consistently low or non-existent in my LC-MS/MS analysis?
A1: Low signal intensity for this compound is a common problem often attributed to significant ion suppression from complex food matrices. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Complex matrices in foodstuffs are a primary cause of ion suppression. A simple "dilute and shoot" approach may not be sufficient. Consider implementing a more rigorous sample cleanup technique.
-
Solid-Phase Extraction (SPE): For sulfonated azo dyes like this compound, ion-exchange SPE cartridges are often effective. Weak anion exchange (WAX) cartridges can retain the negatively charged sulfonate groups of the dye while allowing neutral and basic matrix components to be washed away.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for a wide range of food matrices and can be adapted for food dyes. The cleanup step using dispersive SPE with sorbents like C18 and primary secondary amine (PSA) can remove interfering compounds.
-
-
Optimize Chromatographic Separation: Co-elution of matrix components with this compound is a major contributor to ion suppression. Improving the chromatographic separation can move the analyte to a cleaner region of the chromatogram.
-
Column Chemistry: A C18 column is a common starting point. However, for highly polar compounds like this compound, consider a column with a more polar-modified stationary phase or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase Gradient: Adjust the gradient profile to enhance the separation between this compound and any interfering peaks observed in a blank matrix injection.
-
-
Check Mass Spectrometer Parameters:
-
Ionization Source: Electrospray ionization (ESI) is typically used for sulfonated dyes. Ensure the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.
-
Polarity: this compound, with its sulfonate groups, will ionize well in negative ion mode. Confirm you are acquiring data in the correct polarity.
-
Q2: My calibration curve for this compound is not linear, especially at lower concentrations. What could be the cause?
A2: Non-linear calibration curves, particularly at the lower end, can be a result of inconsistent matrix effects across different concentrations.
Troubleshooting Steps:
-
Implement Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to compensate for consistent ion suppression.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound would be ideal. If unavailable, a structurally similar compound that does not occur in the sample and has a similar retention time and ionization response can be used to correct for variability in both sample preparation and ion suppression.
-
Improve Sample Cleanup: Inconsistent matrix effects can arise from a sample preparation method that is not robust. Re-evaluate your SPE or QuEChERS protocol to ensure consistent removal of interfering components.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of a target analyte is reduced due to the presence of other co-eluting compounds (the matrix).[1] These matrix components can compete with the analyte for ionization in the ion source, leading to a decrease in the number of analyte ions that reach the detector.[1] This results in lower sensitivity, poor accuracy, and unreliable quantification.[1] this compound is a sulfonated azo dye, and when analyzing it in complex food matrices like beverages, candies, or sauces, a multitude of other compounds (sugars, fats, proteins, other additives) are present that can cause significant ion suppression.
Q2: What is the most effective sample preparation technique to reduce ion suppression for this compound?
A2: The most effective technique often depends on the specific food matrix. However, Solid-Phase Extraction (SPE) is a highly effective and widely used method for cleaning up samples containing food dyes. For sulfonated dyes like this compound, Weak Anion Exchange (WAX) SPE cartridges have shown excellent results in selectively retaining the dye while allowing matrix interferences to be washed away. A study on the analysis of 14 synthetic dyes in jelly and gummy candy demonstrated good recoveries using Oasis WAX SPE cartridges.[2]
Q3: Can I use the QuEChERS method for this compound analysis?
A3: Yes, the QuEChERS method can be adapted for the analysis of this compound in various food matrices.[3] The key is to optimize the dispersive SPE cleanup step. A combination of C18 sorbent to remove non-polar interferences and Primary Secondary Amine (PSA) to remove sugars and organic acids is a good starting point.[4] The choice and amount of sorbent may need to be adjusted based on the specific food matrix.
Q4: What are the recommended LC-MS/MS parameters for this compound analysis?
A4: A good starting point for LC-MS/MS analysis of this compound is to use a reversed-phase C18 column with a gradient elution. A simple LC-MS method for the simultaneous determination of 18 synthetic food additives, including Brilliant Black BN, in various beverages has been developed.[5] The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic component like methanol (B129727) or acetonitrile.[5] For detection, a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is recommended, monitoring at least two multiple reaction monitoring (MRM) transitions for confident identification and quantification.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Sulfonated Azo Dyes
| Sample Preparation Technique | Sorbent/Method | Typical Recovery Rate | Key Advantages | Common Matrices |
| Solid-Phase Extraction (SPE) | Weak Anion Exchange (WAX) | 80-110% | High selectivity for anionic dyes, effective removal of matrix interferences. | Beverages, Candies, Sauces |
| C18 | 70-100% | Good for removing non-polar interferences. | Aqueous samples | |
| QuEChERS | Acetonitrile extraction with d-SPE cleanup (PSA and C18) | 85-120%[3] | Fast, easy, and uses minimal solvent. Broadly applicable to many matrices. | Fruits, Vegetables, Grains |
Recovery rates are generalized from literature on synthetic food dyes and may vary depending on the specific analyte, matrix, and protocol.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in a Beverage Sample
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Degas carbonated beverage samples by sonication.
-
Centrifuge samples containing suspended solids.
-
Dilute the sample 1:1 with deionized water.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis WAX SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 5 mL of the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: SPE Workflow for this compound Analysis.
Caption: Troubleshooting Ion Suppression for this compound.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of fourteen synthetic dyes in jelly and gummy candy by ultra performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 4. QueChERS SPE in Food and Beverage Testing [fishersci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Ruggedness Testing for Brilliant Black BN Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Brilliant Black BN, a synthetic black diazo dye, using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.[1] The information is tailored for researchers, scientists, and drug development professionals to ensure the reliability and robustness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is method ruggedness and how does it differ from robustness?
A1: Method ruggedness refers to the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots.[2] Robustness, on the other hand, is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[2][3] For instance, if a method specifies a temperature of 30°C, testing at 28°C and 32°C would be a robustness study.
Q2: Why is ruggedness testing important for the quantification of Brilliant Black BN?
A2: Ruggedness testing is crucial as it ensures that the analytical method for Brilliant Black BN quantification will provide consistent and reliable results when transferred between different laboratories or when minor changes in the analytical environment occur. This is particularly important in regulated environments like the pharmaceutical industry to guarantee data integrity.
Q3: What are the typical parameters to investigate in a ruggedness test for an HPLC method?
A3: For an HPLC method, ruggedness testing typically involves assessing the impact of variations in:
-
Column temperature
-
Mobile phase pH
-
Flow rate
-
Wavelength of detection
-
Different HPLC columns (e.g., different batches or manufacturers)
-
Different analysts performing the test
-
Different instruments
Q4: What are common issues encountered during the HPLC analysis of Brilliant Black BN?
A4: Common issues include retention time shifts, poor peak shape (tailing or fronting), baseline noise or drift, and loss of sensitivity. These can be caused by a variety of factors including improper mobile phase preparation, column degradation, air bubbles in the system, or a contaminated guard column.[4]
Q5: Can UV-Vis spectrophotometry be used for Brilliant Black BN quantification, and what are its limitations?
A5: Yes, UV-Vis spectrophotometry, particularly derivative spectrophotometry, can be used for the quantification of Brilliant Black BN. This method is often simpler and faster than HPLC. However, its main limitation is lower selectivity, making it susceptible to interference from other compounds in the sample that absorb light at similar wavelengths.[5] HPLC provides better separation of the analyte from matrix components.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Retention Time Drift | 1. Poor column temperature control. 2. Incorrect mobile phase composition. 3. Column not properly equilibrated. 4. Change in flow rate. | 1. Use a thermostatted column oven. 2. Prepare fresh mobile phase and ensure accurate mixing. 3. Increase column equilibration time. 4. Check the pump for leaks and verify the flow rate.[4] |
| Poor Peak Shape (Tailing) | 1. Active sites on the column interacting with the analyte. 2. Blocked column frit. 3. Incorrect mobile phase pH. | 1. Use a different column or add a competing base to the mobile phase. 2. Reverse flush the column or replace it. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[4] |
| Baseline Noise/Drift | 1. Air bubbles in the system. 2. Contaminated detector flow cell. 3. Mobile phase components are not miscible or are impure. | 1. Degas the mobile phase and purge the system. 2. Flush the flow cell with a strong solvent like isopropanol. 3. Use HPLC-grade solvents and ensure miscibility.[4] |
| Loss of Sensitivity | 1. Contaminated guard or analytical column. 2. Detector lamp failing. 3. Incorrect injection volume. | 1. Replace the guard column or wash the analytical column. 2. Replace the detector lamp. 3. Verify the autosampler's injection accuracy.[4] |
UV-Vis Spectrophotometry Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Absorbance Readings | 1. Cuvette is not clean or is scratched. 2. Air bubbles in the cuvette. 3. Fluctuation in lamp intensity. | 1. Clean the cuvette with an appropriate solvent or use a new one. 2. Gently tap the cuvette to dislodge air bubbles. 3. Allow the instrument to warm up sufficiently. |
| Non-linear Calibration Curve | 1. Concentrations are outside the linear range of the assay. 2. Chemical interactions at high concentrations. | 1. Prepare standards within the expected linear range. 2. Dilute samples to fall within the linear range. |
| High Background Signal | 1. Contaminated blank solution. 2. Interfering substances in the sample matrix. | 1. Use fresh, high-purity solvent for the blank. 2. Employ a sample cleanup procedure like solid-phase extraction. |
Data Presentation
Table 1: Typical Parameters for HPLC Method Ruggedness Testing of Brilliant Black BN
| Parameter | Nominal Value | Variation 1 | Variation 2 | Acceptance Criteria for System Suitability |
| Mobile Phase Composition (% Acetonitrile) | 20% | 18% | 22% | Tailing Factor: ≤ 2.0; Theoretical Plates: > 2000 |
| Column Temperature | 30°C | 28°C | 32°C | Retention Time %RSD: ≤ 2.0% |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | Resolution between adjacent peaks: > 1.5 |
| Detection Wavelength | 570 nm | 568 nm | 572 nm | Peak Area %RSD: ≤ 2.0% |
| Mobile Phase pH | 6.8 | 6.6 | 7.0 | Peak Asymmetry: 0.8 - 1.5 |
Table 2: Validation Data for Derivative Spectrophotometry Method for Brilliant Black BN
| Parameter | Result |
| Linearity Range | 2 - 35 µg/mL |
| Correlation Coefficient (R²) | 0.9999 |
| Limit of Detection (LOD) | 0.328 µg/mL |
| Limit of Quantification (LOQ) | 0.99 µg/mL |
| Wavelength for Quantification (¹D) | 624 nm |
Experimental Protocols
HPLC Method for Brilliant Black BN Quantification
This protocol is a synthesized example based on common practices for azo dye analysis.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
Brilliant Black BN analytical standard.
-
HPLC-grade acetonitrile (B52724) and water.
-
0.45 µm syringe filters.
3. Chromatographic Conditions:
-
Mobile Phase: 20 mM ammonium acetate buffer:acetonitrile (80:20 v/v). The pH can be adjusted as needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: 570 nm.
4. Standard Preparation:
-
Prepare a stock solution of Brilliant Black BN (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).
5. Sample Preparation:
-
For liquid samples, dilute with the mobile phase as necessary.
-
For solid samples, perform a suitable extraction (e.g., with a methanol/water mixture) followed by filtration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Before sample analysis, inject a standard solution (e.g., five replicates) and verify that system suitability parameters (e.g., retention time repeatability, peak tailing, and theoretical plates) meet the predefined criteria.[6]
Derivative Spectrophotometry Method for Brilliant Black BN Quantification
This protocol is based on a published method.
1. Instrumentation:
-
UV-Vis Spectrophotometer capable of recording derivative spectra.
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
Brilliant Black BN analytical standard.
-
Distilled water.
3. Standard Preparation:
-
Prepare a stock solution of Brilliant Black BN (100 µg/mL) by dissolving an accurately weighed amount in distilled water.
-
Prepare working standards (e.g., 2, 6, 10, 14, 18, 22, 26, 30, 35 µg/mL) by diluting the stock solution with distilled water.
4. Measurement Procedure:
-
Record the zero-order absorption spectra of the standards and samples from 400 to 700 nm against a distilled water blank.
-
Calculate the first derivative spectra for all recorded spectra.
-
Measure the amplitude of the first derivative signal at the zero-crossing point of any interfering substance, which for Brilliant Black BN can be at 624 nm.
5. Calibration and Quantification:
-
Construct a calibration curve by plotting the first derivative signal at 624 nm versus the concentration of the standards.
-
Determine the concentration of Brilliant Black BN in the samples from the calibration curve.
Visualizations
Caption: Workflow for HPLC Method Ruggedness Testing.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Food Black 1 in Confectionery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Food Black 1 (also known as Brilliant Black BN) in confectionery products.[1][2][3][4] Alternative analytical techniques are also discussed, supported by experimental data to offer a critical evaluation of performance.
This compound is a synthetic black diazo dye used in a variety of food products, including desserts, sweets, and beverages, to enhance their visual appeal.[1][3] Due to potential health concerns and regulatory limits on its usage, accurate and reliable analytical methods for its quantification in complex food matrices are crucial.
Comparative Analysis of Analytical Methods
While HPLC with Diode Array Detection (DAD) or UV-Vis detection is the most common technique for analyzing synthetic food dyes, other methods offer distinct advantages.[5][6][7][8] This section compares HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Derivative Spectrophotometry.
Table 1: Comparison of Analytical Method Performance for this compound Analysis
| Parameter | HPLC-DAD | UPLC-PDA | Derivative Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by detection using a diode array detector.[9][10] | Chromatographic separation using smaller particle size columns for higher resolution and speed.[5][6] | Measurement of the derivative of the absorbance spectrum to resolve overlapping spectra. |
| Limit of Detection (LOD) | 0.032 - 0.07 µg/mL | Generally lower than HPLC | 0.328 µg/mL |
| Limit of Quantification (LOQ) | 0.098 - 0.2 µg/mL | Generally lower than HPLC | 0.99 µg/mL |
| Linearity Range | Wide, typically in the µg/mL range. | Wide, similar to or better than HPLC. | 2 - 35 µg/mL |
| Analysis Time | ~20-60 minutes[5][9] | < 20 minutes[5] | Rapid |
| Resolution | Good | Excellent | Lower, prone to matrix interference.[7] |
| Advantages | Robust, widely available, good for simultaneous analysis of multiple dyes.[6][10] | Faster analysis, higher resolution, and sensitivity.[5][6] | Simple, rapid, and cost-effective. |
| Disadvantages | Longer run times compared to UPLC, potential for band broadening.[5] | Higher backpressure requires specialized equipment. | Less specific, susceptible to interference from other compounds in the sample matrix.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and HPLC analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting and cleaning up food dyes from confectionery is solid-phase extraction.
-
Sample Dissolution : Weigh 1 gram of the homogenized confectionery sample and dissolve it in acidified water (e.g., with acetic acid).[5] Heating may be required to fully dissolve the sample.
-
SPE Column Conditioning : Condition a polyamide or C18 SPE cartridge by washing it with methanol (B129727) followed by acidified water.
-
Sample Loading : Apply the dissolved sample extract to the conditioned SPE column.
-
Washing : Wash the column with acidified water to remove sugars and other water-soluble interferences.
-
Elution : Elute the retained this compound from the column using an ammoniated solution containing ethanol.[5]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
HPLC Method Protocol
This protocol is a representative example for the analysis of this compound.
-
Instrument : Agilent 1260 Infinity LC System or similar.[6]
-
Column : Agilent Poroshell EC-C18 (or equivalent C18 column, e.g., 250 mm × 3 mm, 4 μm).[6][9]
-
Mobile Phase A : 0.08 M Ammonium Acetate (pH 6.5).[9]
-
Mobile Phase B : Acetonitrile/Methanol/Water (25:25:50 v/v/v).[9]
-
Gradient Elution : A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage over approximately 20 minutes.[9]
-
Flow Rate : 0.5 mL/min.[9]
-
Injection Volume : 20 µL.[9]
-
Column Temperature : 40°C.[9]
-
Detection : Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength for this compound.
Method Validation Workflow and Data
The validation of an analytical method ensures its reliability, accuracy, and precision for the intended purpose.[11][12]
Caption: Workflow for HPLC method validation.
Table 2: Typical Validation Parameters for an HPLC-DAD Method for Food Dyes
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.999 - 1.000[13] |
| Accuracy (Recovery %) | 80 - 110% | 95 - 101%[10] |
| Precision (Relative Standard Deviation, RSD %) | Intra-day: ≤ 2% Inter-day: ≤ 3% | Intra-day: 0.26 - 3.66% Inter-day: Varies[9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.032 - 0.07 µg/mL[9] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.098 - 0.2 µg/mL[9] |
| Robustness | RSD ≤ 5% for minor changes in method parameters | - |
| System Suitability (%CV) | Retention Time: < 2% Peak Area: < 2% | < 2%[12] |
Logical Relationship of Analytical Steps
The overall process from sample receipt to final data reporting follows a logical sequence to ensure data integrity and traceability.
Caption: Logical flow of the analytical process.
References
- 1. Brilliant Black BN - Wikipedia [en.wikipedia.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. BLACK PN - Ataman Kimya [atamanchemicals.com]
- 4. Brilliant Black BN | C28H17N5Na4O14S4 | CID 17293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. mdpi.com [mdpi.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 12. Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"Inter-laboratory study for the analysis of Brilliant Black BN"
This guide provides a comparative overview of analytical methodologies for the determination of Brilliant Black BN (E151), a synthetic black diazo dye commonly used as a food additive.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis. While no direct inter-laboratory comparison studies were identified, this document synthesizes data from various validated analytical methods to offer a comparative perspective on their performance.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method for the quantification of Brilliant Black BN depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance indicators of different analytical techniques reported in the literature.
| Analytical Technique | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Relative Standard Deviation (RSD) (%) |
| Derivative Spectrophotometry | 2 - 35 | 0.328 | 0.99 | 0.94 - 4.31 |
| Voltammetry[2] | Not specified | 0.12 µM* | Not specified | Not specified |
| UHPLC-DAD[3] | Not specified | 0.017 - 0.025 | 0.057 - 0.082 | Not specified |
*Converted from µM for comparison, assuming a molar mass of 867.69 g/mol . **Values represent the range for a panel of synthetic food colors including Brilliant Black BN.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the methods compared in this guide.
1. Derivative Spectrophotometry
This method is suitable for the simultaneous determination of Brilliant Black BN and other colorants, such as Ponceau 4R, in foodstuffs.
-
Instrumentation : A UV/Vis spectrophotometer is required for spectral measurements.
-
Sample Preparation : For the analysis of Brilliant Black BN in food samples, a simple dilution step is often sufficient. A common procedure involves accurately weighing a portion of the homogenized sample, dissolving it in a suitable solvent like 0.1 M ammonium (B1175870) acetate (B1210297) in water, and diluting it to a known volume.[4]
-
Analysis : The first derivative spectrum of the sample solution is recorded. Brilliant Black BN is quantified using the peak amplitude at its specific wavelength, which for the first derivative is 624 nm. A calibration curve is constructed by plotting the derivative absorbance against the concentration of standard solutions.
2. Voltammetry
A recently developed electrochemical method offers a sensitive alternative for the determination of Brilliant Black BN.[2]
-
Instrumentation : This method utilizes a dropping mercury electrode for the electrochemical reduction of Brilliant Black BN, while a glassy carbon electrode is used for its oxidation.[2] The analysis is based on linear scan adsorptive stripping voltammetry at a mercury meniscus modified silver solid amalgam electrode (m-AgSAE).[2]
-
Sample Preparation : The method has been successfully applied to the direct determination of Brilliant Black BN in spiked tap water and soft drinks.[2]
-
Analysis : The determination is based on the reduction of Brilliant Black BN in a Britton-Robinson buffer at pH 3.0.[2] A limit of detection of 0.12 μM can be achieved with an accumulation time of 300 seconds in an unstirred solution.[2]
3. Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)
UHPLC-DAD is a powerful technique for the simultaneous analysis of multiple synthetic food colorants.[3]
-
Instrumentation : A UHPLC system equipped with a Diode Array Detector is used. An Agilent Poroshell 120 HPH-C18 column (3 x 100 mm, 2.7 µm) has been reported for the separation.[3]
-
Mobile Phase : The mobile phase consists of a gradient mixture of 10 mM Na2HPO4 (pH 7) and methanol.[3]
-
Analysis : The injection volume is 5 µL with a flow rate of 0.50 mL/min. Brilliant Black BN is monitored at a wavelength of 530 nm.[3]
Workflow and Process Diagrams
To visually represent the analytical processes, the following diagrams have been generated using Graphviz.
Caption: General workflow for the analysis of Brilliant Black BN in food samples.
Caption: Comparison of analytical methods and selection factors for Brilliant Black BN.
References
- 1. Brilliant Black BN - Wikipedia [en.wikipedia.org]
- 2. Electrochemical behavior of the synthetic food diazo dye Brilliant Black BN (E151) and the first voltammetric method for its determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openknowledge.fao.org [openknowledge.fao.org]
"Comparative analysis of Food Black 1 and activated charcoal as food colorants"
A Comparative Analysis of Food Black 1 and Activated Charcoal as Food Colorants
This guide provides a detailed comparison of two black food colorants, this compound (Brilliant Black BN) and activated charcoal (vegetable carbon), intended for researchers, scientists, and drug development professionals. The comparison covers their chemical properties, performance as colorants, regulatory status, and safety profiles, supported by available data and experimental methodologies.
General Characteristics
This compound and activated charcoal differ fundamentally in their origin, chemical nature, and solubility, which in turn affects their application in food products. This compound is a synthetic, water-soluble dye, while activated charcoal is a naturally derived, insoluble pigment.
| Feature | This compound (Brilliant Black BN, E151) | Activated Charcoal (Vegetable Carbon, E153) |
| INS No. | 151 | 153 |
| C.I. Name | This compound, 28440 | 77266 (Pigment Black 7) |
| Origin | Synthetic Azo Dye | Natural, from carbonization of vegetable matter |
| Chemical Nature | Tetrasodium salt of 4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)azo]-1-naphthyl]azo]naphthalene-1,7-disulfonate | Finely divided amorphous carbon |
| Appearance | Black powder or granules | Fine, black, odorless, and tasteless powder |
| Solubility | Soluble in water, sparingly soluble in ethanol.[1] | Insoluble in water and organic solvents.[2] |
Performance and Application
The performance of a food colorant is determined by its coloring strength, stability under various processing conditions, and interaction with the food matrix.
| Performance Metric | This compound (Brilliant Black BN) | Activated Charcoal (Vegetable Carbon) |
| Color | Provides a black to purple hue depending on concentration and pH. | Imparts a deep, opaque black color. |
| Stability | Generally good stability to light and acid.[3] Stability can be affected by high temperatures and pH variations, which can cause color shifts or fading.[4] | Highly stable to heat, light, and a wide pH range (pH 2-11).[5][6] |
| Applications | Used in a variety of food products including confectionery, desserts, soft drinks, and fish paste.[1] | Used in confectionery, bakery products, cheese coatings, and as a clarifying agent.[2] |
| Interactions | As a soluble dye, it is less likely to interact with food components in a way that alters texture. | As an insoluble particle, it can affect the texture of foods, potentially making them denser.[7] It has strong adsorptive properties and can bind to other food components, including nutrients and flavors.[3][5] |
Regulatory and Safety Profile
The regulatory approval and safety assessment of food colorants are critical for their use in consumer products.
| Safety & Regulation | This compound (Brilliant Black BN) | Activated Charcoal (Vegetable Carbon) |
| EU Approval | Approved (E151). ADI of 5 mg/kg bw/day established by EFSA.[8] | Approved (E153). Authorized for use at quantum satis in specific food categories. No ADI has been allocated.[2] |
| US Approval | Banned for use in food.[1] | Not approved as a food additive or colorant.[2] |
| JECFA Status | ADI of 0-1 mg/kg bw. | No ADI allocated.[2] |
| Toxicology | Concerns have been raised about it being an azo dye, with potential for allergic reactions and hyperactivity in sensitive individuals.[9] Some studies indicate genotoxicity in vitro, but long-term studies have not shown carcinogenicity.[10] Metabolism by gut microbiota can lead to the formation of aromatic amines.[8][11][12][13][14] | Considered biologically inert and not absorbed by the body. The primary safety concern is its high adsorptive capacity, which can lead to the binding of nutrients, vitamins, and medications, reducing their absorption.[3][5] It can also cause constipation.[15] |
Experimental Protocols
This section outlines general experimental methodologies for evaluating the performance of food colorants.
Determination of Color Intensity and Stability
Objective: To quantify the color intensity and stability of the colorants under different conditions (e.g., pH, temperature, light).
Methodology:
-
Sample Preparation: Prepare solutions or food matrices containing known concentrations of this compound and dispersions of activated charcoal.
-
Color Measurement: Use a colorimeter or spectrophotometer to measure the color of the samples. The CIELAB color space (L, a, b*) is commonly used.[16]
-
L* represents lightness (0=black, 100=white).
-
a* represents the red-green axis.
-
b* represents the yellow-blue axis.
-
-
Stability Testing:
-
pH Stability: Adjust the pH of the samples using buffer solutions and measure the color at different pH levels over time.[17]
-
Heat Stability: Subject the samples to various temperatures for defined periods (e.g., pasteurization conditions) and measure the color before and after heating.[17][18]
-
Light Stability: Expose the samples to a controlled light source (e.g., UV or fluorescent light) for a specified duration and measure the color change at intervals.[18]
-
-
Data Analysis: Calculate the total color difference (ΔE) to quantify the change in color over time or under different conditions. A higher ΔE indicates lower stability.[16]
Analysis of Purity and Contaminants
Objective: To identify and quantify the main coloring component and any impurities or subsidiary dyes.
Methodology:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common method for separating and identifying water-soluble dyes like this compound.[19][20][21][22]
-
A C18 reversed-phase column is typically used.
-
The mobile phase is often a gradient of ammonium (B1175870) acetate (B1210297) buffer and an organic solvent like methanol (B129727) or acetonitrile.[19]
-
-
Detection and Quantification: The PDA detector measures the absorbance spectrum of each separated component, allowing for identification by comparison with standards. The concentration is determined from the peak area.[19]
-
For Activated Charcoal: Purity is assessed by measuring parameters like ash content, loss on drying, and the presence of heavy metals and polycyclic aromatic hydrocarbons (PAHs).[7]
Evaluation of Adsorption Capacity of Activated Charcoal
Objective: To determine the ability of activated charcoal to adsorb other substances.
Methodology:
-
Adsorption Isotherm Studies:
-
Prepare solutions of a target substance (e.g., a vitamin, a medication, or another dye like methylene (B1212753) blue) at various concentrations.
-
Add a fixed amount of activated charcoal to each solution and agitate until equilibrium is reached.
-
Measure the concentration of the target substance remaining in the solution using spectrophotometry or chromatography.
-
The amount of substance adsorbed per unit mass of charcoal is calculated and plotted against the equilibrium concentration to generate an adsorption isotherm. The methylene value is a standard measure of adsorption capacity for large molecules and color bodies.[23]
-
Visualizations
Azo Dye Metabolism Pathway
The following diagram illustrates the general metabolic pathway of azo dyes like this compound in the human body, primarily through the action of azoreductases from the gut microbiota.
Activated Charcoal Mechanism of Action
This diagram shows the workflow of how activated charcoal acts as a colorant and its interaction with other substances in the gastrointestinal tract.
References
- 1. Brilliant Black BN - Wikipedia [en.wikipedia.org]
- 2. iacmcolor.org [iacmcolor.org]
- 3. integrishealth.org [integrishealth.org]
- 4. santacolor.com [santacolor.com]
- 5. What to know about that activated charcoal trend [wexnermedical.osu.edu]
- 6. carbonyihang.com [carbonyihang.com]
- 7. Acidic Activated Charcoal Prevents Obesity and Insulin Resistance in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azo Dye Metabolism → Area → Sustainability [pollution.sustainability-directory.com]
- 9. E151 Brilliant Black - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 10. tellspecopedia.com [tellspecopedia.com]
- 11. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chimia.ch [chimia.ch]
- 14. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. btsa.com [btsa.com]
- 17. santacolor.com [santacolor.com]
- 18. learn.ddwcolor.com [learn.ddwcolor.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. contractlaboratory.com [contractlaboratory.com]
- 21. Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. Activated carbon/charcoal analysis for moisture and ash, iodine value, methylene value - Eurofins Scientific [eurofins.in]
A Comparative Guide to Spectrophotometric and Chromatographic Analysis of Brilliant Black BN (E151)
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of food additives like Brilliant Black BN (E151) is paramount. This guide provides a comprehensive comparison of two common analytical techniques: UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols for each method and present a cross-validation summary of their performance based on published data.
Brilliant Black BN (also known as Brilliant Black PN, E151) is a synthetic black diazo dye used in a variety of foodstuffs, including confectionery, beverages, and desserts.[1][2] Due to potential health concerns and regulatory limits on its use, robust and validated analytical methods are essential for its monitoring.[1][3]
Experimental Protocols
Derivative Spectrophotometric Method
This method offers a relatively simple and cost-effective approach for the determination of Brilliant Black BN, especially in samples with simple matrices or for screening purposes. Derivative spectrophotometry helps to resolve overlapping spectra and eliminate background interference.[4]
Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cells is required.
Procedure:
-
Standard Preparation: A stock solution of Brilliant Black BN is prepared by accurately weighing the standard and dissolving it in deionized water. A series of working standards are then prepared by diluting the stock solution to known concentrations.
-
Sample Preparation: For liquid samples like beverages, a simple dilution may be sufficient.[5] Solid samples may require extraction procedures to isolate the dye.[5][6]
-
Spectral Measurement: The zero-order absorption spectra of the standard solutions and the sample are recorded over a specific wavelength range.
-
Derivative Spectra: The first-order derivative spectra are then computed from the zero-order spectra.
-
Quantification: The concentration of Brilliant Black BN in the sample is determined by measuring the signal at a specific wavelength on the first derivative spectrum, often using a zero-crossing technique for mixtures. For Brilliant Black BN, quantification can be performed at 624 nm.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique that separates components in a mixture, providing high selectivity and sensitivity, making it suitable for complex matrices.[5][7] Reverse-phase HPLC with a Diode Array Detector (DAD) or a UV-Vis detector is commonly employed for the analysis of synthetic food dyes.[5][8][9]
Instrumentation: An HPLC system equipped with a pump, injector, C18 column, and a DAD or UV-Vis detector is used.[10][11]
Procedure:
-
Standard Preparation: Individual stock standard solutions of Brilliant Black BN are prepared in a suitable solvent like methanol (B129727) or water and stored under refrigeration.[5] Working standards are prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation: Sample preparation is crucial to remove interfering matrix components. This can range from simple dilution and filtration for beverages to more complex procedures like Solid-Phase Extraction (SPE) for solid foodstuffs.[5][6]
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[5]
-
Flow Rate: A constant flow rate, typically around 0.8 to 1.0 mL/min, is maintained.[10]
-
Injection Volume: A fixed volume of the standard and sample solutions (e.g., 20 µL) is injected into the system.[10]
-
Detection: The detector is set to monitor the absorbance at the maximum wavelength for Brilliant Black BN, which is around 570 nm, although other wavelengths may be used for simultaneous detection of multiple dyes.[5][6]
-
-
Quantification: The identification of Brilliant Black BN is based on its retention time compared to the standard. Quantification is achieved by measuring the peak area and comparing it to a calibration curve constructed from the standards.[10]
Method Performance Comparison
The selection of an analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available resources. The following table summarizes the key validation parameters for the spectrophotometric and chromatographic determination of Brilliant Black BN, based on data from separate studies.
| Validation Parameter | Derivative Spectrophotometry | High-Performance Liquid Chromatography (HPLC-DAD) |
| Linearity Range | 2.50 - 25 µg/mL | 0.014 - 10 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9999 | > 0.999[3] |
| Limit of Detection (LOD) | 0.328 µg/mL | 0.005 - 0.07 µg/mL[3][6] |
| Limit of Quantitation (LOQ) | 0.99 µg/mL | 0.014 - 0.2 µg/mL[3][6] |
| Accuracy (% Recovery) | Not explicitly stated | 97.95% - 102.89%[3] |
| Precision (% RSD) | Not explicitly stated | < 3%[3] |
| Selectivity | Moderate (prone to interference from other colored compounds) | High (excellent separation from other components)[8] |
| Analysis Time per Sample | ~5-10 minutes | ~8-20 minutes[3] |
| Instrumentation Cost | Low | High |
| Solvent Consumption | Low | High |
Logical Workflow for Cross-Validation
A cross-validation study aims to demonstrate that an analytical procedure is suitable for its intended purpose by comparing its performance against another well-characterized method.[12]
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
Both spectrophotometric and chromatographic methods can be effectively used for the quantification of Brilliant Black BN (E151).
-
Derivative spectrophotometry is a simple, rapid, and low-cost method suitable for routine quality control and screening of samples with less complex matrices. Its main limitation is lower selectivity compared to chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC) offers superior selectivity, sensitivity, and accuracy, making it the method of choice for analyzing E151 in complex food matrices and for regulatory compliance purposes where low detection limits are required.[3][8] While it involves higher instrumentation costs and longer analysis times, its ability to separate and simultaneously quantify multiple analytes is a significant advantage.[5]
The choice between these methods should be guided by the specific analytical requirements, the complexity of the sample matrix, and the available laboratory resources. For comprehensive and robust analysis, especially in challenging samples, HPLC is the recommended technique. However, for rapid screening and quality control in simpler matrices, spectrophotometry remains a viable and economical alternative.
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. sid.ir [sid.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Secure Verification [vet-erinar.vet.bg.ac.rs]
- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 10. scispace.com [scispace.com]
- 11. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
"Performance comparison of different detectors for C.I. 28440 analysis"
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of substances like the synthetic azo dye C.I. 28440, also known as Brilliant Black BN, is paramount. The choice of analytical detector plays a pivotal role in achieving reliable quantification and identification. This guide provides a comprehensive comparison of the performance of various detectors for the analysis of C.I. 28440, supported by experimental data and detailed methodologies.
Performance Comparison of Detectors
The selection of a suitable detector for C.I. 28440 analysis depends on the specific requirements of the assay, such as the need for high sensitivity, selectivity, or structural confirmation. The following table summarizes the performance characteristics of commonly employed detectors.
| Detector Type | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages | Key Limitations |
| UV-Vis Spectrophotometer | Measures the absorbance of light by the analyte at a specific wavelength. | ~0.328 µg/mL[1] | ~0.99 µg/mL[1] | >0.999[1] | Simple, cost-effective, robust. | Lower sensitivity and selectivity, susceptible to interference from other absorbing compounds. |
| Diode Array Detector (DAD/PDA) | A type of UV-Vis detector that measures absorbance across a range of wavelengths simultaneously. | 0.017 - 0.025 mg/L (for a mix of food dyes) | 0.057 - 0.082 mg/L (for a mix of food dyes) | >0.999 | Provides spectral information for peak purity assessment and compound identification. | Sensitivity is comparable to single-wavelength UV detectors; may not be sufficient for trace analysis. |
| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio. | 4.54 - 14.3 µg/L (for various dyes)[2] | 15.0 - 47.6 µg/L (for various dyes)[2] | >0.993[3] | High sensitivity, high selectivity, provides structural information for definitive identification.[4][5] | Higher cost and complexity of instrumentation and operation. |
| Electrochemical Detector | Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. | ~0.12 µM | Not explicitly found | Not explicitly found | High sensitivity for electroactive compounds, relatively low cost. | Limited to electroactive analytes, can be susceptible to matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the analysis of C.I. 28440 using different detector systems.
UV-Vis Spectrophotometry
This method is suitable for the direct quantification of C.I. 28440 in simple matrices.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Sample Preparation: Accurately weigh a known amount of the C.I. 28440 standard and dissolve it in deionized water to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Measurement: Record the absorbance spectrum of the standards and the sample solution from 400 to 700 nm. The wavelength of maximum absorbance for Brilliant Black BN is approximately 572 nm.
-
Quantification: Construct a calibration curve by plotting the absorbance at 572 nm against the concentration of the standards. Determine the concentration of C.I. 28440 in the sample from the calibration curve.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is ideal for the separation and quantification of C.I. 28440 in complex mixtures, such as food products.
-
Instrumentation: An HPLC system equipped with a DAD detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at the maximum wavelength for Brilliant Black BN (around 530-570 nm) and collect spectra across a wider range (e.g., 200-700 nm) for peak purity analysis.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, filter through a 0.45 µm filter before injection.
-
Quantification: Use an external standard calibration curve generated by injecting standards of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the highest sensitivity and selectivity, making it suitable for trace-level analysis and confirmation of identity.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
Chromatographic Conditions: Similar to HPLC-DAD, but the mobile phase must be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium acetate or formic acid).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for sulfonated azo dyes.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. For tandem MS (MS/MS), specific precursor-to-product ion transitions are monitored for enhanced selectivity.
-
-
Sample Preparation: Similar to HPLC-DAD, with potential for additional solid-phase extraction (SPE) cleanup for complex matrices to reduce matrix effects.
-
Quantification: An internal standard method is often preferred to compensate for matrix effects and variations in instrument response.
Electrochemical Detection
This technique can be a sensitive and cost-effective alternative for the detection of electroactive C.I. 28440.
-
Instrumentation: An electrochemical detector coupled with an HPLC system or used in a standalone sensor setup.
-
Working Electrode: A glassy carbon electrode is a common choice.
-
Method: Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be employed. The potential is scanned over a range where C.I. 28440 undergoes an electrochemical reaction (oxidation or reduction).
-
Sample Preparation: The sample is dissolved in a suitable electrolyte solution.
-
Quantification: The peak current is proportional to the concentration of the analyte. A calibration curve is constructed using standards.
Visualizing the Workflow and Relationships
To better illustrate the analytical processes and the relationships between different stages of analysis, the following diagrams are provided.
References
A Comparative Guide to the Stability of Food Black 1 and Natural Black Colorants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of the synthetic colorant Food Black 1 (Brilliant Black BN) against common natural black alternatives, primarily Vegetable Carbon and anthocyanin-based colorants. The information presented is intended to assist researchers and product developers in selecting the appropriate black colorant based on application-specific stability requirements.
Introduction to Black Colorants
This compound (also known as Brilliant Black BN or E151) is a synthetic bis-azo dye widely used in the food and pharmaceutical industries.[1][2] However, increasing consumer demand for "clean-label" ingredients has propelled the adoption of natural alternatives.[3][4] The most prominent natural black colorants are Vegetable Carbon (E153), an insoluble pigment derived from charred plant matter, and anthocyanin-based extracts from sources like black carrot, which provide color through water-soluble pigments.[5][6][7] The stability of these colorants under various processing and storage conditions—such as heat, light, and pH fluctuations—is a critical factor for their successful application.[8][9]
Comparative Stability Analysis
The selection of a black colorant is highly dependent on its performance under stress. While synthetic dyes are known for their general robustness, natural colorants exhibit varied stability profiles.[4][8]
-
This compound (Brilliant Black BN): As a synthetic azo dye, it is generally considered stable.[10] However, its photostability can be compromised in the presence of certain materials, leading to photo-decomposition.[10]
-
Vegetable Carbon: This colorant is exceptionally stable against heat, light, and oxidation.[3][5] Being an insoluble pigment, its primary challenges are related to dispersion and potential sedimentation, which can be influenced by particle size and pH.[11] It remains stable across a broad pH range, though extreme acidity (below pH 3) may cause sedimentation.[11]
-
Anthocyanin-Based Colorants: These natural pigments are significantly more sensitive to environmental factors.[9] Their stability is critically dependent on pH, temperature, and light.[12][13] A key structural feature, acylation (the presence of an acyl group), dramatically improves the stability of anthocyanins, such as those found in black carrot, compared to non-acylated versions from sources like berries.[7][12][14]
Data Presentation: Stability Summary
The following tables summarize the stability characteristics of this compound and its natural alternatives.
Table 1: Qualitative Stability Comparison of Black Colorants
| Colorant Type | Heat Stability | Light Stability | pH Stability | Overall Stability & Key Considerations |
| This compound | High | Moderate to High | High | Generally robust and versatile. Photostability can be reduced by other components.[10] |
| Vegetable Carbon | Excellent | Excellent | Excellent | Highly stable pigment.[5] Performance depends on particle size and dispersion. Stable in pH 4-9.[11] |
| Anthocyanins | Low to Moderate | Low | Low (Highly pH-dependent) | Stability is a major challenge.[9] Best performance in acidic (low pH) conditions. Acylated forms (e.g., from black carrot) are significantly more stable.[7][14] |
Table 2: Example of Quantitative Thermal Degradation of Black Carrot Anthocyanins
This table presents example data from a study on black carrot extracts to illustrate the typical quantitative analysis performed in stability testing. Conditions can significantly alter results.
| Temperature | Anthocyanin Content Loss (%) | Study Reference |
| 40 °C | 9.28 - 9.31% | [6] |
| 60 °C | 20.08 - 23.96% | [6] |
| 80 °C | 29.53 - 47.07% | [6] |
Experimental Protocols for Stability Testing
The following are generalized methodologies for evaluating the stability of food colorants, based on standard practices cited in literature.[6][14]
Protocol for Thermal Stability Assessment
-
Objective: To quantify color degradation as a function of temperature.
-
Methodology:
-
Sample Preparation: Dissolve the colorant in a standardized aqueous medium (e.g., 0.1 M citrate-phosphate buffer) at a relevant pH for the intended application (e.g., pH 3.5).
-
Incubation: Aliquot the solution into sealed, airtight containers (e.g., glass vials) to prevent evaporation. Place samples in incubators or water baths set to different temperatures (e.g., 40°C, 60°C, 80°C).[6]
-
Measurement: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a sample from each temperature. Cool it to room temperature immediately.
-
Analysis: Measure the color using a spectrophotometer at the wavelength of maximum absorbance (λmax) or a colorimeter to determine CIELAB values (L, a, b*).[2][7]
-
Data Interpretation: Calculate the percentage of color degradation over time for each temperature. Determine the half-life (t½) of the colorant at each temperature by modeling the degradation kinetics (often first-order).
-
Protocol for Photostability Assessment
-
Objective: To evaluate the impact of light exposure on color stability.
-
Methodology:
-
Sample Preparation: Prepare the colorant solution as described for thermal stability.
-
Exposure: Place the samples in transparent containers within a photostability chamber equipped with a controlled light source (e.g., a xenon lamp simulating daylight). Wrap control samples in aluminum foil to shield them from light and store them under the same temperature conditions.[14]
-
Measurement: At specified time intervals, retrieve samples from both light-exposed and dark conditions.
-
Analysis: Measure the color using spectrophotometry or colorimetry.
-
Data Interpretation: Compare the color loss of the light-exposed samples to the dark controls to isolate the effect of photodegradation.
-
Protocol for pH Stability Assessment
-
Objective: To determine the color intensity and hue stability across a range of pH values.
-
Methodology:
-
Sample Preparation: Prepare a series of buffers spanning a target pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8). Dissolve a fixed concentration of the colorant in each buffer.
-
Incubation: Store the samples at a constant, controlled temperature (e.g., 25°C) in the dark to prevent thermal or photodegradation.
-
Measurement: Immediately after preparation and at subsequent time intervals, measure the absorption spectrum (e.g., 380-700 nm) and/or CIELAB values for each sample.
-
Analysis: Plot the color intensity (absorbance at λmax) and hue against pH.
-
Data Interpretation: Identify the pH range where the colorant exhibits maximum stability and the desired hue. For anthocyanins, this typically reveals a shift from red/pink at low pH to colorless or blue/purple at higher pH values.[13]
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for stability testing and the key factors influencing colorant stability.
Caption: General experimental workflow for colorant stability testing.
Caption: Key factors influencing the stability of anthocyanin colorants.
Caption: Decision pathway for selecting a black colorant for an application.
References
- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. santacolor.com [santacolor.com]
- 4. Natural vs Synthetic Food Colors: What Manufacturers Need to Know Before Switching - YAYANG [yayangglobal.com]
- 5. rubbermalaysia.com [rubbermalaysia.com]
- 6. Stability Analysis of Anthocyanins Using Alcoholic Extracts from Black Carrot (Daucus Carota ssp. Sativus Var. Atrorubens Alef.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colouring properties and stability of black carrot anthocyanins in yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dyespigments.net [dyespigments.net]
- 9. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. santacolor.com [santacolor.com]
- 12. researchgate.net [researchgate.net]
- 13. Studying the Stability of Anthocyanin Pigments Isolated from Juices of Colored-Fleshed Potatoes [mdpi.com]
- 14. Color stability of commercial anthocyanin-based extracts in relation to the phenolic composition. Protective effects by intra- and intermolecular copigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Single-Laboratory Validation of Analytical Methods for C.I. 28440 (Brilliant Black BN)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of single-laboratory validated analytical methods for the quantitative determination of C.I. 28440, commercially known as Brilliant Black BN. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific applications. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Derivative Spectrophotometry, and Voltammetry.
Comparison of Method Performance
The performance of different analytical methods for the determination of C.I. 28440 is summarized in the tables below. These tables provide a clear comparison of key validation parameters, enabling an objective assessment of each method's capabilities.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Validation Parameter | HPLC-DAD in Gummy Candy[1] | HPLC-UV in Soft Drinks[2] | Liquid Chromatography in Various Foods[3] |
| Linearity Range | 0.05 - 50 µg/mL | 50 - 10000 ng/mL | Not Specified |
| Correlation Coefficient (r²) | >0.99 | 0.9982 - 0.9997 | >0.990 |
| Limit of Detection (LOD) | 0.05 µg/mL | Not Specified | 0.10 - 0.43 µg/g |
| Limit of Quantitation (LOQ) | 0.05 - 50 µg/mL | Adequate for determination | 0.34 - 1.45 µg/g |
| Accuracy (Recovery) | Not Specified | Not Specified | Average 72% |
| Precision (RSD) | Not Specified | Not Specified | 1.4 - 15.9% |
Table 2: Alternative Analytical Methods
| Validation Parameter | Derivative Spectrophotometry | Adsorptive Stripping Voltammetry[4] |
| Linearity Range | 2 - 35 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.9999 | Not Specified |
| Limit of Detection (LOD) | 0.328 µg/mL | 0.12 µM |
| Limit of Quantitation (LOQ) | 0.99 µg/mL | Not Specified |
| Accuracy (Recovery) | Not Specified | Not Specified |
| Precision (RSD) | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a step-by-step guide for replicating the analytical procedures.
High-Performance Liquid Chromatography (HPLC-DAD) for C.I. 28440 in Gummy Candy
This method utilizes a novel mesoporous magnetic graphene oxide@zein aerogel for solid-phase extraction prior to HPLC analysis.[1]
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
Flow Rate: Not specified in the provided abstract.
-
Detection: Maximum absorption values for each dye were recorded and used for chromatographic analysis.
-
-
Sample Preparation (Magnetic Solid-Phase Extraction):
-
A novel M-DMSPE adsorbent (magnetic GO@zein) was prepared by the self-assembly method.
-
The adsorbent was used for the simultaneous extraction of eight water-soluble dyes from gummy candy samples.
-
-
Validation Parameters:
-
Linearity: Calibration curves were constructed for each dye in the range of 0.05 to 50 µg/mL.
-
Limit of Detection (LOD): Defined as a signal-to-noise ratio (S/N) of 3.
-
Derivative Spectrophotometry for C.I. 28440
This method allows for the simultaneous determination of Ponceau 4R and Brilliant Black BN in foodstuffs.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Method: First derivative spectrophotometry.
-
Measurement Wavelength: Brilliant Black BN was determined at 624 nm (¹D₆₂₄).
-
Linearity: The linearity was established in the range of 2 - 35 µg/mL.
-
Limit of Detection (LOD): 0.328 µg/mL.
-
Limit of Quantitation (LOQ): 0.99 µg/mL.
Adsorptive Stripping Voltammetry for C.I. 28440
This electrochemical method is based on the reduction of Brilliant Black BN at a silver solid amalgam electrode.[4]
-
Instrumentation: Voltammetric analyzer.
-
Working Electrode: Mercury meniscus modified silver solid amalgam electrode (m-AgSAE).
-
Method: Linear scan adsorptive stripping voltammetry.
-
Medium: Britton-Robinson buffer, pH 3.0.
-
Accumulation Time: 300 s in an unstirred solution.
-
Limit of Detection (LOD): 0.12 µM.
Visualizations
The following diagrams illustrate the experimental workflow for a typical single-laboratory method validation and the logical relationship of the validation parameters.
References
Comparative Genotoxicity of Food Black 1 and Its Metabolites: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity of the synthetic food colorant Food Black 1, also known as Brilliant Black BN, and its primary metabolites. The information presented herein is compiled from peer-reviewed scientific literature and aims to provide an objective overview supported by experimental data to inform research and safety assessments.
This compound is a bis-azo dye that has been subject to regulatory evaluation regarding its safety as a food additive. While long-term in vivo studies have generally not indicated carcinogenicity, some in vitro assays have suggested a potential for genotoxicity.[1][2] Understanding the metabolic fate of this compound and the genotoxic potential of its breakdown products is crucial for a thorough risk assessment.
Executive Summary of Genotoxicity Data
The following tables summarize the quantitative data from key genotoxicity studies on this compound and its known metabolites.
Table 1: In Vitro Genotoxicity of this compound (Brilliant Black BN)
| Assay Type | Test System | Concentration/Dose | Results | Reference |
| Micronucleus Assay | Human Lymphocytes | 8.67 µg/mL | Increased number of micronuclei compared to control. | [3] |
| 86.7 µg/mL | Further increase in micronuclei frequency. | [3] | ||
| 867 µg/mL | Significant increase in micronuclei, comparable to positive control (DEB). | [3] | ||
| Comet Assay | Human Lymphocytes | 8.67 µg/mL | Increase in DNA damage (tail moment) over control. | [3] |
| 86.7 µg/mL | Dose-dependent increase in DNA damage. | [3] | ||
| 867 µg/mL | Significant DNA damage observed. | [3] | ||
| Micronucleus Assay | Vicia faba root meristems | 8.67 µg/mL | Increased micronucleus frequency. | [3] |
| 86.7 µg/mL | Higher incidence of micronuclei. | [3] | ||
| 867 µg/mL | Significant increase in micronuclei. | [3] | ||
| Comet Assay | Vicia faba root meristems | 8.67 µg/mL | Increased DNA damage (tail moment). | [3] |
| 86.7 µg/mL | Dose-dependent increase in DNA damage. | [3] | ||
| 867 µg/mL | Significant DNA damage observed. | [3] |
Table 2: Genotoxicity of this compound Metabolites
| Metabolite | Assay Type | Test System | Results | Reference |
| Sulfanilic Acid | Various in vitro and in vivo systems | Not specified | Generally negative for genotoxicity. | [4] |
| Ames Test | S. typhimurium | Not mutagenic. | [5] | |
| 4-acetamido-1-naphthylamine-6- or 7-sulfonic acid (ANSA) | No direct data found | - | - | - |
| 1,4-diaminonaphthalene-6-sulfonic acid (DSA) | No direct data found | - | - | - |
| 8-acetamido-1-naphthylamine-7-sulfonic acid | No direct data found | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Micronucleus Assay in Human Lymphocytes[3]
-
Cell Culture: Human peripheral blood lymphocytes were cultured in RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, antibiotics, and phytohaemagglutinin (PHA) to stimulate cell division.
-
Treatment: Cultures were treated with Brilliant Black BN at concentrations of 8.67, 86.7, and 867 µg/mL. Diepoxybutane (DEB) was used as a positive control.
-
Micronucleus Scoring: Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. After incubation, cells were harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. Slides were stained, and the frequency of micronuclei in binucleated cells was scored.
Alkaline Comet Assay in Human Lymphocytes[3]
-
Cell Preparation and Treatment: Isolated human lymphocytes were treated with Brilliant Black BN at the same concentrations as in the micronucleus assay.
-
Slide Preparation: Treated cells were mixed with low melting point agarose (B213101) and layered onto microscope slides pre-coated with normal melting point agarose.
-
Lysis: Slides were immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: Slides were placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis was then carried out.
-
Visualization and Analysis: Slides were neutralized and stained with a fluorescent DNA-binding dye. Comets were visualized using a fluorescence microscope, and the extent of DNA damage was quantified by measuring the tail moment.
Visualizations
Metabolic Pathway of this compound
The metabolic breakdown of the azo dye this compound (Brilliant Black BN) primarily occurs in the gut by microbial azoreductases, leading to the formation of various aromatic amines.
Experimental Workflow for In Vitro Genotoxicity Testing
The following diagram outlines the general workflow for the in vitro micronucleus and Comet assays used to assess the genotoxicity of this compound.
Discussion and Conclusion
The available data indicates that this compound (Brilliant Black BN) can induce DNA damage and chromosomal aberrations in in vitro test systems, as demonstrated by the positive results in the Comet and micronucleus assays, respectively.[3] However, it is important to note that these findings have not been consistently replicated in in vivo studies, and regulatory bodies like the European Food Safety Authority (EFSA) have concluded that it does not pose a health risk at current estimated intake levels.[1][2]
A significant data gap exists regarding the genotoxicity of the specific metabolites of this compound. While sulfanilic acid, a primary metabolite, is generally considered non-genotoxic, there is a lack of publicly available data on the genotoxic potential of other naphthalenic amine metabolites.[4][5] Given that aromatic amines as a class can include genotoxic compounds, further research into the safety of these specific metabolites is warranted to provide a more complete picture of the potential risks associated with the consumption of this compound.
The discrepancy between in vitro and in vivo results for the parent compound may be attributed to differences in metabolism, detoxification, and excretion processes in a whole organism versus isolated cells. The in vitro results highlight a potential hazard, but the in vivo data are more relevant for human risk assessment.
References
- 1. Evaluation of the genotoxicity of the food dye tartrazine in a micronucleus test in vivo - Akhaltseva - Hygiene and Sanitation [rjsocmed.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. The evaluation of the genotoxicity of two commonly used food colors: Quinoline Yellow (E 104) and Brilliant Black BN (E 151) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
Safety Operating Guide
Proper Disposal of Food Black 1: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Food Black 1 (also known as Brilliant Black BN, C.I. 28440, and E151), ensuring the safety of laboratory personnel and environmental protection. The following procedures have been compiled to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is a sulfonated azo dye, and many azo dyes are known to be potential carcinogens in laboratory animals.[1] Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat or protective clothing, and safety glasses.[1][2]
-
In case of dust, use a dust respirator.[1]
Spill Management:
-
Minor Spills: For small spills, use dry clean-up procedures to avoid generating dust.[1] You can dampen the material with water to prevent it from becoming airborne before sweeping.[1] Vacuuming with a HEPA-filtered or explosion-proof vacuum is also an option.[1] Place the collected material into a suitable, labeled container for disposal.[1]
-
Major Spills: In the event of a large spill, clear the area of all personnel and move upwind.[1] Alert emergency responders, providing them with the location and nature of the hazard.[1] Contain the spill using sand, earth, or vermiculite.[1] Collect the recoverable product and solid residues into labeled drums for disposal.[1]
Disposal Procedures for this compound
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is imperative to consult with your institution's environmental health and safety (EHS) department or a licensed waste management authority to ensure full compliance.[1] Some safety data sheets indicate that this compound is very toxic to aquatic life with long-lasting effects, making proper disposal critical to prevent environmental contamination.[2]
Summary of Disposal Options
| Disposal Method | Key Considerations |
| Licensed Waste Management Authority | This is the most recommended method. A licensed facility can handle the treatment and disposal in compliance with all regulations.[1] |
| Incineration | The substance can be incinerated in a licensed facility, potentially after being mixed with a suitable combustible material.[1] |
| Landfill | Burial in a licensed landfill is another disposal option.[1] |
| Sewer Disposal | Generally not recommended due to its toxicity to aquatic life.[2] Some sources suggest that for very small quantities of water-soluble and non-hazardous materials, disposal in the sanitary sewer with copious amounts of water (at least 100 parts water to 1 part chemical) may be permissible, but local regulations must be checked.[3] Given the hazards of this compound, this is likely not a suitable option. |
Step-by-Step Disposal Protocol
-
Characterize the Waste: Determine if the this compound waste is in solid form, a solution, or mixed with other chemicals. This will influence the packaging and labeling requirements.
-
Segregate and Contain:
-
Place solid waste in a clearly labeled, sealed container.[1]
-
For solutions, use a compatible, leak-proof container. Ensure the container is clearly labeled with the contents, including "this compound" and any other components, along with appropriate hazard warnings.
-
-
Consult a Professional: Contact your institution's EHS office or a certified waste management provider to determine the appropriate disposal route.[1] They will provide specific instructions on packaging, labeling, and pickup.
-
Decontamination:
-
Record Keeping: Maintain detailed records of the disposal process, including the date, quantity of waste, and the disposal method used, in accordance with your laboratory's protocols.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
